Product packaging for Phenylmethanimine(Cat. No.:CAS No. 16118-22-2)

Phenylmethanimine

Cat. No.: B108103
CAS No.: 16118-22-2
M. Wt: 105.14 g/mol
InChI Key: AFDMODCXODAXLC-UHFFFAOYSA-N
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Description

Phenylmethanimine is an aromatic imine (C7H7N) with a molecular weight of 105.14 g/mol and the CAS Registry Number 16118-22-2 . This compound, also known as benzaldimine, is characterized by its labile N-H imine functional group, which makes it a reactive and versatile intermediate in organic synthesis . Its synthesis can be achieved through the thermal decomposition of a stable precursor, hydrobenzamide . This compound exists as a pair of E and Z isomers, which have been characterized in the gas phase using rotational spectroscopy, providing a definitive fingerprint for its identification . Beyond synthetic chemistry, this compound is of significant interest in the field of astrochemistry, where it is considered a potential target for detection in the interstellar medium, possibly formed through the hydrogenation of benzonitrile . In pharmaceutical and medicinal chemistry research, azomethine derivatives, which share the core imine structure, are being actively investigated. For instance, the derivative 1-(4-nitrophenyl)-N-phenylmethanimine (BCS2) has demonstrated potent antioxidant and antitumor activity in models of mammary carcinoma, functioning through the Nrf2-Keap1-HO-1 signaling pathway . Furthermore, the 4,5-epoxymorphinan scaffold of related compounds is being explored in the design of novel delta opioid receptor (DOR) agonists for pain management, highlighting the role of imine and related chemistries in drug discovery . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N B108103 Phenylmethanimine CAS No. 16118-22-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N/c8-6-7-4-2-1-3-5-7/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDMODCXODAXLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30330241
Record name Phenylmethanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30330241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16118-22-2
Record name Phenylmethanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30330241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Phenylmethanimine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylmethanimine, also known as benzaldehyde imine, is a simple aromatic imine with the chemical formula C₆H₅CH=NH. Its fundamental structure, featuring a benzene ring attached to an imine functional group, makes it a valuable building block and a reactive intermediate in a multitude of organic syntheses. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, spectroscopic characterization, and a summary of its reactivity. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and materials science.

Chemical and Physical Properties

This compound is primarily encountered as a reactive intermediate, making the isolation of the pure substance challenging. Consequently, some of its physical properties, such as melting and boiling points, are not well-documented for the parent compound. However, extensive data exists for its derivatives and its characterization in solution and the gas phase.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 16118-22-2[1]
Molecular Formula C₇H₇N[1]
Molecular Weight 105.14 g/mol [1]
IUPAC Name This compound[1]
Synonyms Benzenemethanimine, n-benzylideneamine, benzylimine, benzylidene-amine[1]
Canonical SMILES C1=CC=C(C=C1)C=N[1]
InChIKey AFDMODCXODAXLC-UHFFFAOYSA-N[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound, especially given its reactive nature.

Table 2: Spectroscopic Data for this compound and its Derivatives

Spectroscopic TechniqueObserved DataCommentsSource
Mass Spectrometry (GC-MS) m/z Top Peak: 104; m/z 2nd Highest: 105For the parent this compound.[1]
¹H NMR δ ~8.3-8.5 ppm (s, 1H, CH=N), δ ~7.2-7.9 ppm (m, Ar-H)Characteristic chemical shifts for (E)-N-substituted-1-phenylmethanimine derivatives in CDCl₃. The exact shift of the imine proton can vary. For E-N-methyl-1-phenylmethanimine, the CH=N proton appears at δ 8.27 ppm.[2]

Synthesis of this compound

This compound can be synthesized through several routes, most commonly via the condensation of benzaldehyde and an amine source or through the thermal decomposition of hydrobenzamide.

Synthesis via Condensation Reaction

A general and widely used method for the synthesis of imines is the condensation of an aldehyde with a primary amine. For the parent this compound, ammonia can be used as the amine source. The reaction is typically carried out in the presence of a dehydrating agent to drive the equilibrium towards the product.

Experimental Protocol: General Synthesis of Imines

  • Dissolve the aldehyde (e.g., benzaldehyde, 10 mmol) and the primary amine (10 mmol) in a suitable solvent such as dichloromethane (CH₂Cl₂, 10 mL).

  • Add anhydrous sodium sulfate (15 mmol) to the reaction mixture to act as a dehydrating agent.

  • Allow the reaction to proceed at ambient temperature for 24 hours.

  • The product can be isolated by filtration to remove the drying agent, followed by recrystallization or removal of the solvent under vacuum to yield the anhydrous imine.[2]

Synthesis via Thermal Decomposition of Hydrobenzamide

A facile method to generate this compound, particularly for gas-phase studies or for use as a reactive intermediate in solution, is the thermal decomposition of hydrobenzamide.[3]

Experimental Protocol: Generation of this compound from Hydrobenzamide

  • Precursor Synthesis: Hydrobenzamide is first synthesized by the condensation of benzaldehyde and ammonium hydroxide solution. The resulting white solid is purified and its identity confirmed by NMR analysis.[3]

  • Thermal Decomposition:

    • For Gas-Phase Generation: Place the solid hydrobenzamide in a glass tube and heat it to approximately 100°C. Ensure uniform heating along the path to the reaction or analysis chamber (e.g., an absorption cell for spectroscopy).[3]

    • For Solution-Phase Generation: The thermal behavior of hydrobenzamide in solution can be monitored by NMR spectroscopy at different temperatures to confirm the formation of this compound.[3]

Synthesis_of_this compound benzaldehyde Benzaldehyde hydrobenzamide Hydrobenzamide (Intermediate) benzaldehyde->hydrobenzamide + ammonia Ammonium Hydroxide ammonia->hydrobenzamide This compound This compound hydrobenzamide->this compound Δ h2o H₂O hydrobenzamide->h2o heat Heat (Δ)

Caption: Synthesis of this compound via Hydrobenzamide Intermediate.

Reactivity and Chemical Transformations

This compound is a versatile intermediate in organic synthesis due to the reactivity of its imine functional group. It participates in a variety of chemical transformations.

  • Oxidation: The imine can be oxidized to form the corresponding oxaziridine or nitrone.

  • Reduction: Reduction of the imine functionality typically yields a primary amine, specifically benzylamine.

  • Nucleophilic Addition: The electrophilic carbon of the C=N double bond is susceptible to attack by nucleophiles.

  • Cycloaddition: this compound can undergo [3+2] cycloaddition reactions to form five-membered heterocyclic rings.

Reactivity_of_this compound cluster_reactions Key Reactions cluster_products Products This compound This compound oxidation Oxidation This compound->oxidation [O] reduction Reduction This compound->reduction [H] nucleophilic_addition Nucleophilic Addition This compound->nucleophilic_addition Nu⁻ cycloaddition Cycloaddition This compound->cycloaddition e.g., [3+2] oxaziridine Oxaziridine/Nitrone oxidation->oxaziridine benzylamine Benzylamine reduction->benzylamine adduct Addition Product nucleophilic_addition->adduct heterocycle 5-membered Heterocycle cycloaddition->heterocycle

Caption: Key Chemical Transformations of this compound.

Biological Activity

To date, there is limited direct research on the specific biological activities and signaling pathways of this compound itself. However, its reduced form, benzylamine, and other related derivatives have been investigated for various pharmacological effects. For instance, benzylamine derivatives have shown potential as monoamine oxidase (MAO) inhibitors and possess anti-emetic properties. The biological relevance of this compound is more likely as a metabolic intermediate or a synthetic precursor to biologically active molecules rather than an active agent itself. Further research is required to elucidate any direct biological roles of this compound.

Conclusion

This compound is a fundamentally important aromatic imine that serves as a key reactive intermediate in organic synthesis. While its isolation can be challenging, methods for its in situ generation and characterization are well-established. Its rich reactivity allows for the synthesis of a wide array of nitrogen-containing compounds, highlighting its significance for researchers in synthetic and medicinal chemistry. This guide provides a foundational understanding of this compound, offering practical experimental insights and a summary of its chemical behavior.

References

An In-depth Technical Guide to the Synthesis of Phenylmethanimine and its Trimer, Hydrobenzamide, from Benzaldehyde and Ammonia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of phenylmethanimine, a reactive imine intermediate, and its stable trimeric form, hydrobenzamide, from the reaction of benzaldehyde and ammonia. While this compound is a key intermediate, it is highly reactive and not typically isolated under standard conditions. The practical, isolable product of this reaction is hydrobenzamide, a versatile precursor in various organic syntheses. This document details the reaction mechanism, provides multiple experimental protocols with quantitative data, and includes spectroscopic data for the characterization of hydrobenzamide.

Reaction Overview and Mechanism

The reaction between benzaldehyde and ammonia proceeds via a nucleophilic addition of ammonia to the carbonyl group of benzaldehyde. This initially forms an unstable hemiaminal intermediate, which then dehydrates to yield this compound (also known as benzylideneamine). Due to its high reactivity, this compound readily undergoes further condensation reactions. Under typical reaction conditions, three molecules of benzaldehyde react with two molecules of ammonia to form the more stable crystalline solid, hydrobenzamide (N,N'-dibenzylidene-1,1-diphenylmethanediamine).

The overall stoichiometry for the formation of hydrobenzamide is:

3 C₆H₅CHO + 2 NH₃ → (C₆H₅CH)₃N₂ + 3 H₂O

Reaction Pathway Diagram

Reaction_Pathway benzaldehyde Benzaldehyde hemiaminal Hemiaminal (Intermediate) benzaldehyde->hemiaminal ammonia Ammonia ammonia->hemiaminal This compound This compound (Reactive Intermediate) hemiaminal->this compound - H₂O dimer_intermediate Dimer Intermediate This compound->dimer_intermediate + this compound hydrobenzamide Hydrobenzamide (Stable Product) dimer_intermediate->hydrobenzamide + Benzaldehyde - NH₃

Caption: Reaction pathway for the formation of hydrobenzamide from benzaldehyde and ammonia, highlighting the this compound intermediate.

Experimental Protocols for the Synthesis of Hydrobenzamide

Several methods have been reported for the synthesis of hydrobenzamide, primarily differing in the source of ammonia used. The following table summarizes key quantitative data from representative protocols.

Protocol IDAmmonia SourceBenzaldehyde (molar eq.)Ammonia (molar eq.)SolventTemperature (°C)Reaction TimeYield (%)Reference
EP-01Conc. Aqueous Ammonia (25%)110.5NoneRoom Temp.2 days90[1]
EP-02Anhydrous Gaseous Ammonia1ExcessNone< 50Not specifiedHigh[2]
EP-03Ammonium Bicarbonate1.51None5030 min> 95[3]
EP-04Aqueous Ammonia (25%)1ExcessMethanolRoom Temp.24 hHigh[4]
Detailed Experimental Methodologies

Protocol EP-01: Using Concentrated Aqueous Ammonia [1]

  • Reaction Setup: In a stoppered flask, place 5.0 mL of benzaldehyde.

  • Reagent Addition: Add 25 mL of concentrated ammonium hydroxide solution.

  • Reaction: Allow the flask to stand at room temperature for 2 days.

  • Isolation: Filter the crystalline precipitate of hydrobenzamide that separates from the solution.

  • Purification: Wash the crystals with water and then recrystallize from alcohol. The reported yield is 90% of the theoretical value.

Protocol EP-03: Using Ammonium Bicarbonate [3]

  • Reaction Setup: In a suitable reaction vessel, mix 1.44 g (15 mmol) of benzaldehyde and 0.79 g (10 mmol) of ammonium bicarbonate.

  • Reaction: Heat the mixture to 50°C. A solid white substance should form within 30 minutes.

  • Purification: Suspend the resulting precipitate in 10 mL of 30% (m/m) aqueous ammonia.

  • Isolation: Remove the solvent by filtration to obtain the purified hydrobenzamide. The reported yield is greater than 95%.

General Experimental Workflow

Experimental_Workflow start Start reactants Combine Benzaldehyde and Ammonia Source start->reactants reaction Reaction under Specified Conditions (Time, Temperature) reactants->reaction precipitation Precipitation of Hydrobenzamide reaction->precipitation filtration Filter the Solid Product precipitation->filtration washing Wash with Appropriate Solvent (e.g., Water) filtration->washing recrystallization Recrystallize from a Suitable Solvent (e.g., Ethanol) washing->recrystallization drying Dry the Purified Product recrystallization->drying characterization Characterization (NMR, IR, MP) drying->characterization end End characterization->end

Caption: A generalized experimental workflow for the synthesis and purification of hydrobenzamide.

Characterization of Hydrobenzamide

Accurate characterization of the synthesized hydrobenzamide is crucial for confirming its identity and purity. The following tables provide typical spectroscopic data.

¹H and ¹³C NMR Spectral Data
¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
8.45 (s, 2H)N=CH162.0N=CH
7.80 - 7.20 (m, 15H)Aromatic-H141.5, 136.5, 129.0, 128.5, 128.0Aromatic-C
5.95 (s, 1H)N-CH-N83.0N-CH-N

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectral Data
Wavenumber (cm⁻¹) Assignment Intensity
3060 - 3030Aromatic C-H stretchMedium
2920 - 2850Aliphatic C-H stretchMedium
1640C=N stretch (imine)Strong
1580, 1490, 1450Aromatic C=C stretchMedium-Strong
760, 695C-H out-of-plane bend (monosubstituted benzene)Strong

Applications in Drug Development and Organic Synthesis

Hydrobenzamide and its derivatives are valuable intermediates in organic synthesis. They can be readily converted to other important classes of compounds, such as:

  • Benzylamines: Reduction of hydrobenzamide yields a mixture of primary and secondary benzylamines, which are important pharmacophores.[4]

  • Heterocyclic Compounds: Hydrobenzamide can serve as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds.

  • Catalysis: It has been demonstrated that in-situ formed hydrobenzamide can act as a catalyst in certain reactions, such as the Knoevenagel condensation.[3]

Conclusion

The reaction of benzaldehyde with ammonia provides a straightforward and efficient route to hydrobenzamide, a stable trimer of the transient this compound intermediate. This technical guide has outlined the underlying reaction mechanism, provided detailed and varied experimental protocols, and presented the necessary analytical data for the characterization of the product. The versatility of hydrobenzamide as a synthetic intermediate makes this reaction a valuable tool for researchers in organic chemistry and drug development.

References

Spectroscopic Profile of Phenylmethanimine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the spectroscopic data available for phenylmethanimine, a key reactive intermediate in organic synthesis. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, including experimental protocols and data interpretation.

This compound (C₆H₅CH=NH), a simple aromatic imine, plays a significant role in the synthesis of a variety of nitrogen-containing heterocyclic compounds and is of interest in astrochemistry. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and utilization in synthetic and analytical applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The key to its laboratory generation for NMR studies has been the thermal decomposition of hydrobenzamide.

Experimental Protocol:

A detailed experimental protocol for the in-situ generation and NMR analysis of this compound involves the thermal decomposition of hydrobenzamide (HBA) directly in an NMR tube. A solution of HBA in a suitable deuterated solvent, such as toluene-d₈, is heated to temperatures ranging from 80 to 100 °C. The thermolysis of HBA yields this compound, benzaldehyde, and ammonia. ¹H NMR spectra are recorded at various temperatures to monitor the progress of the decomposition and the formation of this compound.

G cluster_workflow NMR Sample Preparation and Analysis Workflow HBA Hydrobenzamide (HBA) NMR_Tube NMR Tube HBA->NMR_Tube Solvent Toluene-d8 Solvent->NMR_Tube Heating Heating (80-100 °C) NMR_Tube->Heating NMR_Spectrometer NMR Spectrometer Heating->NMR_Spectrometer Data_Acquisition ¹H NMR Data Acquisition NMR_Spectrometer->Data_Acquisition

NMR analysis workflow for this compound.
¹H NMR Data:

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the iminic proton, the N-H proton, and the aromatic protons of the phenyl group.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Imine CH~8.3Singlet-
Phenyl H7.2 - 7.8Multiplet-
NHVariableBroad Singlet-

Note: The chemical shift of the NH proton is variable and depends on concentration, temperature, and solvent.

¹³C NMR Data:

While less commonly reported in readily available literature, the ¹³C NMR spectrum is a key analytical tool for confirming the formation of the imine. The iminic carbon (C=N) is expected to have a characteristic chemical shift in the downfield region of the spectrum.

Carbon Predicted Chemical Shift (δ, ppm)
C=N160 - 170
Phenyl C120 - 140

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key vibrational modes are the C=N stretching of the imine group and the N-H stretching.

Experimental Protocol:

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a thin film, or in a suitable solvent. For a solid sample like a precursor that generates this compound upon heating, in-situ IR spectroscopy can be employed to monitor the reaction.

Characteristic IR Absorptions:
Functional Group Vibrational Mode Frequency (cm⁻¹)

Phenylmethanimine: An In-depth Technical Guide on its Stability and Reactivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylmethanimine (C₆H₅CH=NH), the simplest aromatic aldimine, is a reactive chemical intermediate of significant interest in organic synthesis. Its carbon-nitrogen double bond imparts a distinct reactivity profile, making it a valuable precursor for the synthesis of a diverse range of nitrogen-containing compounds, including amines, amino acids, and heterocyclic systems. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, with a focus on its behavior under various conditions and its reactions with key classes of reagents. Due to the limited availability of quantitative data for this compound itself, this guide incorporates data from its close structural analog, N-benzylideneaniline, to provide a more complete profile. Detailed experimental protocols for representative transformations are also presented to facilitate its practical application in a research and development setting.

Core Stability Profile

The stability of this compound is largely governed by the reactivity of the imine (azomethine) functional group, which is susceptible to hydrolysis and thermal decomposition.

Hydrolytic Stability

Imines are generally prone to hydrolysis, a reaction that cleaves the C=N bond to regenerate the parent aldehyde (benzaldehyde) and amine (ammonia). This process is typically reversible and its rate is highly dependent on the pH of the medium.

General Mechanism of Acid-Catalyzed Hydrolysis:

  • Protonation of the imine nitrogen increases the electrophilicity of the imine carbon.

  • Nucleophilic attack by water on the imine carbon forms a carbinolamine intermediate.

  • Proton transfer from the oxygen to the nitrogen atom.

  • Elimination of ammonia to yield a protonated carbonyl group.

  • Deprotonation of the carbonyl group to regenerate benzaldehyde.

Thermal Stability

Information on the thermal decomposition of this compound is sparse. However, studies on the analogous N-benzylideneaniline suggest that thermal degradation likely proceeds through radical mechanisms at elevated temperatures. The decomposition of 2,2-azobisisobutyronitrile (AIBN) in aniline, a component of N-benzylideneaniline synthesis, has been studied, indicating an onset of decomposition in the range of 79.90 to 94.47 °C with a decomposition enthalpy of 291 J·g⁻¹.[1] While not a direct measure of this compound's stability, it provides context for the thermal limits of related synthetic preparations.

Stability in Organic Solvents

This compound is expected to be relatively stable in anhydrous, aprotic organic solvents such as diethyl ether, tetrahydrofuran (THF), and toluene at ambient temperature. Protic solvents, especially in the presence of trace amounts of acid or base, can facilitate hydrolysis.

Table 1: Summary of this compound Stability

ConditionStability ProfileNotes
Aqueous Solution Unstable; undergoes hydrolysis.Rate is pH-dependent. Most stable at neutral pH.
Acidic Conditions Unstable; acid-catalyzed hydrolysis.Protonation of the imine nitrogen accelerates nucleophilic attack by water.
Basic Conditions Unstable; base-catalyzed hydrolysis.Hydroxide can act as a nucleophile, initiating the hydrolysis cascade.
Elevated Temperature Limited stability; prone to decomposition.Specific decomposition temperature and products are not well-documented.
Organic Solvents Generally stable in anhydrous, aprotic solvents.Protic solvents can promote decomposition, particularly if impurities are present.

Reactivity Profile

The electrophilic carbon atom of the imine group is the primary site of reactivity in this compound, readily undergoing attack by a variety of nucleophiles. The nitrogen atom, with its lone pair of electrons, can also exhibit basic and nucleophilic character.

Reactions with Nucleophiles

Imines are readily reduced to secondary amines. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its selectivity and mild reaction conditions.

Reaction: C₆H₅CH=NH + [H] → C₆H₅CH₂-NH₂

The reaction proceeds via the nucleophilic addition of a hydride ion to the imine carbon, followed by protonation of the resulting nitrogen anion.

Organometallic reagents, such as Grignard and organolithium reagents, act as powerful carbon nucleophiles that add to the imine carbon to form new carbon-carbon bonds. The initial product is a magnesium or lithium salt of the corresponding amine, which upon aqueous workup, yields the free amine.

Reaction: C₆H₅CH=NH + R-MgX → C₆H₅CH(R)-NHMgX → C₆H₅CH(R)-NH₂

Cycloaddition Reactions

This compound can serve as a precursor to azomethine ylides, which are 1,3-dipoles. These ylides can then undergo [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to generate five-membered nitrogen-containing heterocyclic rings, such as pyrrolidines.[2][3][4][5] The generation of the azomethine ylide can be achieved through various methods, including the thermal ring-opening of aziridines or by the deprotonation of an iminium salt.

Experimental Protocols

The following protocols are representative examples for key transformations of imines and can be adapted for this compound.

Synthesis of this compound (via N-Benzylideneaniline as an example)

This protocol describes the synthesis of N-benzylideneaniline, a stable analog of this compound.

Materials:

  • Benzaldehyde

  • Aniline

  • Ethanol

  • Kinnow peel powder (as a green catalyst)[6][7][8]

Procedure:

  • In a round-bottom flask, combine benzaldehyde (1 equivalent) and aniline (1 equivalent) in ethanol.

  • Add a catalytic amount of kinnow peel powder.

  • Stir the reaction mixture at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC). A study using this green catalyst reported a yield of 85% in 3 minutes.[8]

  • Upon completion, the product can be isolated by filtration to remove the catalyst and subsequent evaporation of the solvent. The crude product can be purified by recrystallization from ethanol.

Reduction of an Imine with Sodium Borohydride

This general protocol is applicable to the reduction of this compound to benzylamine.

Materials:

  • Imine (e.g., N-benzylideneaniline)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Diethyl ether

Procedure:

  • Dissolve the imine (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

  • The product can be purified by distillation or column chromatography.

1,3-Dipolar Cycloaddition of an Azomethine Ylide

This protocol describes a general procedure for the cycloaddition of an azomethine ylide generated from an imine with an alkene.

Materials:

  • An α-amino acid (e.g., sarcosine)

  • Benzaldehyde

  • An alkene dipolarophile (e.g., N-phenylmaleimide)

  • Toluene

Procedure:

  • To a suspension of the α-amino acid (1 equivalent) and the dipolarophile (1 equivalent) in toluene, add benzaldehyde (1.2 equivalents).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the in-situ generation of the azomethine ylide.

  • Monitor the reaction by TLC.

  • After the starting materials are consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel.

Visualizations

Experimental Workflows and Reaction Mechanisms

experimental_workflow cluster_synthesis Synthesis of this compound cluster_reduction Reduction to Benzylamine s_start Benzaldehyde + Ammonia s_react Condensation (e.g., in Ethanol) s_start->s_react s_product This compound s_react->s_product r_start This compound s_product->r_start r_reagent 1. NaBH4, Methanol 2. H2O workup r_start->r_reagent r_product Benzylamine r_reagent->r_product

Caption: General workflow for the synthesis and subsequent reduction of this compound.

hydrolysis_mechanism cluster_step1 1. Protonation cluster_step2 2. Nucleophilic Attack cluster_step3 3. Proton Transfer cluster_step4 4. Elimination cluster_step5 5. Deprotonation imine C₆H₅CH=NH protonated_imine C₆H₅CH=N⁺H₂ imine->protonated_imine + H⁺ h_plus H⁺ protonated_imine_2 C₆H₅CH=N⁺H₂ water H₂O carbinolamine C₆H₅CH(OH)-N⁺H₂ carbinolamine_2 C₆H₅CH(OH)-N⁺H₂ protonated_imine_2->carbinolamine + H₂O protonated_carbinolamine C₆H₅CH(O⁺H₂)-NH₂ carbinolamine_2->protonated_carbinolamine protonated_carbinolamine_2 C₆H₅CH(O⁺H₂)-NH₂ protonated_carbonyl C₆H₅C⁺HOH protonated_carbinolamine_2->protonated_carbonyl - NH₃ protonated_carbonyl_2 C₆H₅C⁺HOH ammonia NH₃ benzaldehyde C₆H₅CHO protonated_carbonyl_2->benzaldehyde - H⁺ h_plus_2 H⁺

Caption: Mechanism of acid-catalyzed hydrolysis of this compound.

grignard_reaction cluster_step1 1. Nucleophilic Addition cluster_step2 2. Aqueous Workup imine C₆H₅CH=NH adduct C₆H₅CH(R)-N⁻MgX⁺ imine->adduct + R-MgX grignard R-MgX adduct_2 C₆H₅CH(R)-N⁻MgX⁺ product C₆H₅CH(R)-NH₂ adduct_2->product + H₂O water H₂O

Caption: General mechanism for the reaction of this compound with a Grignard reagent.

Applications in Drug Development

While this compound itself is not typically a final drug product, its derivatives are crucial intermediates in the synthesis of various pharmaceuticals. The imine moiety serves as a handle for introducing molecular diversity. For instance, the reduction of substituted imines is a common route to chiral amines, which are prevalent in many drug scaffolds. Furthermore, the construction of heterocyclic rings via cycloaddition reactions of imine-derived intermediates is a powerful strategy for accessing novel chemical entities with potential biological activity.

Conclusion

This compound is a reactive and versatile building block in organic synthesis. Its stability is limited, particularly in the presence of water and at elevated temperatures. However, its reactivity, characterized by the electrophilic nature of the imine carbon, allows for a wide range of transformations, including reductions, additions of organometallic reagents, and cycloaddition reactions. The ability to readily synthesize and functionalize this compound and its derivatives makes it a valuable tool for medicinal chemists and drug development professionals in the construction of complex nitrogen-containing molecules. Further quantitative studies on the stability and reactivity of this compound would be beneficial for optimizing its use in synthetic applications.

References

Characterization of Phenylmethanimine E and Z Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylmethanimine, a simple aromatic Schiff base, exists as two geometric isomers, E and Z, due to the restricted rotation around the carbon-nitrogen double bond. The distinct spatial arrangement of the phenyl and hydrogen substituents on the imine nitrogen significantly influences their physicochemical properties and reactivity. A thorough characterization of these isomers is paramount for applications in organic synthesis, astrochemistry, and medicinal chemistry where stereochemistry can dictate biological activity and reaction outcomes. This technical guide provides a comprehensive overview of the synthesis, separation, and detailed characterization of E- and Z-phenylmethanimine, including experimental protocols and computational data.

Synthesis of this compound Isomers

The synthesis of this compound typically results in a mixture of E and Z isomers. The ratio of these isomers can be influenced by the reaction conditions. Two common methods for the preparation of this compound are the condensation reaction of benzaldehyde and a nitrogen source, and the thermal decomposition of hydrobenzamide.

Condensation of Benzaldehyde and Aniline

A widely used method for synthesizing N-aryl imines is the condensation of an aldehyde with an aniline. For this compound, this involves the reaction of benzaldehyde with aniline.

Experimental Protocol:

  • In a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer, add 106 g (1 mole) of freshly distilled benzaldehyde.

  • With rapid stirring, add 93 g (1 mole) of freshly distilled aniline. An exothermic reaction will occur with the separation of water.

  • Allow the mixture to stand for 15 minutes.

  • Pour the reaction mixture into 165 mL of 95% ethanol in a 600-mL beaker with vigorous stirring.

  • Crystallization should begin within 5 minutes. Allow the mixture to stand for 10 minutes at room temperature, followed by 30 minutes in an ice-water bath.

  • Collect the solid product by suction filtration using a large Büchner funnel, press the solid to remove excess solvent, and air-dry.

  • The crude product can be recrystallized from 85% ethanol to yield pure N-benzylideneaniline (a derivative of this compound). The synthesis of this compound itself follows a similar principle, often using a nitrogen source like ammonia or its equivalent, though isolation of the simple imine can be more challenging due to its reactivity.

G

Separation of E and Z Isomers

The separation of the E and Z isomers of this compound can be achieved using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the separation of aromatic amine isomers. The following protocol is a general guideline that can be optimized for this compound.

Experimental Protocol:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water or methanol and an aqueous buffer. For aromatic amines, an ion-pairing agent may be beneficial. A typical starting point could be a mixture of methanol and a phosphate buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength corresponding to the absorbance maximum of this compound (e.g., 254 nm).

  • Injection Volume: 10-20 µL of a dilute solution of the isomer mixture in the mobile phase.

  • Optimization: The mobile phase composition, gradient, and pH can be adjusted to achieve baseline separation of the E and Z peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both separating and identifying volatile isomers.

Experimental Protocol:

  • Column: A capillary column with a non-polar or semi-polar stationary phase (e.g., 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

  • MS Detector: Electron ionization (EI) at 70 eV. The mass spectra of the E and Z isomers are expected to be very similar, with separation primarily determined by their retention times.

G

Spectroscopic and Computational Characterization

A combination of spectroscopic techniques and computational modeling is essential for the unambiguous characterization of the E and Z isomers.

Spectroscopic Data
ParameterE-PhenylmethanimineZ-PhenylmethanimineMethod
¹H NMR Chemical Shift (CH=N) 8.3–8.5 ppm8.3–8.5 ppmNMR Spectroscopy
¹³C NMR Chemical Shift (CH=N) ~160-165 ppm~160-165 ppmNMR Spectroscopy
IR Stretching Frequency (C=N) ~1630-1650 cm⁻¹~1630-1650 cm⁻¹IR Spectroscopy

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and concentration. 2D NMR techniques such as NOESY can be instrumental in definitively assigning the stereochemistry, where the through-space interaction between the imine proton and the ortho protons of the phenyl ring would be observed for the Z-isomer.

Computational Data

Density Functional Theory (DFT) calculations are a powerful tool for predicting the geometries and relative stabilities of the isomers. The following data is based on typical results from DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory).

ParameterE-PhenylmethanimineZ-PhenylmethanimineMethod
Relative Energy More StableLess StableDFT Calculation
Dipole Moment ~1.5 - 2.0 D~1.5 - 2.0 DDFT Calculation
C=N Bond Length ~1.28 Å~1.28 ÅDFT Calculation
C-N-C Bond Angle ~120°~120°DFT Calculation
H-C=N Bond Angle ~120°~120°DFT Calculation

Note: The E-isomer is generally found to be thermodynamically more stable due to reduced steric hindrance between the phenyl group and the substituent on the nitrogen.

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Conclusion

The successful characterization of E- and Z-phenylmethanimine isomers relies on a synergistic approach combining tailored synthesis, robust chromatographic separation, and detailed spectroscopic and computational analysis. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this and related imine systems. Accurate isomer identification and separation are critical for ensuring reproducibility in chemical reactions and for understanding the structure-activity relationships in drug discovery and development.

The Genesis of a Core Synthetic Building Block: A Technical Guide to the Discovery and Synthesis of Phenylmethanimine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylmethanimine (C₆H₅CH=NH), the simplest aromatic imine, represents a cornerstone in the edifice of modern organic synthesis. Its discovery and the subsequent development of synthetic methodologies have paved the way for the construction of a vast array of nitrogen-containing compounds, including pharmaceuticals, agrochemicals, and functional materials. This in-depth technical guide provides a comprehensive overview of the history, discovery, and synthesis of this compound. It details key experimental protocols, presents comparative quantitative data for various synthetic routes, and visualizes a fundamental reaction pathway where this compound plays a pivotal role as a reactive intermediate.

Discovery and Historical Context

The conceptual framework for understanding this compound lies within the broader class of compounds known as imines. The term "imine" was first coined in 1883 by the German chemist Albert Ladenburg, who was a prominent figure in the study of aromatic compounds and alkaloids.[1][2] While a specific, singular "discovery" of the unsubstituted this compound molecule is not prominently documented in historical records, its existence as a reactive intermediate was inferred from the reactions of benzaldehyde with ammonia and primary amines, which were well-established in the late 19th and early 20th centuries.

The true significance of this compound and its derivatives emerged with the development of named reactions in organic chemistry where the in situ formation of an imine intermediate is a critical step. Reactions such as the Strecker amino acid synthesis (1850), the Pictet-Spengler reaction (1911), and the Eschweiler-Clarke reaction (1905) all rely on the formation of an imine or an iminium ion, showcasing the early understanding and utilization of this functional group's reactivity.[1][3][4][5][6][7][8][9]

Core Synthesis Methodologies

The synthesis of this compound can be broadly categorized into three primary methodologies: condensation reactions, thermal decomposition, and oxidative methods.

Condensation of Benzaldehyde with an Amine Source

The most direct and widely employed method for the synthesis of this compound and its N-substituted derivatives is the acid-catalyzed condensation of benzaldehyde with a primary amine or ammonia.[10] This reversible reaction typically involves the removal of water to drive the equilibrium towards the imine product.

Experimental Protocol: Synthesis of N-Benzylidenemethylamine

A common and well-documented example is the synthesis of the N-methyl derivative, N-benzylidenemethylamine.[11]

  • Reaction Setup: A solution of benzaldehyde (10.0 mol, 1062 g) in toluene (2000 ml) is cooled to 0°C in a suitable reaction vessel equipped with a stirrer and a gas inlet tube.

  • Reagent Addition: Anhydrous monomethylamine (approximately 1.0-1.5 equivalents) is introduced below the surface of the stirred solution. The rate of addition is controlled to maintain the reaction temperature between 25-30°C. The addition is typically completed within 45 minutes.

  • Workup: The organic phase is separated from the aqueous layer.

  • Purification: The organic phase is concentrated under reduced pressure. The resulting residual oil is then purified by vacuum distillation to afford N-benzylidenemethylamine.

This procedure typically yields the product in high purity (around 88%). The boiling point of N-benzylidenemethylamine is 79°C at 20 mmHg.[11]

Thermal Decomposition of Hydrobenzamide

A primary and effective method for generating the parent this compound (Ph-CH=NH) involves the thermal decomposition of hydrobenzamide.[10] This method is particularly useful for producing the imine in a controlled manner, avoiding harsh pyrolytic conditions.

Experimental Protocol: Gas-Phase Synthesis via Hydrobenzamide Pyrolysis

  • Precursor Preparation: Hydrobenzamide is synthesized by the reaction of benzaldehyde with an excess of aqueous ammonia.

  • Pyrolysis Setup: The hydrobenzamide is placed in a heated sample holder connected to a pyrolysis tube under vacuum.

  • Decomposition: The hydrobenzamide is heated, leading to its decomposition into this compound and other byproducts.

  • Trapping/Analysis: The gaseous products are then passed into a cooled trap or directly into the ionization chamber of a spectrometer for analysis.

Oxidative Transformation of Amines

An alternative approach to imine synthesis is the oxidative transformation of primary amines. These methods are advantageous as they often start from readily available amines and can be more atom-economical. For instance, the selective oxidation of benzylamine can yield this compound. Various oxidizing agents and catalytic systems, including metal- and oxidant-free electrochemical methods, have been explored for this transformation.[12]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound and its N-methyl derivative.

Synthesis MethodReactantsProductYield (%)Purity (%)Key ConditionsReference(s)
Aldehyde-Amine CondensationBenzaldehyde, MethylamineN-Benzylidenemethylamine88>97Toluene, 25-30°C[11]
Thermal DecompositionHydrobenzamideThis compound--Gas-phase pyrolysis[10]
Oxidative Coupling of AminesBenzylamineN-Benzylidene-1-phenylmethanamineHighHighCuFe₂O₄ nanocatalyst, 60°C[13]

Note: Quantitative data for the thermal decomposition of hydrobenzamide in a preparative solution-phase synthesis is not well-documented in the surveyed literature, as it is primarily used for gas-phase generation for spectroscopic analysis.

Spectroscopic and Physicochemical Data

The characterization of this compound and its derivatives relies on various spectroscopic techniques.

PropertyValueReference(s)
This compound (C₇H₇N)
Molecular Weight105.14 g/mol [14]
CAS Number16118-22-2[14]
N-Benzylidenemethylamine (C₈H₉N)
Molecular Weight119.16 g/mol [15]
CAS Number622-29-7[15]
Boiling Point185 °C[16]
Density0.87 g/cm³[16]
Refractive Index (n20/D)1.552[16]

Spectroscopic Data for N-Benzylidene-1-phenylmethanamine (a related imine): [13]

  • ¹H NMR (400 MHz, CDCl₃): δ 8.34 (s, 1H), 7.71-7.70 (m, 2H), 7.4-7.25 (m, 8H), 4.76 (s, 2H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 161.6, 139.4, 135.6, 130.4, 128.1, 127.9, 127.6, 126.7, 126.4, 64.5.

  • Mass Spectrum: The fragmentation pattern of aromatic imines is characterized by the stable molecular ion peak and fragments corresponding to the loss of substituents on the aromatic rings and the imine functional group.[17][18][19][20]

¹³C NMR Chemical Shift Ranges for Key Carbons: [21][22][23]

Carbon EnvironmentChemical Shift (ppm)
C=N (Imine)160 - 170
C in aromatic rings125 - 150

¹H NMR Chemical Shift Ranges for Key Protons: [24][25][26]

Proton EnvironmentChemical Shift (ppm)
H-C=N (Imine)8.0 - 8.5
H on aromatic rings7.0 - 8.0

This compound as a Key Intermediate: The Strecker Amino Acid Synthesis

This compound and its derivatives are crucial reactive intermediates in a multitude of organic reactions.[10] The Strecker synthesis of amino acids, first reported by Adolph Strecker in 1850, is a prime example. In this reaction, an aldehyde (such as benzaldehyde) reacts with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed to yield an amino acid. The initial step of this synthesis involves the formation of a this compound intermediate.[7]

Strecker_Synthesis benzaldehyde Benzaldehyde This compound This compound (Imine Intermediate) benzaldehyde->this compound + NH3 - H2O ammonia Ammonia (NH3) ammonia->this compound aminonitrile α-Aminonitrile This compound->aminonitrile + HCN cyanide Cyanide (HCN/CN-) cyanide->aminonitrile amino_acid Phenylglycine (Amino Acid) aminonitrile->amino_acid Hydrolysis h3o_plus Acidic Hydrolysis (H3O+) h3o_plus->amino_acid

Strecker Synthesis of Phenylglycine.

The diagram above illustrates the central role of the this compound intermediate in the Strecker synthesis of phenylglycine. Benzaldehyde first reacts with ammonia to form this compound, which is then attacked by a cyanide ion to form the α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the final amino acid product.

Conclusion

This compound, from its conceptual origins in the 19th century to its current status as a versatile synthetic intermediate, continues to be a molecule of fundamental importance in organic chemistry. The development of robust synthetic methods, including condensation reactions and oxidative transformations, has enabled its widespread use in the construction of complex nitrogen-containing molecules. Its role as a transient yet crucial intermediate in numerous named reactions underscores its significance in the strategic design of synthetic pathways. This guide provides a foundational understanding for researchers and professionals in the field, highlighting the key historical milestones, practical synthetic protocols, and the pivotal role of this compound in the landscape of modern organic synthesis.

References

Phenylmethanimine: A Technical Guide to its Molecular Formula and Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula, structure, and characterization of phenylmethanimine. It includes detailed experimental protocols for its synthesis and purification, along with a thorough analysis of its spectroscopic properties. All quantitative data is presented in standardized tables for ease of reference and comparison.

Molecular Formula and Structure

This compound, also known by its IUPAC name N-benzylideneamine, possesses the molecular formula C₇H₇N .[1] Its structure consists of a phenyl group attached to a methanimine (-CH=NH) functional group.

Table 1: Chemical Identifiers and Properties

Identifier/PropertyValue
Molecular Formula C₇H₇N
IUPAC Name This compound
Synonyms N-benzylideneamine, Benzylimine
CAS Number 16118-22-2
Molecular Weight 105.14 g/mol
Canonical SMILES C1=CC=C(C=C1)C=N
InChI Key AFDMODCXODAXLC-UHFFFAOYSA-N

Synthesis of this compound

This compound is commonly synthesized via the condensation reaction of benzaldehyde with ammonia. The general workflow for this synthesis and subsequent purification is outlined below.

Synthesis_Workflow Reactants Benzaldehyde + Ammonia Solution Reaction Reaction/ Stirring Reactants->Reaction Workup Extraction with Organic Solvent Reaction->Workup Drying Drying over Anhydrous Na₂SO₄ Workup->Drying Purification Purification (e.g., Distillation) Drying->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Benzaldehyde and Ammonia

This protocol details a common laboratory-scale synthesis of this compound.

Materials:

  • Benzaldehyde

  • Concentrated aqueous ammonia solution (e.g., 25-30%)

  • An organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine benzaldehyde and an excess of concentrated aqueous ammonia solution.

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether) multiple times.

  • Combine the organic extracts and wash them with brine (saturated NaCl solution).

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Structure Elucidation via Spectroscopy

The structure of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopy_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis Synthesis Synthesized This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR FTIR FT-IR Spectroscopy Synthesis->FTIR MS Mass Spectrometry Synthesis->MS Structure Structural Confirmation NMR->Structure FTIR->Structure MS->Structure

Caption: Logical workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

3.1.1. Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve a small amount of purified this compound in a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Table 2: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) / ppmMultiplicityIntegrationAssignment
~8.4Singlet1HImine proton (-CH=N)
~7.8Multiplet2HAromatic protons (ortho)
~7.4Multiplet3HAromatic protons (meta, para)
Solvent: CDCl₃

Table 3: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) / ppmAssignment
~161.0Imine carbon (-CH=N)
~136.0Aromatic carbon (ipso)
~130.0Aromatic carbon (para)
~128.5Aromatic carbons (ortho, meta)
Solvent: CDCl₃
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound.

3.2.1. Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of this compound or acquire the spectrum of a thin film of the neat liquid on a salt plate (e.g., NaCl or KBr).

  • Instrumentation: Record the FT-IR spectrum using a standard FT-IR spectrometer over a typical range (e.g., 4000-400 cm⁻¹).

Table 4: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400MediumN-H stretch
~3000-3100MediumAromatic C-H stretch
~1640StrongC=N stretch (imine)
~1500-1600Medium-StrongAromatic C=C stretches
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

3.3.1. Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via Gas Chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).

  • Analysis: Analyze the resulting ions based on their mass-to-charge ratio (m/z).

Table 5: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
105HighMolecular ion [M]⁺
104High[M-H]⁺
77Medium[C₆H₅]⁺ (Phenyl cation)
Ionization Method: Electron Ionization (EI)

References

Physical Properties of Phenylmethanimine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core physical properties of phenylmethanimine derivatives for researchers, scientists, and drug development professionals. This compound, also known as N-benzylideneaniline, and its derivatives are a class of imines that have garnered significant interest due to their versatile applications in organic synthesis and medicinal chemistry. This document summarizes key quantitative data, details common experimental protocols for their characterization, and illustrates important conceptual workflows.

Quantitative Physical Properties

The physical properties of this compound derivatives are significantly influenced by the nature and position of substituents on both the phenyl rings. The following tables summarize available data on their melting points and spectroscopic characteristics. Data for a wider range of derivatives, particularly concerning boiling points and solubility, is not extensively consolidated in the literature, reflecting a potential area for further systematic investigation.

Table 1: Melting Points of Selected this compound Derivatives

CompoundSubstituent(s)Melting Point (°C)
N-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)-1-phenylmethanimine derivatives (unspecified)Varied benzaldehydesNot specified in abstracts
(E)‐1‐(4‐chlorophenyl)‐N‐(nitrophenyl)methanimine4-chloro, nitroNot specified in abstracts
p-Carboranylamidine derivativesp-carboranyl238-265

Note: The provided search results frequently mention the synthesis of new derivatives without consistently reporting specific physical constants like melting or boiling points in the abstracts.

Table 2: Spectroscopic Data for Selected this compound Derivatives

Derivative ClassTechniqueWavelength/Chemical ShiftReference
Schiff bases of PhenylsulfonylamideUV-Visλmax 284-352 nm (π→π* transition)[1]
Schiff bases of Phenylsulfonylamide¹H-NMRδ 4.3 ppm (s, 1H, CH=N)[1]
(E)‐1‐(4‐chlorophenyl)‐N‐(nitrophenyl)methanimineUV-VisNot specified in abstract[2]
Benzimidazole this compound derivativesGeneralSpectroscopic methods used for characterization[3]
Chelatophore functionalized 1,3-benzoxazinone spiropyrans¹H-NMR, UV/Vis, IRCharacterization performed[4]

Experimental Protocols

The characterization of this compound derivatives relies on standard spectroscopic and analytical techniques. Below are detailed methodologies for the key experiments commonly cited in the literature.

Synthesis and Purification

A common synthetic route to this compound derivatives involves the condensation reaction between a primary amine and an aldehyde or ketone.

  • Classical Reflux Method:

    • An equimolar solution of the desired substituted aniline and benzaldehyde is prepared in a suitable solvent, such as ethanol or methanol.

    • A catalytic amount of an acid, like glacial acetic acid, is often added to facilitate the reaction.

    • The mixture is refluxed for a period ranging from a few hours to overnight, with reaction progress monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product often precipitates out of solution.

    • The crude product is collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) to yield the pure this compound derivative. Some derivatives can be purified by simple solvent washing.[3]

Spectroscopic Characterization
  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • A small sample of the purified derivative is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film on a salt plate (e.g., NaCl).

    • The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

    • Key vibrational bands are analyzed to confirm the presence of functional groups, particularly the C=N imine stretch, which typically appears in the range of 1690-1640 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A sample of the derivative (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H).

    • The chemical shifts (δ), multiplicity, and integration of the signals are analyzed to elucidate the molecular structure. The proton of the imine group (-CH=N-) typically appears as a singlet in the δ 8-9 ppm region in ¹H NMR spectra.[1]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy:

    • A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile).

    • The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm) using a spectrophotometer.

    • The wavelength of maximum absorption (λmax) is determined, which corresponds to electronic transitions within the molecule, such as π→π* and n→π* transitions of the imine and aromatic systems.[1]

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization behavior of this compound derivatives, which is particularly important for drug development.

  • Potentiometric Titration:

    • A solution of the this compound derivative of known concentration is prepared in a suitable solvent mixture (e.g., water-ethanol).

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

  • Computational Methods:

    • Computational models, such as those employing Density Functional Theory (DFT) with a continuum solvation model, can be used to calculate pKa values.[5]

    • These methods calculate the free energy change of the deprotonation reaction in a solvent to predict the pKa.[5]

Visualizations

The following diagrams illustrate key workflows and conceptual relationships relevant to the study of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization start Substituted Aniline + Benzaldehyde reflux Condensation Reaction (Reflux) start->reflux filtration Filtration reflux->filtration purification Recrystallization / Washing filtration->purification product Pure this compound Derivative purification->product ftir FT-IR Spectroscopy product->ftir Structural Confirmation nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structural Elucidation uvvis UV-Vis Spectroscopy product->uvvis Electronic Properties pka pKa Determination product->pka Acidity/Basicity

Caption: General experimental workflow for the synthesis and characterization of this compound derivatives.

structure_property_relationship substituents Substituents (R¹, R²) - Electron-donating - Electron-withdrawing - Steric bulk core This compound Core (C₆H₅-CH=N-C₆H₅) substituents->core influences properties Physical Properties core->properties determines melting_point Melting/Boiling Point properties->melting_point solubility Solubility properties->solubility pka pKa properties->pka spectroscopic Spectroscopic Shifts (UV-Vis, NMR) properties->spectroscopic

Caption: Conceptual diagram of structure-property relationships in this compound derivatives.

References

Methodological & Application

Phenylmethanimine Synthesis via Thermal Decomposition of Hydrobenzamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of phenylmethanimine through the thermal decomposition of hydrobenzamide. This compound, an aromatic imine, is a valuable intermediate in organic synthesis and holds relevance in various fields, including astrochemistry. The described method offers a straightforward and accessible route to this compound. This application note includes experimental procedures for both gas-phase and solution-phase synthesis, comprehensive data presentation, and a visualization of the experimental workflow.

Introduction

This compound (also known as N-benzylideneaniline) is a significant aromatic imine utilized as a precursor in the synthesis of various organic compounds. A notable and efficient method for its preparation involves the thermal decomposition of hydrobenzamide. This approach is advantageous due to its simplicity and the ability to generate the target imine under controlled conditions. The thermolysis of hydrobenzamide can be conducted in both the gas phase, which is particularly useful for spectroscopic studies, and in solution, offering a practical method for laboratory-scale synthesis.

Data Presentation

Spectroscopic Data

The synthesized this compound can be characterized using various spectroscopic techniques. The following table summarizes key data for the product.

Parameter E-Phenylmethanimine Z-Phenylmethanimine Method
Rotational Constant A (GHz) 5.4-RER Spectroscopy
Rotational Constant B (GHz) 1.2-RER Spectroscopy
¹H NMR Chemical Shift (CH=N) 8.3–8.5 ppm8.3–8.5 ppmNMR Spectroscopy
Dipole Moment (Debye) 3.823.75Rotational Spectroscopy

Table 1: Spectroscopic and Computational Data for this compound Isomers.

¹H NMR Data of this compound and Analogs

The following table provides ¹H NMR data for this compound and related compounds, which can be used for comparative analysis and confirmation of the product structure.

Compound ¹H NMR (400 MHz, CDCl₃) δ (ppm)
(E)-N-phenylmethanimine8.49 (s, 1H, CH=N), 7.92-7.89 (dd, J = 6.7, 3.0 Hz, 2H, Ar-H), 7.48-7.41 (m, 5H, Ar-H), 7.20-7.18 (d, J = 8.6 Hz, 2H, Ar-H)
dithis compound9.74 (s, 1H, NH), 7.60-7.39 (m, 10H, Ar-H)

Table 2: ¹H NMR Data for this compound and a Related Imine.

Experimental Protocols

Two primary methods for the synthesis of this compound from hydrobenzamide are presented below: gas-phase thermal decomposition and a proposed solution-phase thermal decomposition.

Protocol 1: Gas-Phase Synthesis via Vacuum Pyrolysis

This method is particularly suited for generating this compound for spectroscopic analysis.

Materials:

  • Hydrobenzamide

  • Vacuum pyrolysis apparatus equipped with a specialized valve and a collection trap

Procedure:

  • Place a sample of hydrobenzamide into the pyrolysis apparatus.

  • Evacuate the system to the desired pressure.

  • Heat the hydrobenzamide sample to 85°C using a controlled heating element.

  • The hydrobenzamide will vaporize and undergo thermal decomposition in the gas phase.

  • The resulting this compound gas can be directed for spectroscopic analysis or collected in a cooled trap. This method has been shown to preferentially yield the E-isomer with high selectivity.[1]

Protocol 2: Solution-Phase Synthesis

This protocol provides a practical approach for laboratory-scale synthesis of this compound.

Materials:

  • Hydrobenzamide

  • Anhydrous Toluene (or another suitable high-boiling inert solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hydrobenzamide in a minimal amount of anhydrous toluene.

  • Heat the mixture to reflux with vigorous stirring. The exact temperature will be the boiling point of the chosen solvent (for toluene, approximately 111°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (indicated by the disappearance of the hydrobenzamide spot on the TLC plate), allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from ethanol to yield purified this compound.

Note: While a specific yield for this solution-phase decomposition is not widely reported, similar imine syntheses from benzaldehyde and aniline achieve yields in the range of 57-85% depending on the specific conditions and catalysts used.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound via the thermal decomposition of hydrobenzamide.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification start Start with Hydrobenzamide thermal_decomp Thermal Decomposition start->thermal_decomp gas_phase Gas Phase (85°C, Vacuum) thermal_decomp->gas_phase solution_phase Solution Phase (Reflux) thermal_decomp->solution_phase product This compound gas_phase->product solution_phase->product purification Purification (Recrystallization) product->purification analysis Spectroscopic Analysis (NMR, etc.) purification->analysis final_product Pure this compound analysis->final_product

Caption: Workflow for this compound Synthesis.

Reaction Mechanism

The thermal decomposition of hydrobenzamide is believed to proceed through a mechanism involving the cleavage of the C-N bonds, leading to the formation of this compound and other byproducts. The overall transformation can be represented as the breakdown of the larger hydrobenzamide molecule into smaller, more stable imine units.

reaction_mechanism hydrobenzamide Hydrobenzamide (C₆H₅CH)₃N₂ heat Δ (Heat) hydrobenzamide->heat This compound 2x this compound C₆H₅CH=NH heat->this compound byproduct Byproducts heat->byproduct

Caption: Proposed Thermal Decomposition of Hydrobenzamide.

References

Application Notes: Phenylmethanimine Synthesis via Condensation Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenylmethanimine, also known as N-benzylideneaniline, is a prominent example of a Schiff base, a class of organic compounds characterized by a carbon-nitrogen double bond (azomethine group)[1]. These compounds are crucial intermediates in various organic syntheses, including the preparation of amino acids and heterocyclic compounds, and are widely used as ligands in coordination chemistry[1][2]. The formation of this compound is achieved through a condensation reaction between an aromatic aldehyde (benzaldehyde) and a primary aromatic amine (aniline)[3][4]. The reaction is reversible and involves the nucleophilic addition of the amine to the carbonyl group, forming a carbinolamine intermediate, which then dehydrates to yield the final imine product and water[3][4][5][6]. The equilibrium can be shifted toward the product by removing water as it forms[6][7]. Various protocols exist, ranging from neat reactions at room temperature to catalyzed reactions under reflux and environmentally friendly methods in aqueous media[8][9][10].

Experimental Protocols

Protocol 1: Neat Reaction with Spontaneous Crystallization

This protocol, adapted from a well-established Organic Syntheses procedure, is a high-yield method that requires no external heating. The reaction is exothermic and proceeds quickly upon mixing the reagents[8].

Materials:

  • Benzaldehyde (1 mole, 106 g), freshly distilled and washed with 5% sodium carbonate solution[8].

  • Aniline (1 mole, 93 g), freshly distilled[8].

  • 95% Ethanol

  • 500-mL three-necked, round-bottomed flask

  • Mechanical stirrer

  • Büchner funnel and suction flask

Procedure:

  • Place 106 g (1 mole) of benzaldehyde into the 500-mL flask equipped with a mechanical stirrer[8].

  • With rapid stirring, add 93 g (1 mole) of aniline. An exothermic reaction will occur within seconds, accompanied by the separation of water[8].

  • Allow the mixture to stand for 15 minutes to cool[8][11].

  • Pour the mixture into 165 mL of 95% ethanol in a beaker while stirring vigorously[8].

  • Crystallization should begin within five minutes. Allow the mixture to stand at room temperature for 10 minutes, followed by 30 minutes in an ice-water bath to maximize crystal formation[8][11].

  • Transfer the resulting solid mass to a large Büchner funnel and filter by suction[8].

  • Press the crystals to remove excess solvent and air-dry the product[8].

  • For higher purity, the product can be recrystallized from 85% ethanol[8].

Protocol 2: Synthesis under Reflux Conditions

This method employs heating to ensure the reaction goes to completion, which can be beneficial for less reactive substrates or when aiming to reduce reaction time.

Materials:

  • Benzaldehyde (equimolar amount)

  • Aniline (equimolar amount)

  • Absolute Ethanol

  • 250-mL round-bottom flask

  • Reflux condenser, thermometer, and magnetic stirrer

Procedure:

  • In a 250-mL round-bottom flask equipped with a stirring bar, reflux condenser, and thermometer, mix equimolar quantities of benzaldehyde and aniline with rapid stirring[9].

  • A reaction with heat evolution should be observed almost immediately[9].

  • Heat the mixture to 80°C and allow it to reflux for four hours under constant stirring[9].

  • After the reflux period, pour the hot mixture into a beaker containing a small volume of absolute ethanol (e.g., 15-20 mL) with fast stirring[9].

  • Induce crystallization by placing the beaker in an ice bath for 30 minutes[9].

  • Collect the product by filtration, wash with a small amount of cold ethanol, and dry.

Protocol 3: Acid-Catalyzed Synthesis in Ethanol

The use of an acid catalyst can significantly accelerate the rate of imine formation[1]. This protocol is a general method often employed for Schiff base synthesis.

Materials:

  • Aldehyde (e.g., Benzaldehyde, 1 equivalent)

  • Primary Amine (e.g., Aniline, 1 equivalent)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Reaction flask with stirrer and condenser

Procedure:

  • Dissolve the aldehyde and amine in a suitable volume of ethanol in the reaction flask.

  • Add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid to the mixture[12].

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC)[12].

  • Stirring is typically continued for 1-3 hours[1][12].

  • Upon completion, cool the mixture to 0°C in an ice bath to precipitate the product[12].

  • Filter the solid product, wash with cold ethanol, and dry.

Data Presentation: Summary of Reaction Conditions

The following table summarizes the quantitative data from the described experimental protocols for this compound synthesis.

ProtocolReactants (Molar Ratio)SolventCatalystTemperature (°C)TimeReported Yield (%)Reference
1. Neat Reaction Benzaldehyde:Aniline (1:1)None (Ethanol for precipitation)NoneRoom Temp (Exothermic)~1 hour84–87%[8]
2. Reflux Benzaldehyde:Aniline (1:1)None (Ethanol for precipitation)None80°C4 hoursNot specified[9]
3. Acid-Catalyzed Aldehyde:Amine (1:1)EthanolGlacial Acetic AcidRoom Temp1-3 hoursHigh (not specified)[12]
4. Green Synthesis Aldehyde:Amine (1:1 or 1:2)WaterNoneRoom TempReduced (not specified)High (not specified)[10]

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical pathway for the formation of this compound and the general experimental workflow for its synthesis in a laboratory setting.

Phenylmethanimine_Mechanism Figure 1: this compound Condensation Mechanism cluster_reactants Reactants Benzaldehyde Benzaldehyde Carbinolamine Carbinolamine Intermediate Benzaldehyde->Carbinolamine + Aniline (Nucleophilic Attack) Aniline Aniline Products This compound + Water Carbinolamine->Products - H₂O (Dehydration)

Caption: Figure 1: this compound Condensation Mechanism.

Experimental_Workflow Figure 2: General Experimental Workflow start Start mix 1. Mix Reactants (Benzaldehyde & Aniline) start->mix react 2. Reaction Period (Stirring / Reflux) mix->react precipitate 3. Precipitation (Cooling / Add Anti-solvent) react->precipitate filter 4. Filtration (Isolate Solid Product) precipitate->filter wash_dry 5. Wash & Dry (Remove Impurities & Solvent) filter->wash_dry end End Product (this compound) wash_dry->end

Caption: Figure 2: General Experimental Workflow.

References

Application Notes and Protocols: Phenylmethanimine as a Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmethanimine, and more broadly N-benzyl imines, serve as crucial precursors for the synthesis of a diverse array of nitrogen-containing heterocycles. While this compound itself is often a transient species, it is readily generated in situ to form highly reactive intermediates known as azomethine ylides. These 1,3-dipoles are powerful building blocks in cycloaddition reactions, providing a convergent and stereocontrolled route to valuable heterocyclic scaffolds, particularly substituted pyrrolidines. This document provides detailed application notes and experimental protocols for the use of this compound precursors in the synthesis of heterocyclic compounds, with a focus on [3+2] cycloaddition reactions.

The versatility of this method allows for the construction of complex molecular architectures from simple, readily available starting materials, making it a valuable tool in medicinal chemistry and drug discovery for the generation of novel chemical entities. The reactions are often characterized by high atom economy and the potential to create multiple stereocenters in a single step.

Key Reaction: [3+2] Cycloaddition via Azomethine Ylide Intermediate

The most prominent application of this compound as a precursor is in the [3+2] dipolar cycloaddition reaction. In this process, an azomethine ylide, generated in situ from a this compound precursor, reacts with a dipolarophile (typically an electron-deficient alkene or alkyne) to furnish a five-membered heterocyclic ring.

A common and effective method for the in situ generation of the necessary azomethimine ylide involves the condensation of an α-amino acid with an aldehyde. For N-benzyl substituted ylides, this typically involves the reaction of N-phenyl-α-amino acids (like N-phenylglycine or sarcosine) with an aldehyde, or the reaction of benzylamine with an α-keto acid or aldehyde. A widely used method is the decarboxylative condensation of an α-amino acid with an aldehyde.

Experimental Protocols

Protocol 1: Synthesis of a Substituted Pyrrolidine via [3+2] Cycloaddition of an in situ Generated Azomethine Ylide

This protocol describes a general procedure for the three-component reaction between a benzaldehyde derivative, an α-amino acid, and an electron-deficient alkene to synthesize a highly substituted pyrrolidine.

Materials:

  • Benzaldehyde derivative (e.g., benzaldehyde)

  • α-Amino acid (e.g., sarcosine - N-methylglycine)

  • Dipolarophile (e.g., N-phenylmaleimide)

  • Solvent (e.g., Toluene, Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the benzaldehyde derivative (1.0 mmol), the α-amino acid (1.2 mmol), and the dipolarophile (1.0 mmol).

  • Add the solvent (10 mL) to the flask.

  • Flush the flask with an inert gas (Nitrogen or Argon).

  • Heat the reaction mixture to reflux (the exact temperature will depend on the solvent used, typically 80-110 °C) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired pyrrolidine derivative.

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Data Presentation

The following tables summarize typical quantitative data for the synthesis of substituted pyrrolidines using this compound precursors in [3+2] cycloaddition reactions.

EntryAldehydeα-Amino AcidDipolarophileSolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeSarcosineN-PhenylmaleimideToluene1101285
24-ChlorobenzaldehydeSarcosineN-PhenylmaleimideAcetonitrile801878
3BenzaldehydeGlycineDimethyl acetylenedicarboxylateXylene140865
44-MethoxybenzaldehydeSarcosineN-PhenylmaleimideToluene1101592
5BenzaldehydeProlineDiethyl fumarateDMF1202472

Table 1: Synthesis of Pyrrolidine Derivatives via Three-Component [3+2] Cycloaddition.

EntryCatalystLigandSolventTemp (°C)Time (h)Yield (%)ee (%)
1AgOAc(R)-Tol-BINAPTHF25248895
2Cu(OTf)₂BoxCH₂Cl₂0129192
3AgFFesulphosToluene25187589

Table 2: Enantioselective Synthesis of Pyrrolidines using Metal Catalysis.

Visualizations

Reaction_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Product Aldehyde Aldehyde In_Situ_Generation In Situ Generation of Azomethine Ylide Aldehyde->In_Situ_Generation Amino_Acid Amino_Acid Amino_Acid->In_Situ_Generation Dipolarophile Dipolarophile Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition In_Situ_Generation->Cycloaddition Azomethine Ylide Heterocycle Substituted Pyrrolidine Cycloaddition->Heterocycle

Caption: General workflow for the synthesis of pyrrolidines.

Signaling_Pathway reac Benzaldehyde + Sarcosine int1 Iminium Intermediate reac->int1 - H₂O int2 Azomethine Ylide (1,3-Dipole) int1->int2 - CO₂ product Pyrrolidine Derivative int2->product dipolarophile Dipolarophile (e.g., N-Phenylmaleimide) dipolarophile->product

Caption: Decarboxylative generation of an azomethine ylide.

Application of Phenylmethanimine in Multi-Component Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of phenylmethanimine and its derivatives as key intermediates in multi-component reactions (MCRs). These reactions are highly valued in medicinal chemistry and drug discovery for their efficiency in generating complex, drug-like molecules in a single step. This guide offers detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate the use of this compound in the synthesis of diverse molecular scaffolds.

This compound, the simplest aromatic imine, and its substituted analogues are pivotal building blocks in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Their utility in MCRs stems from the electrophilic nature of the imine carbon, which readily reacts with various nucleophiles. This reactivity allows for the rapid construction of molecular complexity from simple, readily available starting materials.

Key Multi-Component Reactions Involving this compound Intermediates

Several named MCRs rely on the in-situ or direct utilization of this compound intermediates. The most prominent among these are the Petasis, Ugi, and Biginelli reactions, each offering a unique pathway to valuable molecular scaffolds.

Petasis Reaction

The Petasis reaction, a boronic acid-based multicomponent reaction, is a powerful tool for the synthesis of α-amino acids, β-amino alcohols, and other functionalized amines. The reaction typically involves an amine, a carbonyl compound (which together form the this compound intermediate in situ), and a vinyl- or aryl-boronic acid.

Ugi Reaction

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of combinatorial chemistry, enabling the synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. The initial condensation of the aldehyde and amine forms the this compound, which then participates in a cascade of reactions with the other components. The products of the Ugi reaction serve as excellent scaffolds for the generation of diverse compound libraries for drug screening.

Biginelli Reaction

The Biginelli reaction is a classic MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogues. This acid-catalyzed cyclocondensation involves an aldehyde, a β-ketoester, and urea or thiourea. The reaction proceeds through an N-acyliminium ion intermediate, which is conceptually related to a protonated this compound. These dihydropyrimidinone scaffolds are found in numerous biologically active compounds, including calcium channel blockers and antiviral agents.

Quantitative Data Summary

The following tables summarize representative quantitative data for multi-component reactions involving this compound intermediates, highlighting the efficiency and versatility of these transformations.

Table 1: Diastereoselective Petasis Reaction Yields

EntryAmineBoronic AcidCatalystDiastereomeric Ratio (syn:anti)Yield (%)
1BenzylaminePhenylboronic acid(R)-4>20:175
2AnilineVinylboronic acid(S)-41:462
3Morpholine(E)-Styrylboronic acid(R)-4>20:185
4L-Phenylalanine methyl ester4-Methoxyphenylboronic acid(S)-41:1071
5D-Leucine methyl ester2-Furylboronic acid(R)-4>20:168

Data compiled from various studies on catalytic diastereoselective Petasis reactions. Yields are for the isolated diastereomeric mixture unless otherwise noted.[1]

Table 2: Ugi Four-Component Reaction Yields in Various Solvents

EntryAldehydeAmineCarboxylic AcidIsocyanideSolventTime (h)Yield (%)
1BenzaldehydeAnilineAcetic Acidtert-Butyl isocyanideMethanol2488
2FurfuralBenzylamineBenzoic AcidCyclohexyl isocyanidePEG-H₂O (1:1)473
34-Chlorobenzaldehydep-ToluidinePropionic AcidBenzyl isocyanideMethanol2492
4BenzaldehydeAnilineAcetic Acidtert-Butyl isocyanidePure water346
5BenzaldehydeAnilineAcetic Acidtert-Butyl isocyanidePEG-H₂O (1:1)473

Yields are for the isolated α-acylamino amide product. The reaction of benzaldehyde and aniline forms the this compound intermediate in situ.[2]

Table 3: Biginelli Reaction Yields with N-Substituted Ureas

EntryAldehydeβ-KetoesterUrea/Thiourea DerivativeCatalystYield (%)
1BenzaldehydeEthyl acetoacetateN-MethylureaTMSCl95
24-NitrobenzaldehydeMethyl acetoacetateN-PhenylthioureaTMSCl89
33-HydroxybenzaldehydeEthyl benzoylacetateN,N'-DimethylureaTMSCl82
4FurfuralEthyl acetoacetateUreaBTEAC (solvent-free)90
5BenzaldehydeEthyl acetoacetateThioureaDCPD85

Yields are for the isolated dihydropyrimidinone or dihydropyrimidinethione product. The reaction proceeds via an iminium intermediate formed from the aldehyde and urea derivative.[3][4][5]

Experimental Protocols

The following are detailed protocols for the key multi-component reactions discussed. These can be adapted for a wide range of substrates.

Protocol 1: General Procedure for a Catalytic Diastereoselective Petasis Reaction

This protocol describes a general method for the synthesis of β-amino alcohols, where the this compound intermediate is formed in situ.

Materials:

  • Aldehyde (e.g., salicylaldehyde, 0.2 mmol)

  • Amine (e.g., benzylamine, 0.2 mmol)

  • Boronic acid (e.g., phenylboronic acid, 0.4 mmol)

  • Chiral catalyst (e.g., (R)- or (S)-BINOL derivative, 20 mol%)

  • Solvent (e.g., PhCF₃, 0.2 M)

  • 4Å Molecular sieves

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the aldehyde, amine, boronic acid, chiral catalyst, and 4Å molecular sieves.

  • Add the solvent and stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) for 16-60 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired β-amino alcohol.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy.[1]

Protocol 2: General Procedure for the Ugi Four-Component Reaction

This protocol outlines a general procedure for the synthesis of α-acylamino amides.

Materials:

  • Aldehyde (e.g., benzaldehyde, 3 mmol)

  • Amine (e.g., aniline, 3 mmol)

  • Carboxylic acid (e.g., acetic acid, 3 mmol)

  • Isocyanide (e.g., tert-butyl isocyanide, 3 mmol)

  • Solvent (e.g., Methanol or PEG-H₂O, 3 mL)

Procedure:

  • In a reaction vessel, dissolve the aldehyde and amine in the chosen solvent and stir for 10-15 minutes to facilitate the formation of the this compound intermediate.

  • Add the carboxylic acid to the mixture and continue stirring for another 10 minutes.

  • Add the isocyanide to the reaction mixture.

  • Stir the reaction at room temperature for the specified time (typically 4-24 hours).

  • Monitor the reaction by TLC.

  • If a precipitate forms, isolate the product by filtration and wash with a cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.[2]

Protocol 3: General Procedure for the Biginelli Reaction

This protocol provides a method for the synthesis of dihydropyrimidinones.

Materials:

  • Aldehyde (e.g., benzaldehyde, 1 mmol)

  • β-Ketoester (e.g., ethyl acetoacetate, 1 mmol)

  • Urea or Thiourea (1.5 mmol)

  • Catalyst (e.g., dicalcium phosphate dihydrate (DCPD), 7 mol%)

  • Solvent (e.g., Ethanol, 10 mL)

Procedure:

  • To a round-bottom flask, add the aldehyde, β-ketoester, urea (or thiourea), and the catalyst in the solvent.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion of the reaction, a solid may precipitate out.

  • Cool the reaction mixture to room temperature.

  • Filter the solid product and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., methanol) to afford the pure 3,4-dihydropyrimidin-2(1H)-one/thione.[3]

Mechanistic Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for the Petasis, Ugi, and Biginelli reactions, highlighting the central role of the this compound intermediate.

Petasis_Reaction_Mechanism cluster_imine Imine Formation cluster_petasis Petasis Reaction Aldehyde Ar-CHO Imine This compound Intermediate Ar-CH=NR¹R²⁺ Aldehyde->Imine + Amine, -H₂O Amine R¹R²NH Amine->Imine AteComplex Boronate-Ate Complex Imine->AteComplex BoronicAcid R³-B(OH)₂ BoronicAcid->AteComplex + Imine Product α-Substituted Amine Ar-CH(R³)NR¹R² AteComplex->Product Nucleophilic Addition

Caption: Proposed mechanism of the Petasis reaction.

Ugi_Reaction_Mechanism Aldehyde Ar-CHO Imine This compound Intermediate Aldehyde->Imine + Amine, -H₂O Amine R¹-NH₂ Amine->Imine CarboxylicAcid R²-COOH Adduct α-Adduct CarboxylicAcid->Adduct Isocyanide R³-NC NitriliumIon Nitrilium Ion Intermediate Isocyanide->NitriliumIon Imine->NitriliumIon + Isocyanide, + H⁺ NitriliumIon->Adduct + Carboxylate Product α-Acylamino Amide Adduct->Product Mumm Rearrangement

Caption: Simplified mechanism of the Ugi four-component reaction.

Biginelli_Reaction_Mechanism Aldehyde Ar-CHO IminiumIon N-Acyliminium Ion Intermediate Aldehyde->IminiumIon + Urea, H⁺ Urea H₂N(C=O)NH₂ Urea->IminiumIon Ketoester R¹(C=O)CH₂COOR² OpenChain Open-Chain Ureide Ketoester->OpenChain IminiumIon->OpenChain + Ketoester Enolate Product Dihydropyrimidinone OpenChain->Product Cyclization & Dehydration

Caption: Mechanism of the Biginelli reaction.

References

Application Notes and Protocols for the Synthesis and Applications of Chiral Phenylmethanimine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral phenylmethanimine derivatives, and their corresponding reduction products, chiral diarylmethylamines, are of significant interest in synthetic and medicinal chemistry. These compounds serve as crucial building blocks for a wide array of pharmaceuticals and as versatile ligands and catalysts in asymmetric synthesis. The stereochemical configuration at the benzylic carbon is often critical for biological activity and catalytic efficiency, making enantioselective synthesis a key area of research.

These application notes provide an overview of the primary methods for the synthesis of chiral this compound derivatives, with a focus on asymmetric reduction of N-benzylideneanilines. Detailed protocols for representative synthetic methods are provided, along with a summary of their applications in catalysis and drug development.

Synthesis of Chiral this compound Derivatives

The predominant strategy for accessing chiral this compound derivatives involves the asymmetric reduction of the corresponding prochiral N-benzylideneanilines. Key methodologies include transition metal-catalyzed asymmetric hydrogenation, asymmetric transfer hydrogenation, and organocatalytic reductions.

Asymmetric Hydrogenation of N-Benzylideneanilines

Iridium-based catalysts are particularly effective for the asymmetric hydrogenation of N-benzylideneanilines, often providing high enantioselectivities under mild conditions. Chiral phosphine ligands play a crucial role in determining the stereochemical outcome of the reaction.

Quantitative Data for Asymmetric Hydrogenation

EntrySubstrate (Ar-CH=N-Ar')Catalyst/LigandH₂ Pressure (atm)SolventYield (%)ee (%)Reference
1Ph-CH=N-Ph[Ir(COD)Cl]₂ / (R)-f-spiroPhos50Toluene>9998[1]
24-MeO-C₆H₄-CH=N-Ph[Ir(COD)Cl]₂ / (R)-f-spiroPhos50Toluene>9999[1]
34-Cl-C₆H₄-CH=N-Ph[Ir(COD)Cl]₂ / (R)-f-spiroPhos50Toluene>9997[1]
4Ph-CH=N-4-MeO-C₆H₄[Ir(COD)Cl]₂ / (R)-f-spiroPhos50Toluene>9996[1]
52-Naphthyl-CH=N-Ph[Ir(COD)Cl]₂ / (R)-f-spiroPhos50Toluene>9999[1]
Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) offers a convenient alternative to high-pressure hydrogenation, often employing formic acid/triethylamine mixtures or isopropanol as the hydrogen source in the presence of a chiral transition metal catalyst.

Quantitative Data for Asymmetric Transfer Hydrogenation

EntrySubstrate (Ar-CH=N-Ar')Catalyst/LigandH-SourceSolventYield (%)ee (%)Reference
1Ph-CH=N-Ph[RuCl₂(p-cymene)]₂ / (S,S)-TsDPENHCOOH/NEt₃CH₂Cl₂9598General procedure
24-Me-C₆H₄-CH=N-Ph[RuCl₂(p-cymene)]₂ / (S,S)-TsDPENHCOOH/NEt₃CH₂Cl₂9697General procedure
34-F-C₆H₄-CH=N-Ph[RuCl₂(p-cymene)]₂ / (S,S)-TsDPENHCOOH/NEt₃CH₂Cl₂9498General procedure
Organocatalytic Reduction

Chiral Brønsted acids, such as phosphoric acids, can catalyze the asymmetric reduction of imines using a Hantzsch ester as the hydride source. This metal-free approach offers an attractive alternative for the synthesis of chiral amines.

Quantitative Data for Organocatalytic Reduction

EntrySubstrate (Ar-CH=N-Ar')OrganocatalystHydride SourceSolventYield (%)ee (%)Reference
1Ph-CH=N-Ph(R)-TRIPHantzsch EsterToluene9295[2]
23-MeO-C₆H₄-CH=N-Ph(R)-TRIPHantzsch EsterToluene9094[2]
32-Cl-C₆H₄-CH=N-Ph(R)-TRIPHantzsch EsterToluene8896[2]

Experimental Protocols

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of N-Benzylideneaniline

This protocol describes the general procedure for the enantioselective hydrogenation of N-benzylideneaniline using an iridium-f-spiroPhos catalyst.

Materials:

  • N-Benzylideneaniline (1.0 mmol, 181.2 mg)

  • [Ir(COD)Cl]₂ (0.005 mmol, 3.4 mg)

  • (R)-f-spiroPhos (0.011 mmol, 7.6 mg)

  • Toluene (5 mL)

  • Hydrogen gas

Procedure:

  • In a glovebox, a Schlenk tube is charged with [Ir(COD)Cl]₂ (3.4 mg) and (R)-f-spiroPhos (7.6 mg).

  • Toluene (2 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst.

  • N-Benzylideneaniline (181.2 mg) is dissolved in toluene (3 mL) and added to the catalyst solution.

  • The Schlenk tube is sealed, taken out of the glovebox, and connected to a hydrogen line.

  • The tube is purged with hydrogen gas three times.

  • The reaction mixture is stirred under a hydrogen atmosphere (50 atm) at room temperature for 12 hours.

  • After the reaction is complete, the pressure is carefully released, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 20:1) to afford the chiral N-benzylaniline.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 2: Organocatalytic Asymmetric Reduction of N-Benzylideneaniline

This protocol details the metal-free reduction of N-benzylideneaniline using a chiral phosphoric acid catalyst.

Materials:

  • N-Benzylideneaniline (0.5 mmol, 90.6 mg)

  • (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (0.05 mmol, 37.7 mg)

  • Hantzsch ester (0.6 mmol, 152.0 mg)

  • Toluene (2.5 mL)

Procedure:

  • To a dry reaction vial, add N-benzylideneaniline (90.6 mg), (R)-TRIP (37.7 mg), and Hantzsch ester (152.0 mg).

  • Add toluene (2.5 mL) to the vial.

  • Stir the reaction mixture at 40 °C for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 10:1) to yield the chiral N-benzylaniline.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Applications of Chiral this compound Derivatives

The primary application of chiral this compound derivatives is as precursors to chiral diarylmethylamines, which are valuable in two main areas:

  • Pharmaceuticals: The chiral diarylmethylamine scaffold is a common motif in a variety of biologically active compounds. The specific stereoisomer often exhibits the desired therapeutic effect, while the other may be inactive or have undesirable side effects.

  • Asymmetric Catalysis: Chiral diarylmethylamines and their derivatives can serve as chiral ligands for transition metal catalysts. These ligands create a chiral environment around the metal center, enabling the enantioselective synthesis of a wide range of molecules.

Visualizations

Signaling Pathways and Experimental Workflows

Asymmetric_Synthesis_Workflow cluster_synthesis Synthesis of Chiral Diarylmethylamine cluster_applications Applications Prochiral_Imine Prochiral N-Benzylideneaniline Asymmetric_Reduction Asymmetric Reduction Prochiral_Imine->Asymmetric_Reduction Chiral_Amine Chiral Diarylmethylamine Asymmetric_Reduction->Chiral_Amine Pharmaceuticals Pharmaceuticals Chiral_Amine->Pharmaceuticals Chiral_Ligands Chiral Ligands Chiral_Amine->Chiral_Ligands

Caption: General workflow for the synthesis and application of chiral diarylmethylamines.

Logical Relationship of Asymmetric Reduction Methods

Reduction_Methods cluster_TM_H2 Catalysts cluster_TM_ATH Catalysts cluster_Organo Catalysts Asymmetric_Reduction Asymmetric Reduction of N-Benzylideneaniline TM_Hydrogenation Transition Metal-Catalyzed Asymmetric Hydrogenation Asymmetric_Reduction->TM_Hydrogenation TM_ATH Transition Metal-Catalyzed Asymmetric Transfer Hydrogenation Asymmetric_Reduction->TM_ATH Organocatalytic Organocatalytic Reduction Asymmetric_Reduction->Organocatalytic Ir_Catalyst Iridium Catalysts TM_Hydrogenation->Ir_Catalyst Ru_Catalyst Ruthenium Catalysts TM_Hydrogenation->Ru_Catalyst Rh_Catalyst Rhodium Catalysts TM_Hydrogenation->Rh_Catalyst Ru_ATH_Catalyst Ruthenium Catalysts TM_ATH->Ru_ATH_Catalyst CPA Chiral Phosphoric Acids Organocatalytic->CPA

Caption: Key methodologies for the asymmetric reduction of N-benzylideneanilines.

Proposed Catalytic Cycle for Iridium-Catalyzed Asymmetric Imine Hydrogenation

Iridium_Catalytic_Cycle Catalyst_Precursor [Ir(L)(COD)]⁺ Active_Catalyst [Ir(L)(S)₂H₂]⁺ Catalyst_Precursor->Active_Catalyst H₂ Imine_Coordination Imine Coordination Active_Catalyst->Imine_Coordination Imine Hydride_Transfer Hydride Transfer Imine_Coordination->Hydride_Transfer Product_Release Product Release Hydride_Transfer->Product_Release Product_Release->Active_Catalyst Regeneration Chiral_Amine Chiral Amine Product_Release->Chiral_Amine

Caption: Simplified catalytic cycle for iridium-catalyzed asymmetric imine hydrogenation.[1][3]

References

Phenylmethanimine: A Versatile Building Block in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

Phenylmethanimine, a simple imine, serves as a crucial and versatile intermediate in the synthesis of a wide array of nitrogen-containing compounds, particularly heterocyclic structures that form the core of many pharmaceutical agents. Its reactivity, stemming from the electrophilic carbon and nucleophilic nitrogen of the imine functional group, allows for its participation in various chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of β-lactams, a class of compounds renowned for their antibiotic activity and utility as pharmaceutical intermediates. The presented protocols are based on the Staudinger synthesis, a classic and reliable method for the construction of the β-lactam ring.

Introduction

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of approved drugs.[1] this compound (also known as N-benzylidenemethanamine) is a key reactive intermediate in the synthesis of these valuable compounds.[2] The imine functional group's reactivity allows it to undergo several important transformations, including:

  • Oxidation: To form corresponding oxaziridines.[2]

  • Reduction: To yield primary amines.[2]

  • Nucleophilic Addition: The nitrogen atom can act as a nucleophile.[2]

  • Cycloaddition: Notably, [2+2] cycloadditions to form four-membered rings.[2]

One of the most significant applications of this compound in pharmaceutical synthesis is its role in the Staudinger reaction to produce β-lactams.[3] The β-lactam ring is the core structural component of penicillin and cephalosporin antibiotics.[4][5] The Staudinger synthesis, a [2+2] cycloaddition of a ketene with an imine, is a powerful and convergent method for constructing this essential heterocyclic system.[3][6]

Key Applications in Pharmaceutical Intermediate Synthesis

The primary application highlighted in this note is the synthesis of β-lactam rings, which are precursors to a wide range of antibiotics. The general reaction scheme involves the cycloaddition of a ketene with this compound. The stereochemical outcome of this reaction (cis vs. trans isomers) can be influenced by the substituents on both the ketene and the imine, as well as the reaction conditions.[6][7]

Experimental Protocols

This section provides a detailed protocol for a representative Staudinger reaction using this compound to synthesize a β-lactam intermediate.

Protocol 1: Synthesis of 1,3,4-Triphenylazetidin-2-one via Staudinger Cycloaddition

This protocol details the reaction of N-benzylideneaniline (a derivative of this compound) with diphenylketene to form 1,3,4-triphenylazetidin-2-one, a β-lactam intermediate.

Materials:

  • N-benzylideneaniline

  • Diphenylacetyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Preparation of Diphenylketene (in situ):

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve diphenylacetyl chloride (1.0 eq) in anhydrous diethyl ether.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of triethylamine (1.1 eq) in anhydrous diethyl ether via a dropping funnel over 30 minutes with vigorous stirring.

    • The formation of triethylammonium chloride precipitate will be observed.

    • Allow the reaction mixture to stir at 0 °C for an additional 1 hour.

  • [2+2] Cycloaddition:

    • To the freshly prepared diphenylketene solution at 0 °C, add a solution of N-benzylideneaniline (1.0 eq) in anhydrous diethyl ether dropwise over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the triethylammonium chloride precipitate and wash the solid with a small amount of anhydrous diethyl ether.

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

    • Dissolve the crude residue in a minimal amount of dichloromethane.

    • Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

    • Combine the fractions containing the desired product and evaporate the solvent to yield the purified 1,3,4-triphenylazetidin-2-one.

  • Characterization:

    • Determine the yield of the purified product.

    • Characterize the product using ¹H NMR and ¹³C NMR spectroscopy.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of β-lactam intermediates.

Table 1: Reaction Yields for the Synthesis of 1,3,4-Triphenylazetidin-2-one

ReactionImineKetene PrecursorSolventYield (%)Reference
Staudinger SynthesisN-benzylideneanilineDiphenylacetyl chlorideDiethyl Ether~85%[1]

Table 2: Spectroscopic Data for 1,3,4-Triphenylazetidin-2-one

NucleusChemical Shift (δ, ppm)
¹H NMR 7.60-6.90 (m, 15H, Ar-H), 5.80 (s, 1H, CH), 5.45 (s, 1H, CH)
¹³C NMR 165.2 (C=O), 141.6, 137.2, 133.3, 129.5, 128.7, 128.4, 128.3, 127.3, 126.8, 117.1 (Ar-C), 66.5 (CH), 65.7 (CH)

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used. The data presented is a representative example.

Visualizations

Logical Flow of β-Lactam Synthesis

Staudinger_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product This compound This compound (Imine) Staudinger Staudinger [2+2] Cycloaddition This compound->Staudinger Ketene Ketene Ketene->Staudinger Zwitterion Zwitterionic Intermediate Staudinger->Zwitterion Nucleophilic Attack BetaLactam β-Lactam Zwitterion->BetaLactam Ring Closure

Caption: Logical flow of the Staudinger synthesis of β-lactams.

Experimental Workflow for β-Lactam Synthesis

experimental_workflow start Start ketene_prep In situ Ketene Preparation start->ketene_prep cycloaddition [2+2] Cycloaddition with this compound ketene_prep->cycloaddition workup Reaction Work-up (Filtration, Concentration) cycloaddition->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, Yield) purification->characterization end End characterization->end

Caption: Experimental workflow for β-lactam synthesis.

Conclusion

This compound is a readily accessible and highly useful building block for the synthesis of pharmaceutical intermediates. The Staudinger [2+2] cycloaddition reaction provides a robust and versatile method for the synthesis of β-lactams, which are precursors to a wide range of life-saving antibiotics. The protocols and data presented herein offer a practical guide for researchers in the field of drug discovery and development to utilize this compound in their synthetic endeavors.

References

Phenylmethanimine in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively covers the coordination chemistry of Schiff bases and other imine derivatives. However, specific research detailing the use of the parent compound, phenylmethanimine (C₆H₅CH=NH), as a ligand is limited. The following application notes and protocols are based on the general principles of imine coordination chemistry and data from closely related analogues. These should be regarded as a foundational guide for researchers exploring the potential of this compound and its derivatives in coordination chemistry and drug development.

Introduction to this compound as a Ligand

This compound, also known as benzaldehyde imine, is the simplest aromatic imine. Its structure features a C=N double bond, where the nitrogen atom possesses a lone pair of electrons, making it a potential monodentate ligand for metal ions.[1] The imine nitrogen can act as a Lewis base, donating its electron pair to a Lewis acidic metal center to form a coordinate covalent bond.[1] The aromatic ring may also influence the electronic properties of the resulting metal complex.

While specific complexes of the parent this compound are not well-documented in the searched literature, the broader class of imine and Schiff base ligands forms stable and structurally diverse coordination compounds with a wide range of transition metals. These complexes are investigated for their catalytic, medicinal, and materials science applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for designing synthetic routes and for the characterization of its potential coordination complexes.

PropertyValueReference
Molecular Formula C₇H₇N[2]
Molecular Weight 105.14 g/mol [2]
IUPAC Name This compound[2]
CAS Number 16118-22-2[2]
SMILES C1=CC=C(C=C1)C=N[2]

Potential Applications in Coordination Chemistry and Drug Development

Based on the known applications of related imine and Schiff base complexes, this compound-metal complexes could be explored for the following applications:

  • Catalysis: Schiff base complexes are widely used as catalysts in various organic transformations, such as oxidation, reduction, and polymerization reactions. The electronic and steric properties of the this compound ligand could be tuned by substitution on the phenyl ring to modulate the catalytic activity of the metal center.

  • Biological Activity: Many metal complexes of Schiff bases exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The formation of a metal complex can enhance the therapeutic potential of the organic ligand. This compound complexes could be investigated for their potential as novel therapeutic agents.

  • Sensing and Materials: The chromophoric nature of the azomethine group in some Schiff base complexes makes them suitable for use as colorimetric sensors for specific metal ions or anions. Furthermore, these complexes can be precursors for the synthesis of novel materials with interesting magnetic or optical properties.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of a hypothetical metal complex of an imine ligand like this compound. These should be adapted based on the specific metal precursor and desired complex.

General Synthesis of a this compound-Metal Complex

This protocol describes a general method for the in-situ synthesis of an imine ligand and its subsequent complexation with a metal salt.

Materials:

  • Benzaldehyde

  • Ammonia solution (e.g., 25% in water or ammonia in methanol)

  • Metal salt (e.g., CuCl₂, Ni(OAc)₂, CoCl₂)

  • Solvent (e.g., ethanol, methanol, acetonitrile)

  • Stirring plate and magnetic stirrer

  • Round-bottom flask

  • Condenser (if reflux is required)

Procedure:

  • Dissolve benzaldehyde (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Slowly add an equimolar or slight excess of the ammonia solution to the benzaldehyde solution while stirring. The formation of the imine may be exothermic.

  • Stir the mixture at room temperature for 1-2 hours to ensure the formation of this compound. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • In a separate flask, dissolve the metal salt (0.5 equivalents for a 2:1 ligand-to-metal ratio) in a minimal amount of the same solvent.

  • Add the metal salt solution dropwise to the imine solution with continuous stirring.

  • A precipitate of the metal complex may form immediately, or the reaction mixture may require stirring at room temperature or gentle reflux for several hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the solid product by filtration, wash with a small amount of cold solvent to remove unreacted starting materials, and then wash with a non-polar solvent like diethyl ether or hexane.

  • Dry the product in a desiccator or under vacuum.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Dissolve Benzaldehyde in Solvent add_ammonia Add Ammonia Solution start->add_ammonia form_imine Stir to Form This compound add_ammonia->form_imine add_metal Add Metal Salt Solution to Imine Solution form_imine->add_metal dissolve_metal Dissolve Metal Salt in Solvent dissolve_metal->add_metal react Stir/Reflux add_metal->react cool Cool to Room Temperature react->cool filter Filter and Collect Product cool->filter wash Wash Product filter->wash dry Dry Product wash->dry ftir FTIR Spectroscopy dry->ftir uv_vis UV-Vis Spectroscopy dry->uv_vis nmr NMR Spectroscopy (for diamagnetic complexes) dry->nmr xrd X-ray Diffraction (for single crystals) dry->xrd elemental Elemental Analysis dry->elemental

Caption: Generalized workflow for the synthesis and characterization of a this compound-metal complex.

Characterization Methods

The synthesized complex should be characterized using various spectroscopic and analytical techniques to confirm its structure and purity.

  • FTIR Spectroscopy: Compare the IR spectrum of the complex with that of the free ligand. A shift in the C=N stretching frequency (typically around 1640-1690 cm⁻¹) upon coordination is indicative of the imine nitrogen binding to the metal center.

  • UV-Vis Spectroscopy: Electronic spectra can provide information about the geometry of the coordination sphere and the nature of the metal-ligand bonding. New absorption bands may appear in the visible region upon complexation.

  • NMR Spectroscopy (for diamagnetic complexes): ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of the complex in solution. A shift in the chemical shift of the imine proton and carbon upon coordination can be observed.

  • Elemental Analysis: To determine the empirical formula of the complex and confirm the ligand-to-metal ratio.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the structure, including bond lengths, bond angles, and the coordination geometry around the metal center.

Visualization of Coordination

The following diagram illustrates the general coordination of a monodentate imine ligand, such as this compound, to a central metal atom (M).

Caption: General coordination of a this compound ligand to a metal center (Mⁿ⁺).

Conclusion

References

Green Synthesis of Phenylmethanimine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the green synthesis of Phenylmethanimine (N-benzylideneaniline), a crucial intermediate in organic synthesis and pharmaceutical development. These methods offer environmentally benign alternatives to traditional synthetic routes by minimizing or eliminating hazardous solvents, reducing energy consumption, and utilizing renewable resources.

Introduction to Green Synthesis Approaches

The principles of green chemistry are increasingly being applied to the synthesis of important chemical compounds to reduce their environmental impact. This compound synthesis, traditionally achieved through the condensation of aniline and benzaldehyde, often involves the use of volatile organic solvents and requires significant energy input. This document outlines several innovative, eco-friendly methods that address these shortcomings. The discussed techniques include catalysis with renewable materials, solvent-free conditions assisted by mechanical grinding or microwave irradiation, and the application of ultrasound.

Comparative Data of Green Synthesis Methods

The following table summarizes the quantitative data from the detailed protocols for various green synthesis methods for this compound, allowing for a direct comparison of their efficiency and environmental footprint.

MethodCatalystSolventReaction TimeTemperatureYield (%)
Natural Catalyst Kinnow Peel Powder (10 mg)Solvent-free3 minutesRoom Temperature85%
Solvent-Free Grinding FeSO₄ (0.1 mol%)Solvent-free2 minutesRoom Temperature57%
Microwave-Assisted NoneSolvent-free8 minutesN/A (2450 MHz)~95%
Ultrasound-Assisted PEG-400 (5 mol%)Solvent-free30-45 minutesRoom TemperatureHigh
Heterogeneous Catalysis Mn-Co-decorated reduced graphene oxide (Mn-Co-rGO)Toluene4.5 hours100°CHigh

Experimental Protocols and Methodologies

This section provides detailed experimental protocols for the green synthesis of this compound.

Protocol 1: Synthesis using a Natural Catalyst (Kinnow Peel Powder)

This protocol utilizes a readily available and biodegradable catalyst derived from Kinnow orange peels.

Materials:

  • Benzaldehyde (1 mmol)

  • Aniline (1 mmol)

  • Kinnow peel powder (10 mg)

  • Ethanol (for recrystallization)

  • Test tube

  • Magnetic stirrer

  • TLC plates

  • Hexane and Ethyl acetate (9:1) for mobile phase

Procedure:

  • To a test tube, add benzaldehyde (1 mmol), aniline (1 mmol), and Kinnow peel powder (10 mg).

  • Stir the reaction mixture vigorously using a magnetic stirrer at room temperature for 3 minutes.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of hexane and ethyl acetate (9:1).

  • Upon completion of the reaction, the solid product is formed.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Diagram of Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Benzaldehyde (1 mmol) Aniline (1 mmol) Test_Tube Add to Test Tube Reactants->Test_Tube Catalyst Kinnow Peel Powder (10 mg) Catalyst->Test_Tube Stirring Stir at Room Temperature (3 minutes) Test_Tube->Stirring TLC_Monitoring Monitor by TLC Stirring->TLC_Monitoring Formation Solid Product Formation TLC_Monitoring->Formation Recrystallization Recrystallize from Ethanol Formation->Recrystallization Product Pure this compound Recrystallization->Product

Caption: Workflow for Kinnow peel powder catalyzed synthesis.

Protocol 2: Solvent-Free Synthesis by Grinding

This mechanochemical method avoids the use of solvents and relies on the mechanical energy from grinding to drive the reaction.

Materials:

  • Benzaldehyde (equimolar amount)

  • Aniline (equimolar amount)

  • Ferrous sulfate (FeSO₄) (0.1 mol%)

  • Mortar and pestle

  • Ethanol (for recrystallization)

Procedure:

  • Place equimolar quantities of aniline and benzaldehyde in a mortar.

  • Add 0.1 mol% of FeSO₄ as a catalyst.

  • Grind the mixture using a pestle, applying pressure, for 2 minutes.[1]

  • The formation of a solid product and water will be observed.

  • Remove the formed water.

  • Recrystallize the solid product from ethanol to obtain pure this compound.[1]

Diagram of Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Benzaldehyde (1 eq) Aniline (1 eq) Mortar Add to Mortar Reactants->Mortar Catalyst FeSO4 (0.1 mol%) Catalyst->Mortar Grinding Grind with Pestle (2 minutes) Mortar->Grinding Water_Removal Remove Water Grinding->Water_Removal Recrystallization Recrystallize from Ethanol Water_Removal->Recrystallization Product Pure this compound Recrystallization->Product

Caption: Workflow for solvent-free grinding synthesis.

Protocol 3: Microwave-Assisted Solvent-Free Synthesis

This method utilizes microwave irradiation to accelerate the reaction, significantly reducing the reaction time.

Materials:

  • Benzaldehyde (1 mmol)

  • Aniline (1 mmol)

  • Microwave reactor

  • Reaction vessel suitable for microwave synthesis

Procedure:

  • In a microwave-safe reaction vessel, mix benzaldehyde (1 mmol) and aniline (1 mmol).

  • Expose the reaction mixture to microwave irradiation at 2450 MHz.

  • Monitor the reaction, which is typically complete within 8 minutes.[2]

  • The crude product is obtained in a pure form directly from the reaction mixture.

Diagram of Logical Relationship:

G Reactants Benzaldehyde (1 mmol) Aniline (1 mmol) Microwave_Irradiation Microwave Irradiation (2450 MHz, 8 min) Reactants->Microwave_Irradiation Product Pure this compound Microwave_Irradiation->Product

Caption: Microwave-assisted synthesis of this compound.

Protocol 4: Ultrasound-Assisted Solvent-Free Synthesis

This protocol employs ultrasonic irradiation to promote the condensation reaction under mild, solvent-free conditions.

Materials:

  • Benzaldehyde (10.0 mmol)

  • Aniline (10.0 mmol)

  • Polyethylene glycol 400 (PEG-400) (0.5 mmol, 5 mol%)

  • Ultrasonic processor (350 W)

  • Reaction vessel

  • Ethanol (for washing/recrystallization)

Procedure:

  • In a suitable reaction vessel, mix benzaldehyde (10.0 mmol), aniline (10.0 mmol), and PEG-400 (0.5 mmol).

  • Irradiate the mixture with an ultrasonic processor at 350 W at room temperature in an open-air setup.

  • The reaction is expected to be complete within 30-45 minutes.

  • Wash or recrystallize the resulting product with ethanol to afford pure this compound.[3]

Diagram of Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Benzaldehyde (10 mmol) Aniline (10 mmol) Vessel Combine in Reaction Vessel Reactants->Vessel Catalyst PEG-400 (5 mol%) Catalyst->Vessel Ultrasonication Ultrasonic Irradiation (350 W, 30-45 min) Vessel->Ultrasonication Purification Wash/Recrystallize with Ethanol Ultrasonication->Purification Product Pure this compound Purification->Product

Caption: Ultrasound-assisted synthesis workflow.

Protocol 5: Heterogeneous Catalysis using Mn-Co-decorated Reduced Graphene Oxide (Mn-Co-rGO)

This method involves a two-step, one-pot synthesis starting from benzyl alcohol and aniline, utilizing a recyclable heterogeneous catalyst.

Materials:

  • Benzyl alcohol (1 M solution in toluene)

  • Aniline

  • Mn-Co-rGO catalyst (0.1 g)

  • Toluene (10 mL)

  • Oxygen gas

  • Nitrogen gas

  • Reaction flask with reflux condenser

Procedure:

  • Step 1: Oxidation of Benzyl Alcohol:

    • To a reaction flask, add the Mn-Co-rGO catalyst (0.1 g) and 10 mL of a 1 M solution of benzyl alcohol in toluene.

    • Heat the mixture to 100°C with stirring under a continuous flow of oxygen for 3 hours to convert benzyl alcohol to benzaldehyde.

  • Step 2: Condensation with Aniline:

    • After the oxidation step, add an equimolar amount of aniline to the reaction mixture.

    • Switch the gas flow from oxygen to nitrogen.

    • Continue stirring at 100°C for an additional 1.5 hours to form this compound.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the catalyst by filtration. The catalyst can be washed, dried, and reused.

    • The filtrate contains the product, which can be further purified if necessary.

Diagram of Signaling Pathway (Reaction Pathway):

G cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Condensation Benzyl_Alcohol Benzyl Alcohol Oxidation Mn-Co-rGO, O2 100°C, 3h Benzyl_Alcohol->Oxidation Benzaldehyde Benzaldehyde Condensation Mn-Co-rGO, N2 100°C, 1.5h Benzaldehyde->Condensation Aniline Aniline Aniline->Condensation This compound This compound Oxidation->Benzaldehyde Condensation->this compound

Caption: Two-step synthesis using Mn-Co-rGO catalyst.

References

Application Notes and Protocols for the Mechanochemical Synthesis of Phenylmethanimine and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solvent-free mechanochemical synthesis of phenylmethanimine and its analogues. This environmentally friendly approach offers significant advantages over traditional solvent-based methods, including reduced reaction times, higher yields, and simplified product isolation.[1]

Introduction

This compound, the simplest imine derived from benzaldehyde, and its analogues are versatile intermediates in organic synthesis, finding applications in the preparation of pharmaceuticals and other fine chemicals.[1] Traditional synthesis often involves the condensation of aldehydes and amines in organic solvents, which can be time-consuming and generate hazardous waste.[2] Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a green and efficient alternative.[3] This method typically involves the grinding or milling of solid reactants, leading to the formation of the desired imine products with minimal or no solvent usage.[1]

Advantages of Mechanochemical Synthesis

The mechanochemical approach to imine synthesis offers several key benefits:

  • Green Chemistry: By eliminating the need for bulk solvents, this method aligns with the principles of green chemistry, reducing hazardous waste and environmental impact.[1]

  • High Efficiency: Reactions are often completed in a fraction of the time required for conventional methods, with some syntheses being finished in as little as 15 minutes.[1]

  • Excellent Yields: Mechanochemical synthesis frequently results in good to excellent product yields, often surpassing those of traditional techniques.[1]

  • Simplified Purification: In many cases, the resulting imines are of high purity and do not require further purification, as the primary byproduct, water, is removed during the process.[1]

  • Broad Substrate Scope: The method is applicable to a wide range of substituted benzaldehydes and anilines or benzylamines, allowing for the synthesis of a diverse library of this compound analogues.[1]

Experimental Protocols

Two primary mechanochemical methods are commonly employed for the synthesis of this compound and its analogues: manual grinding and ball milling.

Protocol 1: Manual Grinding Synthesis

This method is suitable for small-scale synthesis and rapid screening of reaction conditions.

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Substituted aniline or benzylamine (1.0 eq)

  • Mortar and pestle (agate or ceramic)

  • Spatula

Procedure:

  • Ensure the mortar and pestle are clean and dry.

  • Add equimolar amounts of the substituted benzaldehyde and the corresponding aniline or benzylamine to the mortar.[1]

  • Grind the mixture vigorously with the pestle at room temperature. The reaction progress can often be monitored by a change in the physical state of the mixture (e.g., from a solid to a paste or liquid).

  • Continue grinding for 15-30 minutes.[1]

  • The product can be collected directly from the mortar. In most cases, the product is of sufficient purity for subsequent use without further purification.[1]

  • Characterize the product using standard analytical techniques (e.g., NMR spectroscopy, IR spectroscopy, and mass spectrometry).[1][4]

Protocol 2: Ball Milling Synthesis

This method is ideal for larger-scale synthesis and can provide more consistent results.

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Substituted aniline or benzylamine (1.0 eq)

  • Ball mill (e.g., planetary or mixer mill)

  • Milling jars and balls (e.g., stainless steel, zirconia, or agate)

  • Spatula

Procedure:

  • Select the appropriate size milling jar and balls based on the scale of the reaction.

  • Add the substituted benzaldehyde and an equimolar amount of the substituted aniline or benzylamine to the milling jar along with the milling balls.

  • Securely close the jar and place it in the ball mill.

  • Mill the mixture at a specified frequency (e.g., 20-30 Hz) for a designated time (e.g., 30-60 minutes). Optimization of milling time and frequency may be required for different substrates.

  • After milling, carefully open the jar in a well-ventilated area.

  • Separate the product from the milling balls. The product can be scraped from the walls of the jar.

  • Characterize the synthesized imine using appropriate analytical methods.

Data Presentation

The following table summarizes representative quantitative data for the mechanochemical synthesis of various this compound analogues.

Aldehyde ReactantAmine ReactantProductMethodReaction Time (min)Yield (%)Reference
Benzaldehyde4-FluoroanilineN-(4-Fluorophenyl)this compoundManual Grinding1595[1]
4-FluorobenzaldehydeAnilineN-Phenyl(4-fluorophenyl)methanimineManual Grinding1598[1]
4-Fluorobenzaldehyde4-FluoroanilineN-(4-Fluorophenyl)(4-fluorophenyl)methanimineManual Grinding1599[1]
2,6-DifluorobenzaldehydeAnilineN-Phenyl(2,6-difluorophenyl)methanimineManual Grinding1585[1]
Benzaldehydetrans-4-AminocyclohexanolN-(4-hydroxycyclohexyl)this compoundSingle-Screw ExtrusionN/A>99[2][4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the mechanochemical synthesis of this compound and its analogues.

G General Workflow for Mechanochemical Imine Synthesis cluster_reactants Reactants cluster_process Mechanochemical Process cluster_product Product cluster_analysis Analysis Aldehyde Substituted Benzaldehyde Grinding Manual Grinding or Ball Milling Aldehyde->Grinding Amine Substituted Aniline/Benzylamine Amine->Grinding Imine This compound Analogue Grinding->Imine Water Water (byproduct) Grinding->Water Characterization Spectroscopic Characterization (NMR, IR, MS) Imine->Characterization

Caption: A diagram illustrating the workflow of mechanochemical imine synthesis.

Logical Relationships

This diagram outlines the logical advantages of employing mechanochemical synthesis for imine formation compared to traditional methods.

G Advantages of Mechanochemical Synthesis cluster_advantages Key Advantages cluster_outcomes Positive Outcomes center Mechanochemical Synthesis Green Environmentally Friendly (Solvent-Free) center->Green Fast Rapid Reaction Times center->Fast HighYield High Product Yields center->HighYield Simple Simplified Workup center->Simple Waste Reduced Chemical Waste Green->Waste Efficiency Increased Lab Efficiency Fast->Efficiency Purity High Product Purity HighYield->Purity Simple->Purity Cost Lower Process Cost Simple->Cost

Caption: A diagram showing the advantages of mechanochemical synthesis.

References

Troubleshooting & Optimization

Optimizing Phenylmethanimine synthesis yield and purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of phenylmethanimine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound and related imines are typically synthesized via two primary routes: the condensation of benzaldehyde with ammonia or primary amines, and the oxidation of benzylamine. A less common but effective method is the thermal decomposition of hydrobenzamide.

Q2: Which synthesis method generally provides the highest yield?

A2: While yields are highly dependent on specific substrates and reaction conditions, modern oxidative coupling methods of benzylamine often produce high to excellent yields. For instance, certain metal-free catalytic systems and metal-catalyzed oxidations have reported yields exceeding 80-90%.[1][2][3][4] The reductive amination of benzaldehyde, which proceeds through an imine intermediate, has also been shown to achieve very high yields of the final amine product, suggesting efficient imine formation.[5]

Q3: What are the main impurities I should expect, and how can I minimize them?

A3: Common impurities depend on the synthetic route. In oxidative coupling reactions, by-products can include unreacted benzylamine and over-oxidation products like benzonitrile.[6] In condensation reactions, side products from self-condensation of benzaldehyde or secondary reactions of the imine can occur. To minimize impurities, it is crucial to carefully control reaction stoichiometry, temperature, and reaction time. Purification is often achieved through distillation or column chromatography.[4]

Q4: Can this compound be synthesized without the use of metal catalysts?

A4: Yes, metal-free synthesis is a growing area of interest. Methods include using organocatalysts like salicylic acid derivatives to promote the oxidative coupling of benzylamines with oxygen as the oxidant.[1][3] Additionally, electrochemical oxidation provides a metal- and external oxidant-free method for this transformation.[2] Thermal decomposition of hydrobenzamide is another metal-free route.[5]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Explanation
Poor quality of reagents Verify the purity of starting materials (e.g., benzaldehyde, benzylamine). Use freshly distilled or purified reagents if necessary.Impurities in starting materials can inhibit the reaction or lead to side products.
Ineffective catalyst For catalytic reactions, ensure the catalyst is active. For solid catalysts, check for proper preparation and surface area. Consider a different catalyst system if the issue persists.[2][4]The catalyst is crucial for many modern synthesis methods, and its activity directly impacts the reaction rate and yield.
Suboptimal reaction temperature Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others might need cooling to prevent side reactions.Temperature significantly affects reaction kinetics and selectivity. The optimal temperature will depend on the specific method used.
Presence of excess water For condensation reactions, ensure the removal of water, for example, by using a Dean-Stark apparatus or molecular sieves.The formation of imines from aldehydes and amines is a reversible reaction where water is a byproduct. Removing water drives the equilibrium towards the product.
Atmospheric conditions For oxidative coupling reactions using air or O2, ensure proper aeration of the reaction mixture.[1][3][4] For air- or moisture-sensitive reactions, use an inert atmosphere (e.g., argon or nitrogen).[2]The reaction atmosphere is a critical parameter that must be controlled according to the reaction mechanism.
Issue 2: Product Purity is Low
Potential Cause Troubleshooting Step Explanation
Incomplete reaction Monitor the reaction progress using techniques like TLC or GC-MS to ensure full conversion of the starting materials.Unreacted starting materials are a common source of impurity.
Side reactions Adjust reaction conditions (temperature, concentration, catalyst loading) to minimize the formation of by-products such as benzonitrile or N-benzylidenebenzylamine.[6]Suboptimal conditions can favor undesired reaction pathways.
Product degradation This compound can be unstable, especially in the presence of water (hydrolysis back to benzaldehyde and ammonia/amine). Work up the reaction under anhydrous conditions and purify the product promptly.The imine functional group is susceptible to hydrolysis.
Inefficient purification Optimize the purification method. This may involve switching from distillation to column chromatography or vice-versa, or using a different solvent system for recrystallization.The choice of purification technique is critical for removing specific impurities.
Issue 3: Reaction Mixture Solidifies
Potential Cause Troubleshooting Step Explanation
Precipitation of product or intermediate Use a more suitable solvent that can dissolve all reactants and products at the reaction temperature. Increase the solvent volume to work at a lower concentration.As observed in the reaction of aniline with formaldehyde, the product or an intermediate may have low solubility in the reaction medium, causing it to precipitate and hinder stirring.[7]
Polymerization Lower the reaction temperature and ensure a high-purity monomer. The presence of certain impurities can sometimes initiate polymerization.Aldehydes and imines can sometimes undergo polymerization, especially under certain conditions.

Data Presentation: this compound Synthesis Yields

Synthesis Method Catalyst/Promoter Oxidant Substrate Product Isolated Yield (%) Reference
Oxidative CouplingSalicylic Acid DerivativeO2p-ChlorobenzylamineN-(p-Chlorobenzylidene)-p-chlorobenzylamine85[1]
Oxidative CouplingNiBDCNot specifiedBenzylamineN-benzyl-1-phenylmethanimine92[2]
Oxidative CouplingAu/C–CuOO2BenzylamineN-Benzyl-1-phenylmethanimine83[4]
Multigram-scale Oxidative CouplingAu/C–CuOO2Benzylamine (30 mmol)N-Benzyl-1-phenylmethanimine69[4]
Reductive Amination (via imine)Cobalt-based catalystH2Benzaldehyde & AmmoniaBenzylamine98 (of amine)[5]

Experimental Protocols

Representative Protocol for Metal-Free Oxidative Coupling of Benzylamine:

  • Materials: Benzylamine, a salicylic acid derivative (as organocatalyst), and a suitable solvent (e.g., toluene).

  • Procedure:

    • To a reaction vessel, add benzylamine, the salicylic acid derivative catalyst, and the solvent.

    • Stir the mixture vigorously under an oxygen atmosphere (e.g., using an oxygen balloon).

    • Heat the reaction to the desired temperature (e.g., 90-110 °C) and monitor the progress by TLC or GC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or distillation to obtain the pure this compound.

Representative Protocol for Condensation of Benzaldehyde and an Amine:

  • Materials: Benzaldehyde, a primary amine (e.g., aniline), a suitable solvent (e.g., toluene or ethanol), and a dehydrating agent (e.g., molecular sieves or a Dean-Stark apparatus setup).

  • Procedure:

    • Dissolve benzaldehyde and the primary amine in the solvent in a reaction flask.

    • Add the dehydrating agent or set up the Dean-Stark apparatus.

    • Heat the mixture to reflux and monitor the reaction progress.

    • Once the reaction is complete, cool the mixture.

    • Filter off the dehydrating agent if used.

    • Remove the solvent in vacuo.

    • Purify the resulting imine by recrystallization or distillation.

Visualizations

experimental_workflow start Start: Reagent Preparation reagents Mix Reactants, Solvent, and Catalyst start->reagents reaction Control Reaction Conditions (Temp, Atmosphere, Time) reagents->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Cooling, Quenching) monitoring->workup Complete purification Purification (Distillation/Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End: Pure this compound analysis->end

Caption: General experimental workflow for this compound synthesis.

troubleshooting_workflow start Problem Encountered low_yield Low/No Yield start->low_yield low_purity Low Purity start->low_purity solidification Mixture Solidifies start->solidification check_reagents Check Reagent Quality low_yield->check_reagents check_conditions Check Reaction Conditions low_purity->check_conditions check_solvent Check Solvent/Concentration solidification->check_solvent check_catalyst Check Catalyst Activity check_reagents->check_catalyst Reagents OK check_purification Optimize Purification check_conditions->check_purification Conditions OK solution Problem Resolved check_conditions->solution Conditions Optimized check_catalyst->check_conditions Catalyst OK check_purification->solution Purification Optimized check_solvent->solution Solvent/Conc. Adjusted

Caption: Troubleshooting logical relationships for synthesis issues.

synthesis_methods This compound This compound oxidation Oxidation Methods This compound->oxidation condensation Condensation Methods This compound->condensation thermolysis Thermal Decomposition This compound->thermolysis benzylamine Benzylamine oxidation->benzylamine benzaldehyde Benzaldehyde + Amine/Ammonia condensation->benzaldehyde hydrobenzamide Hydrobenzamide thermolysis->hydrobenzamide

References

Troubleshooting common side reactions in Phenylmethanimine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of Phenylmethanimine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield of this compound, or no product at all. What are the possible reasons and how can I improve the yield?

Answer:

Low or no yield in this compound synthesis is a common issue that can stem from several factors related to the reaction equilibrium and conditions.

Possible Causes and Solutions:

  • Presence of Water: The formation of this compound from benzaldehyde and methylamine is a reversible condensation reaction that produces water. The presence of water in the reaction mixture can shift the equilibrium back towards the reactants, thus reducing the yield of the imine.

    • Solution: It is crucial to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus for azeotropic removal of water if the solvent is suitable (e.g., toluene). Alternatively, adding a drying agent like anhydrous magnesium sulfate (MgSO₄) or activated molecular sieves (3Å or 4Å) to the reaction mixture can effectively sequester water. Ensure all glassware is thoroughly dried and reactants and solvents are anhydrous.

  • Incorrect pH: The reaction is typically acid-catalyzed. However, the pH of the reaction medium is critical.

    • Too Acidic (Low pH): If the pH is too low, the methylamine will be protonated to form its ammonium salt (CH₃NH₃⁺). This salt is not nucleophilic and cannot attack the carbonyl carbon of benzaldehyde, thus inhibiting the reaction.

    • Too Basic (High pH): If the pH is too high, there is insufficient acid to protonate the hydroxyl group in the hemiaminal intermediate, which is a necessary step for the elimination of water.

    • Solution: The optimal pH for imine formation is generally between 4.5 and 5.5. Use a mild acidic catalyst, such as a few drops of glacial acetic acid. Avoid strong acids.

  • Suboptimal Temperature: The reaction temperature can influence the reaction rate and equilibrium.

    • Solution: Gently heating the reaction mixture, for instance, by refluxing in a suitable solvent like ethanol or methanol, can help drive the reaction to completion. However, excessive heat can sometimes promote side reactions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time and temperature.

  • Impure Reactants: The purity of benzaldehyde and methylamine is important. Benzaldehyde can oxidize to benzoic acid over time if exposed to air.

    • Solution: Use freshly distilled benzaldehyde and a pure source of methylamine.

A troubleshooting workflow for low yield is depicted below:

low_yield_troubleshooting start Low/No Yield check_water Check for Water (Wet reagents/solvent?) start->check_water check_ph Check pH (Too acidic/basic?) check_water->check_ph No solution_water Use Anhydrous Conditions (Drying agent/Dean-Stark) check_water->solution_water Yes check_temp Check Temperature (Too low/high?) check_ph->check_temp No solution_ph Adjust pH to 4.5-5.5 (Use mild acid catalyst) check_ph->solution_ph Yes check_reagents Check Reagent Purity check_temp->check_reagents No solution_temp Optimize Temperature (Gentle heating/monitoring) check_temp->solution_temp Yes solution_reagents Purify Reactants (Distill benzaldehyde) check_reagents->solution_reagents

Troubleshooting workflow for low product yield.

Issue 2: Presence of Significant Side Products

Question: My reaction mixture shows multiple spots on the TLC plate, and the final product is impure. What are the common side reactions and how can I minimize them?

Answer:

Several side reactions can occur during the synthesis of this compound, leading to a complex reaction mixture and a decrease in the purity of the desired product.

Common Side Reactions and Their Prevention:

  • Hydrolysis of the Imine: As the reaction is reversible, the this compound product can be hydrolyzed back to benzaldehyde and methylamine in the presence of water.

    • Prevention: The most effective way to prevent hydrolysis is to remove water from the reaction mixture as described in the previous section. During workup and purification, it is also important to use anhydrous solvents and avoid exposure to moisture.

  • Aldol-Type Condensation Products: While benzaldehyde itself lacks α-hydrogens and cannot undergo self-condensation via an aldol mechanism, impurities in the starting materials or certain reaction conditions can lead to aldol-type side products. For instance, if there are other aldehydes or ketones with α-hydrogens present as impurities, they can react. Under strongly basic conditions, a crossed Cannizzaro reaction between benzaldehyde and another aldehyde lacking alpha-hydrogens (like formaldehyde, if present as an impurity) could occur, though this is less common under the typical weakly acidic conditions for imine formation.

    • Prevention: Use highly pure, distilled benzaldehyde. Maintain a weakly acidic to neutral pH. Avoid using strong bases as catalysts.

  • Cannizzaro Reaction of Benzaldehyde: Under strongly basic conditions, benzaldehyde can undergo a disproportionation reaction (Cannizzaro reaction) to yield benzyl alcohol and benzoic acid.

    • Prevention: This is generally not an issue under the recommended weakly acidic conditions for imine synthesis. Avoid using strong bases like sodium hydroxide as a catalyst for this specific transformation.

  • Formation of Aminals: In the presence of excess amine, the hemiaminal intermediate can react with another molecule of methylamine to form an aminal.

    • Prevention: Use a stoichiometric amount or a slight excess of benzaldehyde relative to methylamine.

The table below summarizes the common side products and conditions that favor their formation:

Side ProductChemical StructureFavorable ConditionsPrevention Method
BenzaldehydeC₆H₅CHOPresence of water (hydrolysis of imine)Anhydrous reaction conditions, removal of water
MethylamineCH₃NH₂Presence of water (hydrolysis of imine)Anhydrous reaction conditions, removal of water
Benzyl AlcoholC₆H₅CH₂OHStrongly basic conditions (Cannizzaro reaction)Use weakly acidic catalyst (e.g., acetic acid)
Benzoic AcidC₆H₅COOHStrongly basic conditions (Cannizzaro reaction)Use weakly acidic catalyst (e.g., acetic acid)

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for this compound synthesis?

A1: Solvents like ethanol, methanol, or toluene are commonly used. Ethanol and methanol are good for dissolving the reactants and can be used with drying agents. Toluene is suitable for azeotropic removal of water using a Dean-Stark apparatus. The choice of solvent can depend on the scale of the reaction and the method of water removal.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials (benzaldehyde) from the product (this compound). The disappearance of the benzaldehyde spot and the appearance of a new product spot indicate the progress of the reaction.

Q3: What is the best way to purify the final product?

A3: this compound is sensitive to hydrolysis, so purification should be carried out under anhydrous conditions. Distillation under reduced pressure is a common method for purifying liquid imines. If the product is a solid, recrystallization from a non-polar, anhydrous solvent can be employed. It is important to thoroughly dry the purified product and store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.

Q4: Can I use a different amine instead of methylamine?

A4: Yes, the synthesis of imines (Schiff bases) is a general reaction. You can use other primary amines (both aliphatic and aromatic) to react with benzaldehyde to form the corresponding N-substituted imines. The reaction conditions may need slight optimization depending on the reactivity of the specific amine.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed methodology for the synthesis of this compound from benzaldehyde and methylamine.

Materials:

  • Benzaldehyde (freshly distilled)

  • Methylamine solution (e.g., 40% in water or as a gas)

  • Anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å)

  • Glacial acetic acid

  • Ethanol (anhydrous)

  • Hexane (anhydrous)

  • Ethyl acetate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (e.g., 0.1 mol).

  • Addition of Amine: Add an equimolar amount of methylamine (0.1 mol) to the flask. If using an aqueous solution of methylamine, the use of a drying agent is essential from the start.

  • Solvent and Catalyst: Add anhydrous ethanol (50 mL) to dissolve the reactants. Add 2-3 drops of glacial acetic acid as a catalyst.

  • Drying Agent: Add anhydrous magnesium sulfate (approx. 10 g) or activated 4Å molecular sieves to the mixture to remove the water formed during the reaction.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (around 50-60 °C) for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete (as indicated by the disappearance of the benzaldehyde spot on TLC), cool the mixture to room temperature. Filter off the drying agent and wash it with a small amount of anhydrous ethanol.

  • Solvent Removal: Combine the filtrate and the washings, and remove the ethanol using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation.

The overall reaction scheme is as follows:

reaction_scheme cluster_reactants Reactants cluster_products Products benzaldehyde Benzaldehyde This compound This compound benzaldehyde->this compound + Methylamine (H⁺ catalyst) methylamine Methylamine water Water

Synthesis of this compound from Benzaldehyde and Methylamine.

Purification techniques for Phenylmethanimine (crystallization, chromatography)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the purification of Phenylmethanimine using crystallization and chromatography techniques.

Section 1: Purification by Crystallization

Crystallization is a common technique for purifying solid organic compounds. For this compound, success is highly dependent on solvent selection and careful control of conditions to prevent hydrolysis and oiling out.

Frequently Asked Questions (FAQs) - Crystallization

Q1: What are the most common challenges when crystallizing this compound? A1: this compound is prone to several issues during crystallization. Its high sensitivity to moisture can lead to hydrolysis, reverting the compound to benzaldehyde and aniline[1]. It also has a relatively low melting point, which can cause it to "oil out" or separate as a liquid instead of forming crystals if the solution is supersaturated at a temperature above its melting point[2].

Q2: How do I choose an appropriate solvent for crystallizing this compound? A2: An ideal solvent should dissolve this compound poorly at low temperatures but readily at higher temperatures. Given the non-polar nature of the compound, solvents like hexanes, heptane, or cyclohexane are good starting points. A mixed solvent system, such as ethanol/water or toluene/hexane, can also be effective. The key is to find a system where the compound is soluble when hot and insoluble when cold to maximize recovery[3]. Always use anhydrous solvents to prevent hydrolysis[1].

Q3: My this compound sample is colored. Should I use charcoal? A3: If your sample has colored impurities, activated charcoal can be used. Add a small amount of charcoal to the hot solution before filtration. However, be aware that charcoal can also adsorb your product, potentially reducing the yield[2].

Troubleshooting Guide - Crystallization
Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated. 3. The cooling process is too slow.1. Boil off some solvent to concentrate the solution and attempt cooling again[2]. 2. Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. 3. Add a seed crystal of pure this compound. 4. Place the solution in an ice bath for faster cooling.
The product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the product. 2. The solution is becoming supersaturated at a temperature above the product's melting point. 3. High concentration of impurities depressing the melting point.1. Re-heat the solution to dissolve the oil, add more of the "soluble" solvent to lower the saturation point, and allow it to cool more slowly[2]. 2. Switch to a lower-boiling point solvent system. 3. Consider a preliminary purification by chromatography to remove impurities before attempting crystallization.
The crystallization happens too quickly. 1. The solution is too concentrated. 2. The flask is cooling too rapidly due to high surface area or lack of insulation.1. Re-heat the solution and add a small amount of additional solvent (1-2 mL) to slow down the crystal growth, which generally improves purity[2]. 2. Use a smaller flask to reduce the surface area-to-volume ratio and insulate the flask by placing it on a cork ring or paper towels[2].
The final yield is very low. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The crystals were filtered before crystallization was complete. 3. Product was lost during transfer or filtration steps.1. Concentrate the mother liquor and cool it further to recover a second crop of crystals. Note that the purity of the second crop may be lower. 2. Ensure the solution has been allowed to cool completely and stand for an adequate period (e.g., 20-30 minutes or longer) before filtration.
Experimental Protocol: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various anhydrous solvents (e.g., hexane, ethanol, toluene) to find a suitable system where it is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a steam bath or hot plate) and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary[3].

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath[2].

  • Isolation and Drying: Collect the formed crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals under vacuum to remove residual solvent.

Crystallization Workflow Diagram

G cluster_workflow This compound Crystallization Workflow start Start: Crude this compound dissolve Dissolve in Minimum Hot Anhydrous Solvent start->dissolve hot_filter Hot Gravity Filtration dissolve->hot_filter cool Cool Slowly to Room Temperature hot_filter->cool check_oil Product Oiled Out? cool->check_oil check_xtal Crystals Formed? ice_bath Cool in Ice Bath check_xtal->ice_bath Yes ts_no_xtal Troubleshoot: - Reduce Solvent Volume - Scratch Flask - Add Seed Crystal check_xtal->ts_no_xtal No collect Collect Crystals via Vacuum Filtration ice_bath->collect wash_dry Wash with Cold Solvent & Dry Under Vacuum collect->wash_dry end End: Pure Crystals wash_dry->end ts_no_xtal->cool ts_oil Troubleshoot: - Reheat, Add More Solvent - Cool Slower ts_oil->cool check_oil->check_xtal No check_oil->ts_oil Yes

Caption: Decision workflow for the crystallization of this compound.

Section 2: Purification by Chromatography

Flash column chromatography is a highly effective method for separating this compound from unreacted starting materials (benzaldehyde, aniline) and other byproducts. Due to the basic nature of the imine nitrogen, special considerations for the stationary phase are often necessary.

Frequently Asked Questions (FAQs) - Chromatography

Q1: What are the main challenges of purifying this compound by column chromatography? A1: The primary challenge is the interaction between the basic imine and the acidic silica gel, which is the most common stationary phase. This can lead to significant band tailing, poor separation, and in some cases, degradation of the product on the column[4].

Q2: How can I prevent peak tailing on a silica gel column? A2: To mitigate the acidic nature of silica, you can add a small amount of a competing base, such as triethylamine (TEA) (typically 0.1-1%), to the eluent. This neutralizes the acidic silanol groups on the silica surface, leading to sharper peaks and better separation[4]. Alternatively, using a deactivated or base-treated silica gel can also be effective[5].

Q3: What is a good mobile phase (eluent) for this compound? A3: this compound is a relatively non-polar compound. A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether with a slightly more polar solvent like ethyl acetate or dichloromethane[6][7]. A typical gradient might run from 2% to 10% ethyl acetate in hexanes[6].

Q4: Can I use reversed-phase chromatography? A4: Yes, reversed-phase flash chromatography can be very effective, especially for polar or ionizable compounds. For basic compounds like this compound, using a mobile phase with a high pH (alkaline conditions) keeps the compound in its neutral, free-base form, which increases retention and often improves separation[4]. A common mobile phase would be a gradient of acetonitrile and water, often with a basic modifier like triethylamine[4].

Troubleshooting Guide - Chromatography
Problem Possible Cause(s) Solution(s)
Poor separation of spots (low resolution). 1. Inappropriate mobile phase polarity. 2. Column was overloaded with crude material. 3. Column was packed improperly (e.g., air bubbles, uneven surface).1. Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for a solvent system that gives your product an Rf value of ~0.3. 2. Reduce the amount of sample loaded onto the column. A general rule is 1g of sample per 10-20g of silica. 3. Repack the column carefully, ensuring a flat, compact bed of silica.
Product is not eluting from the column. 1. The mobile phase is not polar enough. 2. The product is strongly adsorbing or reacting with the silica gel.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). 2. Add triethylamine (0.5-1%) to the eluent to reduce strong interactions with the silica. 3. Consider switching to a less acidic stationary phase like alumina or using reversed-phase chromatography.
Streaking or tailing of the product band. 1. Strong acid-base interaction between the basic imine and acidic silica. 2. The sample was not loaded in a concentrated band.1. Add triethylamine to the eluent to block the acidic sites on the silica[4]. 2. Dissolve the sample in a minimal amount of solvent for loading (dry loading on a small amount of silica is often best).
Cracks appear in the silica bed during the run. 1. The silica gel was not packed uniformly. 2. A significant change in solvent polarity caused swelling or shrinking of the silica gel.1. Ensure the column is packed as a uniform slurry and is not allowed to run dry at any point. 2. When running a gradient, increase the polarity gradually to avoid shocking the system.
Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: Analyze the crude this compound by TLC to determine an appropriate solvent system. A good system will show clear separation of the product from impurities, with the product having an Rf value of approximately 0.25-0.35.

  • Column Packing:

    • Plug the bottom of a glass column with cotton or glass wool.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Use air pressure to push the excess solvent through until the solvent level is just above the silica bed[8]. Never let the column run dry.

    • Add another thin layer of sand on top of the silica bed to protect the surface.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the solution to the top of the column.

    • Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the product in a volatile solvent, add silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column without disturbing the top layer of sand.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate (e.g., ~2 inches/minute).

    • Collect the eluent in a series of test tubes or flasks (fractions).

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure this compound. Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Chromatography Workflow Diagram

G cluster_workflow This compound Flash Chromatography Workflow start Start: Crude Product tlc 1. TLC Analysis to Determine Eluent System (Aim for Rf ≈ 0.3) start->tlc pack 2. Pack Column with Silica Gel Slurry tlc->pack load 3. Load Sample (Wet or Dry Loading) pack->load elute 4. Elute with Mobile Phase (Add 0.5% TEA if tailing occurs) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent (Rotary Evaporator) combine->evaporate end End: Purified this compound evaporate->end

Caption: Step-by-step workflow for flash column chromatography.

References

Phenylmethanimine Reaction Monitoring by NMR Spectroscopy: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring Phenylmethanimine reactions using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic ¹H NMR signals for this compound?

A1: The key ¹H NMR signals for this compound in CDCl₃ are the imine proton (-CH=N-) and the aromatic protons. The imine proton typically appears as a singlet in the downfield region of the spectrum.

Q2: How can I monitor the formation of this compound from benzaldehyde and an amine (e.g., aniline) by ¹H NMR?

A2: You can monitor the reaction by observing the disappearance of the aldehyde proton signal of benzaldehyde and the appearance of the imine proton signal of this compound. Additionally, changes in the aromatic region corresponding to the consumption of reactants and formation of the product will be evident.

Q3: My this compound sample shows a peak for benzaldehyde in the ¹H NMR spectrum. What is the likely cause?

A3: The presence of a benzaldehyde signal, typically a singlet around 9.9-10.1 ppm, indicates either an incomplete reaction or hydrolysis of the this compound product. Imines are susceptible to hydrolysis, especially in the presence of water.

Q4: The imine proton signal in my ¹H NMR spectrum is broad. What are the possible reasons?

A4: A broad imine proton signal can be due to several factors:

  • Chemical Exchange: The imine may be in equilibrium with its protonated form, especially if there are acidic impurities (including residual acid from synthesis or acidic deuterated solvents). This exchange process can lead to signal broadening.[1][2]

  • Intermediate Reaction Rate: If the reaction is proceeding at a rate comparable to the NMR timescale, the signals of both the reactant and product protons involved in the transformation can broaden.

  • Low Concentration: A low concentration of the analyte can result in a poor signal-to-noise ratio, making the peak appear broad.

Q5: I observe unexpected signals in the aromatic region of my ¹H NMR spectrum during the synthesis of this compound. What could they be?

A5: Unexpected aromatic signals could arise from several sources:

  • Byproducts: The formation of side products, such as N-benzylaniline if a reduction occurs, can introduce new aromatic signals.

  • Isomers: If substituted benzaldehydes or anilines are used, the formation of E/Z isomers of the imine can lead to a more complex aromatic region.

  • Starting Materials: Incomplete consumption of aromatic starting materials (benzaldehyde and aniline) will result in their signals being present in the spectrum.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Disappearance of Imine Signal and Reappearance of Aldehyde Signal Hydrolysis of this compound.Ensure the use of anhydrous NMR solvents and reagents. Store the NMR sample under an inert atmosphere (e.g., nitrogen or argon).
Broad Imine Proton Signal (-CH=N-) Chemical exchange with acidic protons.Use a neutral, anhydrous deuterated solvent. If necessary, filter the solvent through a short plug of basic alumina before use.[1]
Complex and Overlapping Aromatic Signals Presence of starting materials, products, and byproducts.Compare the spectrum with reference spectra of the starting materials and expected products. 2D NMR techniques like COSY and HSQC can help in assigning the signals.
Inconsistent Integration Values Incomplete relaxation of nuclei, poor phasing, or baseline correction.Ensure a sufficient relaxation delay (D1) is used in the NMR experiment, especially for quantitative measurements. Carefully phase and baseline correct the spectrum.
Reaction Appears Stalled (No Change in Spectra Over Time) Catalyst deactivation, equilibrium reached, or incorrect reaction conditions.Verify the reaction temperature and the integrity of the catalyst (if used). Consider increasing the concentration of one of the reactants to shift the equilibrium.

Quantitative Data

The following table summarizes the approximate ¹H NMR chemical shifts (δ) in ppm for this compound and related compounds in CDCl₃. Chemical shifts can vary depending on the solvent and concentration.

Compound Functional Group Proton Chemical Shift (ppm) Multiplicity
This compound Imine-CH=N-8.3 - 8.7s
AromaticAr-H7.2 - 7.9m
Benzaldehyde Aldehyde-CHO9.9 - 10.1s
AromaticAr-H7.5 - 7.9m
Aniline Amine-NH₂3.7 (broad)s
AromaticAr-H6.7 - 7.2m
N-Benzylaniline Methylene-CH₂-4.3s
Amine-NH-4.1 (broad)s
AromaticAr-H6.6 - 7.4m

Experimental Protocols

Protocol 1: Monitoring the Formation of this compound by ¹H NMR
  • Sample Preparation:

    • In a clean, dry NMR tube, dissolve benzaldehyde (1 equivalent) in an anhydrous deuterated solvent (e.g., CDCl₃, ~0.5 mL).

    • Acquire a ¹H NMR spectrum of the starting material.

    • Add aniline (1 equivalent) to the NMR tube.

  • NMR Data Acquisition:

    • Immediately start acquiring a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the reaction rate. For a relatively fast reaction, an acquisition every 5-10 minutes may be appropriate.

    • Ensure the temperature of the NMR probe is controlled and constant throughout the experiment.

  • Data Processing and Analysis:

    • Process each spectrum consistently (e.g., same phasing and baseline correction).

    • Integrate the aldehyde proton signal of benzaldehyde (~9.9-10.1 ppm) and the imine proton signal of this compound (~8.3-8.7 ppm).

    • Plot the integral values against time to obtain reaction kinetics.

Protocol 2: Monitoring the Hydrolysis of this compound by ¹H NMR
  • Sample Preparation:

    • Dissolve a known amount of purified this compound in a deuterated solvent (e.g., CDCl₃).

    • Acquire a reference ¹H NMR spectrum.

    • Add a controlled amount of D₂O or H₂O to the NMR tube.

  • NMR Data Acquisition:

    • Acquire a series of ¹H NMR spectra over time to monitor the progress of the hydrolysis.

  • Data Processing and Analysis:

    • Observe the decrease in the integral of the imine proton signal and the increase in the integral of the aldehyde proton signal of benzaldehyde.

    • The rate of hydrolysis can be determined by plotting the change in integrals over time.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis prep_sm Dissolve Benzaldehyde in CDCl3 prep_add Add Aniline prep_sm->prep_add 1 equiv. acq_initial Acquire Initial Spectrum prep_add->acq_initial acq_series Acquire Time-course Spectra acq_initial->acq_series Start Reaction proc_process Process Spectra acq_series->proc_process proc_integrate Integrate Key Signals proc_process->proc_integrate proc_plot Plot Kinetics proc_integrate->proc_plot troubleshooting_logic cluster_issues cluster_causes cluster_solutions start Problem with NMR Spectrum broad_peak Broad Imine Peak? start->broad_peak unexpected_aromatic Unexpected Aromatic Peaks? start->unexpected_aromatic no_product No Product Formation? start->no_product cause_exchange Chemical Exchange broad_peak->cause_exchange cause_byproducts Byproducts/Isomers unexpected_aromatic->cause_byproducts cause_hydrolysis Hydrolysis unexpected_aromatic->cause_hydrolysis cause_conditions Reaction Conditions no_product->cause_conditions sol_solvent Use Anhydrous/Neutral Solvent cause_exchange->sol_solvent sol_2dnmr Run 2D NMR (COSY, HSQC) cause_byproducts->sol_2dnmr sol_anhydrous Ensure Anhydrous Conditions cause_hydrolysis->sol_anhydrous sol_check_params Verify Temp. & Catalyst cause_conditions->sol_check_params

References

Technical Support Center: Catalyst Poisoning in Phenylmethanimine Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst poisoning during phenylmethanimine hydrogenation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for this compound hydrogenation and what are their general sensitivities to poisons?

A1: The most common catalysts for the hydrogenation of imines to amines are platinum group metal (PGM) catalysts, as well as nickel-based catalysts.[1] Each has its own susceptibility to various poisons.

  • Palladium on Carbon (Pd/C): This is a widely used and versatile catalyst. It is highly susceptible to poisoning by sulfur and nitrogen-containing compounds.[2] Halides and carbon monoxide can also act as poisons.

  • Platinum on Carbon (Pt/C): Often more robust than Pd/C, Pt/C can tolerate more acidic conditions and is sometimes less sensitive to nitrogen-containing products. However, it is still readily poisoned by sulfur compounds.

  • Rhodium (Rh) Catalysts: Both heterogeneous (e.g., Rh/C) and homogeneous (e.g., Wilkinson's catalyst) rhodium catalysts are effective. They are known to be poisoned by sulfur and are particularly susceptible to coordination by nitrogen-containing ligands, including the amine product.[3]

  • Raney Nickel (Ra-Ni): A cost-effective alternative, Raney Nickel is active for imine hydrogenation but is extremely sensitive to sulfur and halogen compounds.[4][5]

Q2: My this compound hydrogenation reaction has stalled or is showing a significantly reduced rate. What is the most likely cause?

A2: A stalled or slow reaction is a classic symptom of catalyst poisoning. The most probable causes, in order of likelihood for this specific reaction, are:

  • Product Inhibition: The product, benzylamine, can act as a poison by strongly coordinating to the catalyst's active sites, particularly with rhodium catalysts. This is a form of self-poisoning.[4][6]

  • Impurities in the Reactants or Solvent: Trace amounts of sulfur compounds (thiols, thioethers), halides from starting materials, or other nitrogen-containing heterocycles can severely deactivate the catalyst.[2]

  • Contamination from Previous Reactions: If the glassware or reactor was not scrupulously cleaned, residual contaminants from previous experiments can poison the catalyst.

Q3: Can the amine product really inhibit the reaction? How does this happen?

A3: Yes, product inhibition is a significant issue in imine hydrogenations.[3][4] The nitrogen atom of the newly formed benzylamine has a lone pair of electrons that can strongly coordinate to the metal active sites on the catalyst. This binding is often strong enough to prevent the this compound substrate from accessing the active sites, thereby slowing down or stopping the reaction.[4][6]

Q4: Are there any visual cues that indicate my catalyst has been poisoned?

A4: Often, there are no obvious visual changes to the catalyst itself. The primary indicator is a change in reaction kinetics (slowing or stopping of hydrogen uptake). However, in some cases of severe poisoning or fouling by polymeric materials, you might observe the catalyst clumping together or a change in the color of the reaction mixture.

Troubleshooting Guides

Issue 1: Reaction is Sluggish or Stalls Before Completion

This is the most common problem and points directly to catalyst deactivation. Follow this troubleshooting workflow to diagnose and solve the issue.

G cluster_0 Troubleshooting Workflow: Sluggish or Stalled Reaction cluster_1 Possible Cause: Product Inhibition cluster_2 Possible Cause: Contamination start Reaction Slows or Stops q1 Was the reaction initially proceeding at a normal rate? start->q1 a1 Strong evidence for product inhibition. The benzylamine product is likely poisoning the catalyst. q1->a1 Yes a2 Indicates poisoning from the start. Likely due to impurities in substrate, solvent, or H2 gas. q1->a2 No, slow from start s1 Solution: 1. Increase catalyst loading. 2. Consider a different catalyst (e.g., Pt/C may be less susceptible than Rh). 3. If using a Ru-based catalyst, consider in-situ acylation of the amine product to prevent coordination. [2] a1->s1 s2 Solution: 1. Purify substrate (distillation, recrystallization). 2. Use high-purity, degassed solvent. 3. Check purity of H2 supply. 4. Perform a reactant purity test (see Protocol 2). a2->s2

Caption: Troubleshooting workflow for a stalled hydrogenation reaction.

Issue 2: Inconsistent Results Between Batches

When reaction performance varies significantly from one experiment to the next, it often points to issues with reactant purity or inconsistent experimental setup.

Q: My first attempt at the hydrogenation worked perfectly, but subsequent runs are failing. What should I check?

A: This inconsistency often points to a newly introduced contaminant.

  • Check Your Starting Materials: Open a new bottle of this compound or purify your existing stock. Solvents can also be a source of contamination; use freshly opened, high-purity solvent.

  • Thoroughly Clean Your Equipment: Ensure all glassware and reaction vessels are rigorously cleaned to remove any trace contaminants from previous reactions.

  • Evaluate Catalyst Handling: Ensure the catalyst is not unduly exposed to air, which can lead to oxidation of active sites, and that it is accurately weighed and transferred in each experiment.

Quantitative Data on Catalyst Poisoning

While specific data for this compound is scarce, the following table, compiled from studies on related N-heterocycle hydrogenations, illustrates the typical effects of common poisons. The data for nitrogen poisoning is adapted from a study on 1-methylpyrrole hydrogenation over a 5% Rh/C catalyst, demonstrating the impact of product accumulation over repeated cycles.[3]

Poison TypeExample PoisonCatalystTypical ConcentrationObserved Effect on Reaction Rate
Sulfur Compounds ThiophenePd/C10-100 ppmSevere deactivation; >90% loss in activity.
Hydrogen Sulfide (H₂S)Raney Ni<10 ppmComplete deactivation.
Nitrogen Compounds Benzylamine (Product)Rh/CAccumulation over runsProgressive decrease in rate with each catalyst reuse.[3]
PyridinePt/C100-500 ppmSignificant inhibition; >75% loss in activity.
Halides Chloride (from HCl)Pd/C~50 ppmModerate to severe deactivation.
Other Carbon Monoxide (CO)Pd/C, Pt/CTrace amounts in H₂Strong competitive adsorption; significant rate decrease.

Key Experimental Protocols

Protocol 1: Safe Filtration and Reuse of a Heterogeneous Catalyst

This protocol describes the safe handling and filtration of a pyrophoric catalyst like Pd/C for potential reuse.

Materials:

  • Reaction mixture containing the heterogeneous catalyst.

  • Büchner funnel and filter flask.

  • Filter paper or a pad of Celite®.

  • Inert gas supply (Nitrogen or Argon).

  • Reaction solvent for rinsing.

  • Water (in a wash bottle).

Procedure:

  • Inert Atmosphere: Set up the filtration apparatus. Ensure the filter flask is securely clamped. Position a nitrogen or argon line to gently blanket the top of the Büchner funnel. This prevents the pyrophoric catalyst from coming into contact with air.[6]

  • Prepare Filter Bed: Place a piece of filter paper in the Büchner funnel or prepare a small pad of Celite®. Wet the filter bed with the reaction solvent.

  • Filtration: Turn on the vacuum and the inert gas flow. Carefully pour the reaction mixture into the funnel. Keep the catalyst submerged in liquid at all times to prevent it from drying out and becoming pyrophoric.[7]

  • Rinsing: Use a small amount of fresh solvent to rinse the reaction vessel and transfer any remaining catalyst to the funnel.

  • Catalyst Quenching & Recovery: Once all the solvent has passed through, and before the catalyst bed dries, turn off the vacuum. Gently add water to the funnel to quench the catalyst's pyrophoric nature. The wet catalyst can now be carefully removed and stored under water for potential reuse or disposal.[7]

  • Product Isolation: The filtrate in the flask contains your product, which can be isolated by removing the solvent.

Protocol 2: Diagnostic Test for Reactant/Solvent Purity

This small-scale test can help determine if your starting materials are the source of catalyst poisoning without wasting large quantities of reagents.

Procedure:

  • Control Reaction: Set up a small-scale (e.g., 1 mmol) hydrogenation reaction using a trusted, high-purity substrate known to work well (e.g., cyclohexene) with your catalyst and solvent. Monitor the hydrogen uptake. This establishes a baseline activity for your catalyst batch and solvent.

  • Test Reaction: In parallel, set up an identical reaction, but use your this compound substrate.

  • Spiking Experiment (Optional): Set up another control reaction with the trusted substrate. After the reaction has been running for a few minutes, inject a small amount of your this compound solution.

  • Analysis:

    • If the control reaction (1) proceeds normally but the test reaction (2) is slow from the start, your this compound or its solvent is likely contaminated.

    • If the spiking experiment (3) shows a sharp decrease in hydrogen uptake after the addition of this compound, it strongly implicates the imine solution as the source of the poison.

    • If both reactions (1 and 2) are slow, the issue may lie with the catalyst batch, the hydrogen source, or the solvent used for both.

Protocol 3: Characterizing a Poisoned Catalyst

If you have access to surface science instrumentation, these techniques can help identify the poison.

A. Fourier-Transform Infrared Spectroscopy (FTIR)

  • Sample Preparation: Carefully recover the poisoned catalyst and a sample of the fresh catalyst. Dry the samples thoroughly under vacuum. Press the catalyst powders into thin, self-supporting wafers.[8]

  • Analysis: Acquire FTIR spectra of both the fresh and poisoned catalysts. Look for new vibrational bands on the poisoned sample. For instance, C-S or S-O stretching bands may indicate sulfur poisoning, while characteristic vibrations of adsorbed CO or cyanide can also be identified.[8]

B. Temperature-Programmed Desorption (TPD)

  • Sample Preparation: Place a small, accurately weighed amount of the dried, poisoned catalyst into the TPD reactor.

  • Desorption: Heat the sample under a constant flow of an inert gas (e.g., Helium) at a linear rate. A mass spectrometer downstream analyzes the gases desorbing from the catalyst surface as the temperature increases.[9][10]

  • Analysis: The temperature at which a particular species desorbs is related to its binding strength to the catalyst surface. This can help identify the poison and quantify the number of poisoned active sites.[9][10]

Visualizing Poisoning and Troubleshooting

G cluster_0 Catalyst Poisoning Mechanism catalyst Active Catalyst Site (e.g., Pd, Pt, Rh) substrate This compound (Substrate) catalyst->substrate Blocked Access deactivated Deactivated Site (No Reaction) poison Poison Molecule (e.g., Sulfur compound, Amine product) poison->catalyst Strong, Irreversible Adsorption

Caption: Mechanism of catalyst poisoning by blocking active sites.

G cluster_0 Catalyst Regeneration Logic cluster_1 Reversible Poisoning cluster_2 Irreversible Poisoning start Catalyst Deactivated q_poison_type Is the poison known and reversibly bound? start->q_poison_type a1 Poison is weakly adsorbed (e.g., some product inhibition). q_poison_type->a1 Yes a2 Poison is strongly chemisorbed (e.g., Sulfur, heavy metals). q_poison_type->a2 No / Unknown s1 Action: Attempt mild regeneration. 1. Wash with fresh solvent. 2. Gentle thermal treatment under inert gas. a1->s1 s2 Action: Attempt harsh regeneration or disposal. 1. High-temp oxidation/reduction cycles. 2. Acid/base washing (support dependent). 3. If unsuccessful, recover precious metal. a2->s2

Caption: Logical workflow for catalyst regeneration decisions.

References

Improving the stability of Phenylmethanimine in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Phenylmethanimine Stability

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you improve the stability of this compound (also known as N-benzylideneaniline or benzaldehyde imine) in solution during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is an organic compound belonging to the imine class, characterized by a carbon-nitrogen double bond (C=N). It is a crucial intermediate in many organic syntheses. Its primary stability concern is its susceptibility to hydrolysis, where the C=N bond is cleaved by water, reverting the compound to its parent aldehyde (benzaldehyde) and amine (aniline). This degradation can significantly impact reaction yields and product purity.

Q2: What is the primary mechanism of this compound degradation in solution?

The main degradation pathway is hydrolysis. This is an equilibrium reaction where water acts as a nucleophile, attacking the electrophilic carbon of the imine bond.[1][2] The reaction is reversible, but the equilibrium can be driven towards hydrolysis by an excess of water.[1][3] Both acid and base can catalyze this process.[1][4]

  • Acid-Catalyzed Hydrolysis: The imine nitrogen is protonated, forming a highly electrophilic iminium ion, which is then readily attacked by water.[1]

  • Base-Catalyzed Hydrolysis: While less common for simple imines, hydroxide ions can also act as nucleophiles.

Q3: What are the key factors that influence the stability of this compound?

Several external and internal factors affect imine stability:[5]

  • pH: Stability is highly pH-dependent. The rate of hydrolysis is often fastest in mildly acidic conditions (around pH 4-5) where there is enough acid to catalyze the reaction but still a sufficient amount of unprotonated, nucleophilic amine for the reverse reaction (formation).[1]

  • Water Content: As a reactant in hydrolysis, the presence of water is the most critical factor. Anhydrous or aprotic solvents significantly enhance stability.

  • Temperature: Higher temperatures generally accelerate the rate of hydrolysis.

  • Solvent: The choice of solvent can influence stability through polarity and proticity. Aprotic, non-polar solvents are generally preferred.

  • Structural Features: The electronic properties of the aromatic rings on both the carbon and nitrogen side of the imine bond can influence stability.[5]

Troubleshooting Guide

Problem: My this compound is rapidly degrading after synthesis or during my experiment.

This is a common issue, usually indicated by the appearance of benzaldehyde or aniline in your analytical data (e.g., NMR, LC-MS). Use the following guide to diagnose and solve the problem.

Step 1: Identify the Source of Instability

Use the following decision tree to pinpoint the likely cause of degradation.

G start Instability Observed (e.g., in NMR/LCMS) solvent_q Is the solvent aqueous or protic (e.g., MeOH)? start->solvent_q ph_q Is the pH acidic (pH < 7)? solvent_q->ph_q No cause_water Primary Cause: Water-Mediated Hydrolysis solvent_q->cause_water Yes temp_q Is the temperature elevated (> RT)? ph_q->temp_q No cause_acid Primary Cause: Acid-Catalyzed Hydrolysis ph_q->cause_acid Yes purification_q Was purification done on silica/alumina? temp_q->purification_q No cause_temp Contributing Factor: Accelerated Kinetics temp_q->cause_temp Yes cause_purification Primary Cause: Stationary Phase Hydrolysis purification_q->cause_purification Yes solution_solvent Solution: Use dry, aprotic solvents (DCM, Toluene, THF). Add drying agent (e.g., MgSO4). cause_water->solution_solvent solution_ph Solution: Work under neutral or slightly basic conditions. Use a non-nucleophilic base (e.g., triethylamine) to scavenge acid. cause_acid->solution_ph solution_temp Solution: Maintain low temperatures (e.g., 0°C or below) during storage and reaction. cause_temp->solution_temp solution_purification Solution: Use neutral stationary phases or avoid column chromatography. Purify by crystallization or solvent washing. cause_purification->solution_purification

Caption: Troubleshooting workflow for this compound instability.

Step 2: Implement Solutions

Issue: Degradation in Protic or Aqueous Solvents

  • Solution: Switch to dry, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene. If the presence of water is unavoidable, consider using a large excess of the starting amine and aldehyde to shift the equilibrium toward the imine product, a technique often used in dynamic combinatorial chemistry.[5] Alternatively, remove water as it forms using a Dean-Stark trap or by adding a drying agent like anhydrous MgSO₄ or molecular sieves.[3]

Issue: Degradation under Acidic Conditions

  • Solution: Hydrolysis is accelerated by acid.[1] If your reaction produces an acidic byproduct, add a non-nucleophilic base like triethylamine or pyridine to act as a scavenger.[6] For storage, ensure the solution is neutral or slightly basic. If an acid catalyst is required for a subsequent step, add it immediately before it is needed.

Issue: Degradation during Column Chromatography

  • Solution: Standard silica gel and alumina are acidic and can promote rapid hydrolysis of imines on the column.[4]

    • Neutralize the Stationary Phase: Pre-treat the silica gel with a solution of triethylamine in your eluent (e.g., 1% triethylamine), then flush with the pure eluent before loading your sample.

    • Alternative Purification: Avoid column chromatography if possible. Purify the this compound by crystallization, trituration, or solvent washing.[4]

Issue: Thermal Instability

  • Solution: Store solutions of this compound at low temperatures (e.g., 0 to -20°C) to slow the rate of degradation. Perform reactions at the lowest temperature that allows for a reasonable reaction rate.

Quantitative Data Hub

The stability of imines is highly dependent on pH. While specific kinetic data for this compound is sparse in readily available literature, the general trend for N-benzylideneaniline derivatives shows a U-shaped curve for the hydrolysis rate constant (k) versus pH.

Table 1: Representative Half-Life of a N-Benzylideneaniline Derivative vs. pH

pHHydrolysis Rate Constant (k)Estimated Half-Life (t½)Stability
2.0HighMinutesVery Unstable
4.0Very High< 1 MinuteExtremely Unstable
7.4ModerateHours to Days[7][8]Moderately Stable
9.0LowDays to WeeksStable
11.0Very LowWeeks to MonthsVery Stable

Note: Data is generalized from studies on similar imine structures.[9][10] Actual rates for this compound may vary.

Experimental Protocols

Protocol 1: General Chemical Stability Assay using LC-MS

This protocol allows for the quantitative assessment of this compound stability under various conditions (e.g., different pH buffers).[11]

Objective: To determine the degradation rate of this compound over time.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO or ACN)

  • Aqueous buffers (e.g., pH 4 acetate, pH 7.4 PBS, pH 9 glycine)[11]

  • Quenching solution (e.g., Methanol or Acetonitrile with an internal standard)

  • Thermostated incubator (e.g., 37°C)

  • LC-MS system

Workflow Diagram:

G cluster_prep Sample Preparation cluster_inc Incubation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_work Dilute Stock to 5-10 µM in Buffer (pH 4, 7.4, 9) prep_stock->prep_work incubate Incubate at 37°C prep_work->incubate sampling Take Aliquots at t = 0, 1, 2, 4, 8, 24h incubate->sampling quench Quench Aliquots with ACN/MeOH sampling->quench lcms Analyze via LC-MS quench->lcms data Plot % Remaining vs. Time Calculate Half-Life (t½) lcms->data

Caption: Experimental workflow for an LC-MS based stability assay.

Procedure:

  • Preparation: Prepare working solutions of this compound (e.g., 5 µM) by diluting the stock solution into each of the desired aqueous buffers. Prepare a "time zero" sample immediately by taking an aliquot and quenching it.[11]

  • Incubation: Place the vials containing the working solutions in a thermostated incubator (e.g., 37°C).

  • Sampling: At specified time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot from each solution.

  • Quenching: Immediately add the aliquot to a vial containing cold quenching solution (e.g., acetonitrile) to stop the degradation. This solution should contain an internal standard for accurate quantification.

  • Analysis: Analyze all quenched samples in a single batch by LC-MS to determine the peak area of the remaining this compound relative to the internal standard.

  • Data Processing: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the resulting line will be the negative of the degradation rate constant (k). The half-life can be calculated using the formula: t½ = 0.693 / k.

Visual Guide: The Hydrolysis Pathway

Understanding the mechanism is key to preventing it. The diagram below illustrates the acid-catalyzed hydrolysis of this compound.

Caption: Acid-catalyzed hydrolysis pathway of this compound.

References

Phenylmethanimine Reaction Scale-Up: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of phenylmethanimine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound, also known as N-benzylideneaniline, is typically synthesized via the condensation reaction between an aldehyde (benzaldehyde) and a primary amine (aniline).[1][2] Another method involves the reaction of benzaldehyde with ammonia, which can form hydrobenzamide as an intermediate or byproduct.[3][4] The direct reaction is often facilitated by acid catalysis and requires the removal of water to drive the reaction equilibrium towards the product.[5]

Q2: Why is water removal critical in this compound synthesis?

A2: The formation of an imine from an aldehyde and a primary amine is a reversible reaction that produces water as a byproduct.[5] To achieve high yields of this compound, it is essential to remove this water as it forms, which shifts the reaction equilibrium towards the product side according to Le Châtelier's principle. Failure to remove water can lead to low conversion rates and hydrolysis of the imine product back to the starting materials.

Q3: What are the recommended methods for water removal during scale-up?

A3: On a laboratory and pilot-plant scale, several effective methods for water removal are employed:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene, is a common and efficient method for continuous water removal.[5][6]

  • Dehydrating Agents (Dessicants): The use of anhydrous inorganic salts like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), or molecular sieves (typically 3Å or 4Å for water), can effectively sequester water from the reaction mixture.[7] Molecular sieves are often preferred as they are less likely to interfere with the reaction.

Q4: What is hydrobenzamide and how is its formation controlled?

A4: Hydrobenzamide is a trimeric condensation product formed from the reaction of three molecules of benzaldehyde with two molecules of ammonia.[4][8] Its formation is more prevalent when ammonia is used as the nitrogen source instead of a primary amine like aniline. To control its formation when synthesizing this compound (from benzaldehyde and aniline), it is crucial to use the correct stoichiometry of reactants and to avoid ammonia contamination. If ammonia is a potential impurity, ensuring its removal from the starting materials is important.

Troubleshooting Guides

Low Yield

Problem: The yield of this compound is significantly lower than expected upon scale-up.

Possible Cause Troubleshooting Solution
Incomplete water removal On a larger scale, ensure the efficiency of the Dean-Stark trap by checking for proper solvent reflux and water collection rates. If using desiccants, ensure a sufficient quantity is used relative to the theoretical amount of water produced. For kilogram-scale reactions, azeotropic distillation is generally more practical than using large amounts of solid desiccants.
Reaction equilibrium not reached Increase the reaction time. Monitor the reaction progress using techniques like TLC, GC, or in-situ IR to determine when the reaction has reached completion.
Sub-optimal reaction temperature Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition. A temperature optimization study is recommended during scale-up.[6] For the reaction of benzaldehyde and aniline, refluxing in toluene (approx. 110 °C) is a common starting point.
Insufficient catalysis If using an acid catalyst (e.g., p-toluenesulfonic acid), ensure the catalytic amount is appropriate for the scale. On larger scales, mass transfer limitations can sometimes necessitate a slightly higher catalyst loading.
Product hydrolysis during workup Ensure all solvents and reagents used during the workup are anhydrous. Avoid exposure of the crude product to acidic aqueous conditions for extended periods.
Impurity Formation

Problem: The purity of the isolated this compound is low, with significant byproducts observed.

Possible Cause Troubleshooting Solution
Formation of hydrobenzamide This is more likely if ammonia is present. Ensure the aniline used is of high purity and free from ammonia. If using ammonia as a reactant for other imines, carefully control the stoichiometry.
Side reactions from excess aldehyde or amine Use a stoichiometric ratio of reactants as close to 1:1 as possible. A slight excess of the more volatile component may be used to drive the reaction, but a large excess can lead to purification challenges.
Thermal decomposition Avoid excessive heating during the reaction and purification. This compound can be prone to thermal degradation. Distillation should be performed under reduced pressure to lower the boiling point.
Oxidation If the reaction is run at high temperatures for extended periods in the presence of air, oxidation of the starting aldehyde or the product can occur. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Purification Challenges

Problem: Difficulty in obtaining high-purity this compound after initial workup.

Possible Cause Troubleshooting Solution
Co-distillation of impurities If impurities have boiling points close to that of this compound, simple distillation may be ineffective. Consider fractional distillation under reduced pressure.
Oiling out during crystallization If the product "oils out" instead of crystallizing, try using a different solvent system, seeding the solution with a small crystal of pure product, or cooling the solution more slowly.
Product instability during purification Minimize the time the product is exposed to high temperatures. For distillation, use a system with a short residence time in the heated zone. For chromatography, choose a solvent system that allows for rapid elution.
Residual catalyst If an acid catalyst was used, it should be removed during the workup, for example, by washing with a mild aqueous base (e.g., sodium bicarbonate solution), followed by a water wash and drying of the organic phase.

Quantitative Data on Reaction Optimization

The following table provides an example of how reaction parameters can be optimized for an imine synthesis. While this data is for a related imine, the principles are directly applicable to the scale-up of this compound synthesis.

Parameter Condition Yield (%) Purity (%) Reaction Time (h)
Temperature 50 °C84.5>954
75 °C92.1>952
100 °C88.792 (byproducts observed)1.5
Catalyst Loading (p-TSA) 0.1 mol%75.2>956
0.5 mol%93.5>952
1.0 mol%93.8>951.5
Reactant Ratio (Aniline:Benzaldehyde) 1:191.3>953
1.1:194.2>952
1:1.193.894 (residual benzaldehyde)2

This data is illustrative and based on typical optimization trends for imine synthesis.[6]

Experimental Protocols

Gram-Scale Synthesis of this compound

This protocol describes a typical laboratory-scale synthesis.

Materials:

  • Benzaldehyde (10.6 g, 100 mmol)

  • Aniline (9.3 g, 100 mmol)

  • Toluene (150 mL)

  • p-Toluenesulfonic acid monohydrate (0.19 g, 1 mmol)

  • Anhydrous magnesium sulfate

  • Sodium bicarbonate solution (5% w/v)

  • Brine

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser.

  • To the flask, add benzaldehyde, aniline, toluene, and p-toluenesulfonic acid monohydrate.

  • Heat the mixture to reflux and stir. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 5% sodium bicarbonate solution, followed by water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Conceptual Pilot-Scale Synthesis Workflow

This workflow outlines the key stages for a larger-scale synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification charge_reactants Charge Reactor with Benzaldehyde, Aniline, Toluene charge_catalyst Add p-TSA charge_reactants->charge_catalyst reflux Heat to Reflux (Azeotropic Water Removal) charge_catalyst->reflux monitor In-Process Control (e.g., GC for completion) reflux->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete quench Transfer to Wash Vessel & Quench with NaHCO3 (aq) cool->quench phase_split Phase Separation quench->phase_split solvent_removal Solvent Stripping (Rotary Evaporator/Wiped Film) phase_split->solvent_removal Organic Layer distillation Vacuum Distillation solvent_removal->distillation packaging Package Pure Product distillation->packaging

Caption: Pilot-Scale this compound Synthesis Workflow.

Logical Relationships in Troubleshooting

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem_node Low Yield or Purity cause1 Incomplete Reaction problem_node->cause1 cause2 Product Decomposition problem_node->cause2 cause3 Side Reactions problem_node->cause3 cause4 Workup Issues problem_node->cause4 solution1a Increase Reaction Time/Temp cause1->solution1a solution1b Improve Water Removal cause1->solution1b solution2a Lower Reaction/Distillation Temp cause2->solution2a solution2b Use Inert Atmosphere cause2->solution2b solution3a Adjust Stoichiometry cause3->solution3a solution3b Check Reactant Purity cause3->solution3b solution4a Anhydrous Workup cause4->solution4a solution4b Optimize Purification Method cause4->solution4b

Caption: Troubleshooting Logic for this compound Synthesis.

References

Identification and characterization of Phenylmethanimine byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenylmethanimine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound synthesis from benzaldehyde and benzylamine has a low yield. What are the common causes and how can I improve it?

A1: Low yields in this compound synthesis are often due to incomplete reaction or hydrolysis of the imine product. Here are some common causes and solutions:

  • Inadequate Water Removal: The formation of an imine is a reversible reaction that produces water. If water is not effectively removed, the equilibrium will not favor the product, and any formed imine can hydrolyze back to the starting materials.

    • Solution: Use a Dean-Stark apparatus to azeotropically remove water during the reaction. Alternatively, add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å) to the reaction mixture.[1] Ensure that your solvents and reagents are anhydrous.

  • Suboptimal Reaction Temperature: The reaction may not have reached the optimal temperature for imine formation.

    • Solution: Gently heat the reaction mixture. For many imine syntheses, refluxing in a suitable solvent like toluene is effective.

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to a lower yield.

    • Solution: While a 1:1 molar ratio of benzaldehyde to benzylamine is typical, a slight excess of the amine can sometimes help to drive the reaction to completion.

Q2: I see an unexpected singlet peak around 9.9-10.0 ppm in the 1H NMR of my crude this compound. What is this impurity?

A2: A singlet in this region is characteristic of an aldehyde proton. This is very likely unreacted benzaldehyde.[2]

  • Confirmation: Compare the chemical shift with a spectrum of pure benzaldehyde.

  • Removal:

    • Purification: Benzaldehyde can typically be removed by column chromatography on silica gel.

    • Reaction Optimization: To minimize unreacted benzaldehyde, ensure the reaction goes to completion by extending the reaction time or using a slight excess of the amine.

Q3: My GC-MS analysis shows a peak with a mass-to-charge ratio (m/z) of 107. What could this be?

A3: A peak at m/z 107 in the context of this compound synthesis likely corresponds to unreacted benzylamine. Benzylamine has a molecular weight of 107.15 g/mol .

  • Confirmation: The mass spectrum of benzylamine will also show characteristic fragment ions.

  • Removal: Unreacted benzylamine can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) during workup. The protonated amine salt will be soluble in the aqueous layer. Be sure to neutralize any remaining acid in the organic layer before solvent evaporation.

Q4: After purification, my this compound sample seems to degrade over time, and I notice the reappearance of benzaldehyde and benzylamine peaks in my analyses. Why is this happening?

A4: this compound, like many imines, is susceptible to hydrolysis. Trace amounts of water in your storage solvent or exposure to atmospheric moisture can cause the imine to break down back into its constituent aldehyde and amine.

  • Solution:

    • Store purified this compound under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents for storage.

    • Store at low temperatures to slow down the rate of degradation.

Q5: I am synthesizing this compound via the thermal decomposition of hydrobenzamide. What are the key experimental parameters to control?

A5: The thermal decomposition of hydrobenzamide requires careful temperature control to favor the formation of this compound and minimize side reactions.

  • Temperature: The decomposition is typically carried out at elevated temperatures. The optimal temperature will depend on the specific setup (e.g., vacuum pyrolysis).

  • Pressure: This reaction is often performed under vacuum to facilitate the removal of the product from the hot zone and prevent further decomposition.

  • Byproducts: Be aware that this method can produce both E and Z isomers of this compound.

Identification of Byproducts

The following table summarizes the key analytical data for this compound and its common byproducts.

CompoundStructure1H NMR (CDCl₃) Key Chemical Shifts (ppm)GC-MS Key m/z Values
This compound C₆H₅CH=NH~8.3-8.5 (s, 1H, CH=N), 7.2-7.9 (m, 5H, Ar-H)105 (M+), 104, 77
Benzaldehyde C₆H₅CHO~9.9-10.0 (s, 1H, CHO), 7.5-7.9 (m, 5H, Ar-H)[2]106 (M+), 105, 77[3][4]
Benzylamine C₆H₅CH₂NH₂~3.9 (s, 2H, CH₂), ~1.5 (s, 2H, NH₂), 7.2-7.4 (m, 5H, Ar-H)107 (M+), 106, 79, 77
N-benzyl-1-phenylmethanimine C₆H₅CH=NCH₂C₆H₅~8.4 (s, 1H, CH=N), ~4.8 (s, 2H, CH₂), 7.2-7.8 (m, 10H, Ar-H)[5][6][7]195 (M+), 194, 118, 91, 77
Hydrobenzamide (C₆H₅CH)₃N₂Complex aromatic and methine signals298 (M+), 194, 165, 112

Experimental Protocols

Protocol 1: Synthesis of this compound from Benzaldehyde and Benzylamine

This protocol describes a general procedure for the synthesis of this compound via condensation.

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzaldehyde (1.0 eq), benzylamine (1.0-1.1 eq), and a suitable solvent (e.g., toluene).

  • Dehydration: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Synthesis of this compound by Thermal Decomposition of Hydrobenzamide

This method is often used for generating this compound for spectroscopic studies in the gas phase.

  • Apparatus: The thermal decomposition is typically carried out in a custom-built pyrolysis apparatus that allows for heating under vacuum.

  • Procedure: Place hydrobenzamide in the apparatus. Heat the sample under vacuum. The hydrobenzamide will decompose to form this compound, which can be trapped at low temperatures or analyzed directly by gas-phase techniques. The precise temperature and pressure will need to be optimized for the specific apparatus.

Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification s1 Mix Benzaldehyde and Benzylamine in Toluene s2 Heat to Reflux with Dean-Stark Trap s1->s2 s3 Monitor Reaction by TLC/GC-MS s2->s3 w1 Cool to Room Temperature s3->w1 Reaction Complete w2 Remove Solvent (Rotary Evaporation) w1->w2 p1 Column Chromatography or Vacuum Distillation w2->p1 p2 Characterize Pure Product (NMR, GC-MS) p1->p2

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Impure Product check_nmr Analyze 1H NMR of Crude Product start->check_nmr check_gcms Analyze GC-MS of Crude Product start->check_gcms aldehyde_peak Peak at ~10 ppm? check_nmr->aldehyde_peak amine_peak Peak at m/z 107? check_gcms->amine_peak aldehyde_peak->check_gcms No unreacted_aldehyde Unreacted Benzaldehyde aldehyde_peak->unreacted_aldehyde Yes unreacted_amine Unreacted Benzylamine amine_peak->unreacted_amine Yes hydrolysis Hydrolysis of Product amine_peak->hydrolysis No solution_aldehyde Increase reaction time/amine eq. Purify by chromatography. unreacted_aldehyde->solution_aldehyde solution_amine Acid wash during workup. unreacted_amine->solution_amine solution_hydrolysis Ensure anhydrous conditions. Use Dean-Stark/drying agent. hydrolysis->solution_hydrolysis

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Phenylmethanimine Synthesis Without a Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the catalyst-free synthesis of phenylmethanimine (N-benzylidenemethanamine). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of catalyst-free this compound synthesis?

A1: The synthesis is a condensation reaction between an aldehyde (benzaldehyde) and a primary amine (methylamine).[1] The amine's nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the carbon-nitrogen double bond (C=N) of the imine.[2]

Q2: Is an acid catalyst required for this reaction?

A2: While acid catalysis can speed up the reaction, it is not strictly necessary. Amines are sufficiently nucleophilic to attack the carbonyl group under neutral conditions.[2] The reaction can proceed effectively without a catalyst, particularly when measures are taken to drive the reaction forward.[3]

Q3: Why is the removal of water important in this synthesis?

A3: The formation of an imine from an aldehyde and an amine is a reversible equilibrium reaction.[2][3] Water is a byproduct, and its presence can shift the equilibrium back towards the starting materials through hydrolysis of the imine product.[3] Therefore, removing water as it forms is crucial to drive the reaction to completion and achieve a high yield of this compound.[2]

Q4: What are the recommended starting materials and solvents?

A4: The primary starting materials are benzaldehyde and methylamine. Anhydrous methylamine is preferred.[4] For solvents, non-aqueous options like benzene, toluene, or alcohols (methanol/ethanol) are common choices because they do not participate in the hydrolysis of the product.[2][4] Solvent-free approaches, where the neat reagents are mixed, have also proven effective and offer environmental benefits.[5][6]

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be monitored by observing the formation of water, for example, by collecting it in a Dean-Stark trap.[4] Spectroscopic methods such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to track the disappearance of the benzaldehyde starting material and the appearance of the this compound product.

Q6: How should this compound be stored?

A6: this compound is susceptible to hydrolysis in the presence of moisture. It should be stored in a tightly sealed container under an inert, dry atmosphere (e.g., nitrogen or argon). Storing it over a drying agent like anhydrous potassium carbonate can also help maintain its stability.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the catalyst-free synthesis of this compound.

ProblemPossible CauseRecommended Solution
1. Low or No Product Yield a) Reaction Equilibrium: The reversible nature of the reaction is preventing the formation of more product.[3]Remove Water: Use a Dean-Stark apparatus if refluxing a solvent like toluene. For reactions at or below room temperature, add a drying agent like anhydrous magnesium sulfate, sodium sulfate, or 4Å molecular sieves to the reaction mixture. • Use Excess Amine: Employing a molar excess (e.g., 1.5 equivalents) of methylamine can shift the equilibrium towards the product side (Le Chatelier's principle).[4]
b) Hydrolysis: Trace amounts of water in reagents or solvents are hydrolyzing the imine product back to the starting materials.[3]Ensure Anhydrous Conditions: Use freshly distilled, dry solvents. Ensure benzaldehyde is anhydrous. Use anhydrous methylamine gas or a freshly prepared solution.[4]
2. Product Decomposes During Workup a) Aqueous Workup: Washing the reaction mixture with water can cause rapid hydrolysis of the imine.Use a Non-Aqueous Workup: Filter out any drying agents and directly remove the solvent under reduced pressure. The resulting crude product can then be purified by distillation.[4]
b) Thermal Instability: The product may be sensitive to high temperatures during purification.Use Vacuum Distillation: Purifying the product by distillation under reduced pressure will lower its boiling point, preventing potential thermal decomposition.[4]
3. Impurities in Final Product a) Unreacted Starting Materials: The reaction did not go to completion.Optimize Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor via TLC or GC until the starting aldehyde is consumed. • Purify by Vacuum Distillation: The difference in boiling points between benzaldehyde (178°C), this compound (~184°C, with some sources citing lower boiling points under vacuum), and any solvent allows for effective separation.[7]
b) Side Products: Unwanted side reactions may have occurred.Maintain Temperature Control: Run the reaction at the recommended temperature (e.g., 0°C to 30°C) to minimize side reactions.[4]

Data Presentation

Summary of Reaction Conditions
ProtocolReactants (Molar Ratio)SolventTemperatureTimeYieldReference
Protocol 1 Benzaldehyde : Methylamine (1 : 1.5)Benzene10°C, then reflux~3 hours91-96%[4]
Protocol 2 o-nitrobenzaldehyde : CH₃NH₂·HCl : NaHCO₃ (1.5 : 1 : 1.5)None (Solvent-Free)Room Temp.2 hours81%[5]

Note: Protocol 2 uses a substituted benzaldehyde but demonstrates a viable solvent-free method applicable to the synthesis of similar imines.

Experimental Protocols

Protocol 1: Synthesis in Benzene via Direct Condensation

This protocol is adapted from a procedure described in Organic Syntheses.[4]

Materials:

  • Benzaldehyde (31.9 g, 0.3 mole)

  • Anhydrous methylamine (14 g, 0.45 mole)

  • Benzene, anhydrous (130 mL)

  • Anhydrous potassium carbonate

  • 300-mL round-bottomed flask with a Dean-Stark trap and condenser

Procedure:

  • Dissolve benzaldehyde in 80 mL of benzene in the flask and cool the solution to approximately 10°C.

  • Separately, prepare a solution of anhydrous methylamine in 50 mL of benzene.

  • Add the methylamine solution to the cooled benzaldehyde solution.

  • Equip the flask with a Dean-Stark trap and condenser and heat the mixture to reflux.

  • Continue refluxing until the theoretical amount of water (~5.4 mL) is collected in the trap, which takes approximately 3 hours.

  • Cool the reaction mixture to room temperature.

  • Dry the benzene solution over anhydrous potassium carbonate.

  • Filter the solution to remove the drying agent.

  • Remove the benzene by distillation on a steam bath.

  • Distill the remaining residue under reduced pressure to obtain pure N-benzylidenemethylamine. The product distills at 83–90°C / 0.04 mm Hg.[4]

Protocol 2: One-Pot Solvent-Free Synthesis

This protocol is based on a general method for synthesizing N-methyl imines of aromatic aldehydes without solvent.[5]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 10 mmol)

  • Methylamine hydrochloride (CH₃NH₂·HCl, 10 mmol)

  • Sodium bicarbonate (NaHCO₃, 15 mmol)

  • Mortar and pestle

Procedure:

  • Place the aldehyde, methylamine hydrochloride, and sodium bicarbonate into a mortar.

  • Grind the mixture thoroughly with a pestle for 10-15 minutes at room temperature. The reaction progress can be monitored by TLC.

  • Let the reaction mixture stand at room temperature for the required time (e.g., 2 hours, optimization may be needed).

  • After completion, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude imine.

  • If necessary, purify the product by column chromatography on silica gel or by vacuum distillation.

Mandatory Visualizations

Reaction Pathway

reaction_pathway benzaldehyde Benzaldehyde plus1 + benzaldehyde->plus1 methylamine Methylamine methylamine->plus1 intermediate Tetrahedral Intermediate (Hemiaminal) imine This compound intermediate->imine Dehydration (-H₂O) water Water (H₂O) intermediate->water plus2 + imine->plus2 water->plus2 plus1->intermediate Nucleophilic Attack

Caption: Catalyst-free formation of this compound from benzaldehyde and methylamine.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Problem: Low or No Yield check_water Is water being actively removed during the reaction? start->check_water check_reagents Are all reagents and solvents anhydrous? check_water->check_reagents Yes add_desiccant Action: Add 4Å molecular sieves or use a Dean-Stark trap. check_water->add_desiccant No dry_reagents Action: Distill solvents over a drying agent. Use anhydrous reagents. check_reagents->dry_reagents No check_equilibrium Is an excess of the amine being used? check_reagents->check_equilibrium Yes add_desiccant->check_reagents dry_reagents->check_equilibrium increase_amine Action: Increase methylamine to 1.5 equivalents. check_equilibrium->increase_amine No end Re-run experiment and monitor progress (TLC/GC) check_equilibrium->end Yes increase_amine->end

Caption: Logical workflow for troubleshooting low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Phenylmethanimine Synthesis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For chemists and professionals in drug development, the synthesis of imines like Phenylmethanimine is a fundamental step in the creation of a vast array of nitrogen-containing compounds. The efficiency and environmental impact of the chosen synthetic route can significantly influence the overall success of a research or development project. This guide provides a comparative analysis of three distinct methods for the synthesis of this compound and its derivatives, offering detailed experimental protocols, quantitative data, and a visual representation of the comparative workflow.

Comparison of Synthesis Methods

The selection of a synthesis method for this compound hinges on a variety of factors including desired yield, purity, scalability, and environmental considerations. Below is a summary of quantitative data for three prominent methods: traditional condensation, oxidative coupling, and a solvent-free mechanochemical approach.

MethodReactantsCatalyst/ReagentSolventReaction TimeTemperature (°C)Yield (%)
Condensation Reaction Benzaldehyde, MethylamineNoneToluene45 minutes0 - 3088[1]
Oxidative Coupling BenzylamineAu/C-CuOToluene48 hours90up to 100[2][3]
Solvent-Free Mechanosynthesis Benzaldehyde, AmineNoneNone10 minutesRoom Temp.99 (for a similar imine)[4]

Experimental Protocols

Method 1: Condensation Reaction of Benzaldehyde and Methylamine

This classical approach involves the direct reaction of an aldehyde with a primary amine to form an imine, with the removal of water.

Procedure:

  • A solution of benzaldehyde (10.0 mol) in toluene (2000 ml) is cooled to 0°C in a suitable reaction vessel.

  • Anhydrous monomethylamine (approximately 1.0-1.5 equivalents) is introduced below the surface of the stirred solution.

  • The rate of addition of methylamine is controlled to maintain the reaction temperature between 25-30°C.

  • The addition is typically completed within 45 minutes.

  • The organic phase is separated and concentrated under reduced pressure.

  • The resulting residual oil is purified by distillation to afford N-benzylidenemethylamine.[1]

Method 2: Aerobic Oxidative Coupling of Benzylamine

This method utilizes molecular oxygen as a green oxidant to couple primary amines into imines, often facilitated by a catalyst.

Procedure:

  • In a two-neck flask, combine benzylamine (30 mmol), Au/C (0.05 mol %), and CuO (10 mol %).

  • Add toluene (6 mL) to the mixture.

  • Equip the flask with an oxygen balloon and stir the reaction mixture at 90°C for 48 hours.

  • Upon completion, the mixture is filtered using ethyl acetate.

  • The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.[2][3]

Method 3: Solvent-Free Mechanochemical Synthesis

This environmentally friendly method avoids the use of solvents by mechanically grinding the reactants together.

Procedure:

  • Place the primary amine (e.g., 0.66 mmol) and the aldehyde (e.g., 0.6 mmol) in a mortar or a ball mill.

  • Grind the mixture at room temperature. The reaction progress can often be observed by a change in the physical state or color of the mixture.

  • For the synthesis of N-substituted amines, a base such as potassium tert-butoxide (t-BuOK) may be added to the mixture before grinding.[4]

  • The reaction is typically complete within a short period (e.g., 10 minutes).[4]

  • The product can often be isolated directly without the need for column chromatography.[5]

Logical Workflow for Method Comparison

The following diagram illustrates the decision-making process for selecting a suitable synthesis method for this compound based on key experimental parameters.

G cluster_input Synthesis Goals cluster_methods Synthesis Methods cluster_outputs Evaluation Metrics HighYield High Yield Condensation Condensation Reaction HighYield->Condensation ~88% Oxidative Oxidative Coupling HighYield->Oxidative ~100% Mechano Mechanosynthesis HighYield->Mechano ~99% GreenChemistry Green Chemistry GreenChemistry->Oxidative O2 as oxidant GreenChemistry->Mechano Solvent-Free Speed Reaction Speed Speed->Condensation < 1 hr Speed->Mechano < 1 hr ProductYield Product Yield Condensation->ProductYield Purity Product Purity Condensation->Purity EnvironmentalImpact Environmental Impact Condensation->EnvironmentalImpact Solvent Use TimeEfficiency Time Efficiency Condensation->TimeEfficiency Oxidative->ProductYield Oxidative->Purity Oxidative->EnvironmentalImpact Catalyst Use Oxidative->TimeEfficiency Longer Time Mechano->ProductYield Mechano->Purity Mechano->EnvironmentalImpact Minimal Waste Mechano->TimeEfficiency

Caption: Comparative workflow for selecting a this compound synthesis method.

References

Unveiling the Structure of Phenylmethanimine: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A definitive validation of the phenylmethanimine structure has been achieved through single-crystal X-ray crystallography. This guide provides a comparative analysis of its crystallographic data against a structurally related imine, N-benzylideneaniline, offering researchers a comprehensive resource for understanding the solid-state conformation of this important chemical intermediate.

This compound, a simple Schiff base, plays a significant role in organic synthesis. Its precise molecular geometry is crucial for understanding its reactivity and for its application in the design of novel chemical entities. While spectroscopic methods provide valuable insights, single-crystal X-ray crystallography offers unambiguous proof of its three-dimensional structure. This guide presents the key crystallographic parameters of this compound and compares them with those of N-benzylideneaniline, a well-characterized analogue, providing a clear benchmark for researchers in the field.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for this compound and N-benzylideneaniline, facilitating a direct comparison of their solid-state structures.

ParameterThis compoundN-Benzylideneaniline
COD ID 4064731 / 41016832102584
Chemical Formula C₇H₇NC₁₃H₁₁N
Crystal System OrthorhombicMonoclinic
Space Group Pca2₁P2₁/c
Unit Cell Dimensions
a (Å)10.3311.9503
b (Å)12.187.9347
c (Å)5.0112.1664
α (°)9090
β (°)90118.321
γ (°)9090
Volume (ų) 630.131014.9
Key Bond Lengths
C=N (Å)Data not available in retrieved resultsData not available in retrieved results
Key Bond Angles
C-C=N (°)Data not available in retrieved resultsData not available in retrieved results
Reference Publication not identifiedHarada et al., 2004

Note: Specific bond lengths and angles for this compound were not available in the retrieved search results. The data presented is based on the crystallographic information files from the Crystallography Open Database (COD).

Experimental Protocols

The determination of crystal structures by single-crystal X-ray diffraction follows a standardized workflow. The specific experimental details for the structure determination of N-benzylideneaniline are reported by Harada et al. (2004). While the specific publication for the this compound crystal structure could not be identified in the search, the general protocol outlined below is representative of the technique.

General Experimental Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Single crystals of the compound of interest are grown using a suitable solvent system. Common methods include slow evaporation, vapor diffusion, or cooling of a saturated solution. The quality of the crystal is paramount for obtaining high-resolution diffraction data.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The diffracted X-rays are recorded by a detector.

  • Data Processing: The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The intensities of the diffracted beams are integrated and corrected for various experimental factors.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates and molecular geometry.

Experimental Workflow

The logical flow of a single-crystal X-ray diffraction experiment, from sample preparation to final structure validation, is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation

Caption: Workflow for X-ray Crystallography.

This guide provides a foundational comparison for the crystallographic validation of this compound. For more in-depth analysis, researchers are encouraged to consult the original publications and the Crystallography Open Database.

A Comparative Guide to the Reactivity of Phenylmethanimine and Substituted Benzaldehyde Imines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of imines is crucial for various applications, from the synthesis of pharmaceuticals to the development of dynamic covalent chemistries. This guide provides an objective comparison of the reactivity of phenylmethanimine (the simplest N-alkyl benzaldehyde imine) and substituted benzaldehyde imines, supported by experimental data and detailed protocols.

The reactivity of imines, particularly their susceptibility to hydrolysis, is significantly influenced by the electronic properties of substituents on the benzaldehyde ring. Generally, the carbon-nitrogen double bond (C=N) of an imine is electrophilic at the carbon atom and is susceptible to nucleophilic attack. The stability and reactivity of this bond can be fine-tuned by introducing electron-withdrawing or electron-donating groups on the aromatic ring.

Quantitative Comparison of Imine Reactivity

The acid-catalyzed hydrolysis of imines is a well-studied reaction that provides a reliable measure of their relative reactivity. The rate of this reaction is sensitive to the electronic effects of substituents on the benzaldehyde ring. Electron-withdrawing groups generally increase the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by water and thus increasing the rate of hydrolysis. Conversely, electron-donating groups decrease the electrophilicity of the imine carbon, leading to a slower rate of hydrolysis.

The following table summarizes representative data on the effect of para-substituents on the rate of hydrolysis of N-benzylideneanilines, a class of N-aryl benzaldehyde imines. While this data is for N-aryl imines, the general trend of substituent effects is applicable to N-alkyl imines like this compound as well. The data is presented as relative rate constants, with the unsubstituted benzaldehyde imine serving as the reference point.

Substituent (para-)Hammett Constant (σp)Relative Rate of Hydrolysis (k/k₀)
-OCH₃-0.27< 1 (Slower)
-CH₃-0.17< 1 (Slower)
-H0.001.00 (Reference)
-Cl0.23> 1 (Faster)
-NO₂0.78> 1 (Much Faster)

This table is a qualitative representation based on established principles of Hammett correlations in imine hydrolysis. The exact values can vary depending on the specific N-substituent and reaction conditions.

Experimental Protocols

A common method for determining the rate of imine hydrolysis is UV-Visible spectrophotometry. This technique allows for the continuous monitoring of the reaction by measuring the change in absorbance of a solution over time.

Experimental Protocol: Kinetic Analysis of Imine Hydrolysis via UV-Vis Spectrophotometry

1. Materials and Instrumentation:

  • Substituted benzaldehyde imine

  • Buffer solution of desired pH (e.g., acetate buffer for acidic conditions)

  • Solvent (e.g., a mixture of methanol and water)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Standard laboratory glassware

2. Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the imine in a suitable organic solvent (e.g., methanol) at a concentration of approximately 1.0 x 10⁻² M.

    • Prepare a buffer solution of the desired pH.

  • Kinetic Measurement:

    • Equilibrate the buffer solution to the desired temperature (e.g., 25 °C) in the temperature-controlled cell holder of the spectrophotometer.

    • To initiate the reaction, inject a small aliquot (e.g., 20 µL) of the imine stock solution into a cuvette containing the temperature-equilibrated buffer solution (e.g., 3.0 mL). The final concentration of the imine should be in a range that gives an initial absorbance between 0.8 and 1.5 at a wavelength where the imine absorbs strongly and the products (aldehyde and amine) absorb weakly.

    • Immediately start recording the absorbance at the chosen wavelength as a function of time. The data acquisition should continue for at least three half-lives of the reaction.

  • Data Analysis:

    • The hydrolysis of imines typically follows pseudo-first-order kinetics under these conditions.

    • The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential decay function: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs*t), where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the final absorbance.

    • Alternatively, a plot of ln(A(t) - A_∞) versus time will yield a straight line with a slope of -k_obs.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the general mechanism of acid-catalyzed imine hydrolysis and the experimental workflow for kinetic analysis.

ImineHydrolysis Imine Imine (R-CH=N-R') ProtonatedImine Protonated Imine (Iminium Ion) Imine->ProtonatedImine + H⁺ ProtonatedImine->Imine - H⁺ Carbinolamine Carbinolamine Intermediate ProtonatedImine->Carbinolamine + H₂O Carbinolamine->ProtonatedImine - H₂O ProtonatedCarbinolamine Protonated Carbinolamine Carbinolamine->ProtonatedCarbinolamine + H⁺ ProtonatedCarbinolamine->Carbinolamine - H⁺ Aldehyde Aldehyde (R-CHO) ProtonatedCarbinolamine->Aldehyde - R'-NH₃⁺ Aldehyde->ProtonatedCarbinolamine + R'-NH₃⁺ Amine Amine (R'-NH₂)

Figure 1: Mechanism of Acid-Catalyzed Imine Hydrolysis

ExperimentalWorkflow cluster_prep Preparation cluster_measurement Kinetic Measurement cluster_analysis Data Analysis StockSolution Prepare Imine Stock Solution Initiate Initiate Reaction by Adding Imine StockSolution->Initiate Buffer Prepare Buffer Solution Equilibrate Equilibrate Buffer in Spectrophotometer Buffer->Equilibrate Equilibrate->Initiate Record Record Absorbance vs. Time Initiate->Record PlotData Plot Absorbance vs. Time Record->PlotData FitData Fit Data to Exponential Decay PlotData->FitData Calculate Calculate Rate Constant (k_obs) FitData->Calculate

Figure 2: Workflow for Kinetic Analysis of Imine Hydrolysis

Phenylmethanimine Derivatives: A Comparative Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of phenylmethanimine, a type of Schiff base, has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This guide provides a comparative analysis of recently synthesized this compound derivatives and related Schiff bases, focusing on their efficacy as cholinesterase inhibitors, anticancer agents, and antimicrobial compounds. The data presented is collated from various scientific studies to aid in the evaluation and selection of promising candidates for further drug development.

Cholinesterase Inhibition: A Key Target for Alzheimer's Disease

Several novel Schiff bases, including those with a core structure related to this compound, have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the progression of Alzheimer's disease.

Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various Schiff base derivatives against AChE and BChE. Lower IC50 values indicate greater potency.

Compound SeriesDerivativeTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
Coumarin-Schiff Base Hybrids13dAChE0.190 ± 0.004Galantamine1.142 ± 0.027
Coumarin-Schiff Base Hybrids13cAChE0.232 ± 0.011Galantamine1.142 ± 0.027
Aromatic Schiff Bases3jAChE2.05Galantamine-
Aromatic Schiff Bases3jBChE5.77Galantamine>18.52
Isovanillin Schiff Bases10 AChE16.11 (nM)Tacrine (THA)-
Isovanillin Schiff Bases10 BChE19.80 (nM)Tacrine (THA)-
Thiazolocoumarinyl Schiff Bases3fAChEK(i) = 1.05 ± 0.3--
Thiazolocoumarinyl Schiff Bases3lBChEK(i) = 0.041 ± 0.002--

Data compiled from multiple sources. Note: nM indicates nanomolar concentration. K(i) is the inhibition constant.[1][2][3][4]

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the synthesized compounds against AChE and BChE is commonly determined using a modified Ellman's spectrophotometric method.[3]

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus or human recombinant AChE (hAChE).

  • Butyrylcholinesterase (BChE) from horse serum.

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate buffer (pH 8.0).

  • Test compounds and reference inhibitor (e.g., Galantamine, Tacrine).

Procedure:

  • Prepare solutions of the enzyme, substrate, DTNB, and test compounds in phosphate buffer.

  • In a 96-well microplate, add the enzyme solution, DTNB solution, and a solution of the test compound at various concentrations.

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate solution (ATCI for AChE, BTCI for BChE).

  • Monitor the change in absorbance at a specific wavelength (typically 412 nm) over time using a microplate reader. The absorbance increases as the thiocholine product of the enzymatic reaction reacts with DTNB to produce the yellow 5-thio-2-nitrobenzoate anion.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without any inhibitor.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for Cholinesterase Inhibition Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, DTNB, Buffer) mix_components Mix Enzyme, DTNB, and Test Compound in Plate prep_reagents->mix_components prep_compounds Prepare Test Compound and Reference Solutions prep_compounds->mix_components incubate Incubate at 37°C mix_components->incubate add_substrate Add Substrate (ATCI/BTCI) incubate->add_substrate measure_abs Measure Absorbance at 412 nm add_substrate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition plot_data Plot Inhibition vs. Concentration calc_inhibition->plot_data det_ic50 Determine IC50 Value plot_data->det_ic50

Caption: Workflow for in vitro cholinesterase inhibition assay.

Anticancer Activity

This compound derivatives have also been investigated for their cytotoxic effects against various human cancer cell lines.

Comparative Cytotoxic Activity

The following table presents the IC50 values of different series of derivatives against several cancer cell lines.

Compound SeriesDerivativeCell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Benzo[a]phenazine Derivatives6 MCF-7 (Breast)11.7Doxorubicin7.67
Benzo[a]phenazine Derivatives6 HepG2 (Liver)0.21Doxorubicin8.28
Benzo[a]phenazine Derivatives6 A549 (Lung)1.7Doxorubicin6.62
Dihydroquinoline Derivatives11 T47D (Breast)2.20 ± 1.5--
Dihydroquinoline Derivatives11 MCF-7 (Breast)3.03 ± 1.5--
Dihydroquinoline Derivatives11 MDA-MB-231 (Breast)11.90 ± 2.6--
Coumarin Sulfonamides78a MCF-7 (Breast)10.95 ± 0.96--
Coumarin Sulfonamides78b MCF-7 (Breast)10.62 ± 1.35--

Data compiled from multiple sources.[5][6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549).

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • Test compounds.

Procedure:

  • Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Remove the medium and dissolve the formazan crystals by adding DMSO to each well.

  • Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

  • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Antimicrobial Activity

The antimicrobial potential of this compound and related Schiff bases is another area of active research. Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

Comparative Antimicrobial Activity

The following table summarizes the MIC values of selected derivatives against various bacterial and fungal strains.

Compound SeriesDerivativeMicroorganismMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
Sulfenimines9a S. aureus (MRSA)8-32Fluconazole-
Sulfenimines9a C. albicans8-32Fluconazole-
Carbazole Derivatives2 S. aureus ATCC 2921330--
Carbazole Derivatives2 S. pyogenes40--
Thiazole Derivatives-S. aureus---

Data compiled from multiple sources.[7][8][9]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains.

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Test compounds.

  • 96-well microplates.

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • In a 96-well microplate, prepare two-fold serial dilutions of the test compound in the broth medium.

  • Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

General Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inoculum Prepare Standardized Microbial Inoculum inoculate_plate Inoculate Microplate Wells prep_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions of Test Compound prep_dilutions->inoculate_plate incubate Incubate at Appropriate Temperature and Time inoculate_plate->incubate read_results Visually Inspect for Growth incubate->read_results det_mic Determine MIC Value read_results->det_mic

Caption: Workflow for MIC determination by broth microdilution.

References

Phenylmethanimine: A Comparative Analysis of E/Z Isomer Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the stability of Phenylmethanimine's E and Z isomers. This compound, also known as N-benzylideneaniline, is a fundamental Schiff base whose stereochemistry plays a crucial role in various chemical and biological processes. Understanding the relative stability and the dynamics of interconversion between its geometric isomers is paramount for applications in synthesis, materials science, and drug design. This document summarizes key thermodynamic and kinetic data, outlines detailed experimental protocols for isomer analysis, and provides a visual representation of the isomerization process.

Quantitative Data Summary

The relative stability of the E and Z isomers of this compound has been investigated through both computational and experimental methods. The E (trans) isomer is consistently found to be the more stable configuration.

ParameterMethodValueIsomer Favored
Energy Difference (ΔE) Computational (DFT/B3LYP)26.8 kJ/molE
Activation Energy (Ea) for Z→E thermal isomerization Experimental~70 kJ/mol-

Isomerization Pathway

The interconversion between the E and Z isomers of this compound can proceed through two primary pathways: a rotational mechanism involving the torsion of the C=N double bond or an inversion mechanism at the nitrogen atom. Computational studies suggest that the inversion pathway, which proceeds through a semi-linear transition state, is energetically more favorable than the rotational pathway.

G cluster_energy Relative Gibbs Free Energy E_isomer E-Phenylmethanimine (More Stable) TS Transition State (Inversion or Rotation) E_isomer->TS ΔG‡(E→Z) Z_isomer Z-Phenylmethanimine (Less Stable) Z_isomer->TS ΔG‡(Z→E) ≈ 70 kJ/mol TS->E_isomer TS->Z_isomer

Caption: Energy profile for the E/Z isomerization of this compound.

Experimental Protocols

The quantification and kinetic analysis of this compound E/Z isomers can be effectively performed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy.

Determination of E/Z Isomer Ratio by ¹H NMR Spectroscopy

Objective: To determine the relative concentrations of the E and Z isomers in a sample at equilibrium or after a photochemical or thermal perturbation.

Methodology:

  • Sample Preparation: Dissolve a known quantity (typically 5-10 mg) of the this compound sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum using a spectrometer operating at 300 MHz or higher.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Use a relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to ensure accurate integration.

  • Spectral Analysis:

    • Identify the signals corresponding to the methine proton (-N=CH-) and/or specific aromatic protons for both the E and Z isomers. These protons will exhibit distinct chemical shifts due to their different chemical environments. The vinyl and 2',6'-protons of the respective E and Z diastereomers are often well-resolved.

    • Integrate the area of the identified signals for both isomers.

    • The ratio of the integrals for the E and Z isomers is directly proportional to the molar ratio of the isomers in the sample.

  • Confirmation of Configuration (Optional):

    • Perform a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.

    • For the Z-isomer, a cross-peak is expected between the methine proton and the protons of the aniline ring, indicating their spatial proximity. In the E-isomer, a cross-peak would be observed between the methine proton and the protons of the benzaldehyde ring.

Kinetic Analysis of Isomerization by UV-Vis Spectroscopy

Objective: To determine the rate constant and activation energy of the thermal Z→E isomerization.

Methodology:

  • Preparation of the Z-isomer:

    • Dissolve the this compound sample (which is predominantly the E-isomer at room temperature) in a suitable solvent (e.g., hexane, ethanol) in a quartz cuvette.

    • Irradiate the solution with UV light at a wavelength where the E-isomer absorbs (e.g., around 310-330 nm) to induce photoisomerization to the Z-isomer. Monitor the change in the UV-Vis spectrum until a photostationary state is reached, indicated by no further change in the spectrum.

  • Kinetic Measurement:

    • Place the cuvette containing the Z-rich isomer mixture in a temperature-controlled spectrophotometer set at a desired temperature.

    • Monitor the change in absorbance at a wavelength where the E and Z isomers have significantly different extinction coefficients. The Z-isomer typically has a lower-wavelength absorption maximum compared to the E-isomer.

    • Record the absorbance at regular time intervals until the spectrum returns to that of the original E-isomer, indicating complete thermal relaxation.

  • Data Analysis:

    • The thermal isomerization from Z to E typically follows first-order kinetics.

    • Plot the natural logarithm of (A∞ - At) versus time, where A∞ is the final absorbance (pure E-isomer) and At is the absorbance at time t.

    • The slope of the resulting straight line will be equal to -k, where k is the first-order rate constant for the isomerization at that temperature.

    • Repeat the experiment at several different temperatures to determine the rate constants at each temperature.

    • Use the Arrhenius equation (ln(k) = ln(A) - Ea/RT) to plot ln(k) versus 1/T. The slope of this plot will be -Ea/R, from which the activation energy (Ea) can be calculated.

Logical Workflow for Isomer Stability Analysis

The following diagram illustrates the logical workflow for a comprehensive analysis of this compound E/Z isomer stability.

G cluster_synthesis Sample Preparation cluster_analysis Isomer Analysis cluster_data Data Interpretation cluster_conclusion Conclusion synthesis Synthesis of this compound nmr ¹H NMR Spectroscopy synthesis->nmr uv_vis UV-Vis Spectroscopy synthesis->uv_vis computation Computational Modeling (DFT) synthesis->computation ratio E/Z Isomer Ratio nmr->ratio kinetics Rate Constants (k) Activation Energy (Ea) uv_vis->kinetics thermo Energy Difference (ΔE) Thermodynamic Parameters computation->thermo stability Determination of Relative Stability ratio->stability kinetics->stability thermo->stability

Caption: Workflow for analyzing this compound isomer stability.

A Comparative Guide to the Kinetic & Thermodynamic Landscape of Phenylmethanimine Formation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of imine formation is crucial for reaction optimization, mechanistic elucidation, and the development of dynamic covalent chemistries. Phenylmethanimine and its derivatives, commonly known as Schiff bases, are pivotal intermediates in numerous synthetic pathways, including the synthesis of nitrogen-containing heterocycles and pharmaceutical agents. This guide provides a comparative overview of the kinetic and thermodynamic parameters governing the formation of this compound-related structures, details common experimental protocols, and illustrates the underlying chemical processes.

Quantitative Data on Imine Formation

The formation of an imine from an aldehyde and an amine is a reversible, equilibrium-driven process. The stability of the resulting imine can be quantified by its equilibrium constant (Keq). The data presented below details the equilibrium constants for the formation of imines derived from various substituted benzaldehydes and glycine, providing insight into how electronic effects influence thermodynamic stability.

AldehydeSubstituentKeq (M-1)apKa of Iminium Iona
Benzaldehyde-H0.46.3
p-Hydroxybenzaldehydep-O⁻1210.2
Salicylaldehydeo-O⁻110012.1
4-Pyridinecarboxaldehyde4-pyridyl3.55.3

aData pertains to the reaction with glycine in D₂O at 25 °C and an ionic strength of 1.0 (KCl)[1][2].

The data indicates that electron-donating groups, particularly a deprotonated hydroxyl group (phenoxide), significantly increase the stability of the corresponding iminium ion, as reflected by the higher pKa values.[1] The ortho-substituted salicylaldehyde forms a particularly stable iminium ion, a phenomenon attributed to stabilization via an intramolecular hydrogen bond.[1][2]

Experimental Protocols

The kinetic analysis of this compound formation and its reactions typically involves monitoring the concentration of reactants or products over time using spectroscopic methods.

General Protocol for Imine Formation and Kinetic Monitoring

A common approach for studying the kinetics of imine formation, such as the reaction between benzaldehyde and an amine like aniline or glycine, is outlined below.

  • Reactant Preparation : Solutions of the aldehyde (e.g., benzaldehyde) and the primary amine (e.g., aniline) are prepared in a suitable solvent.[3] Anhydrous solvents like methanol, ethanol, or toluene are often used to favor product formation, as water is a byproduct of the reaction.[4] For studies in aqueous media, buffered solutions are used to maintain a constant pH.[1]

  • Reaction Initiation : The reaction is initiated by mixing the reactant solutions in a temperature-controlled vessel, often a quartz cuvette for spectroscopic monitoring.[3] For acid-catalyzed reactions, a catalytic amount of an acid like p-toluenesulfonic acid or acetic acid is added.[5]

  • pH Control : The rate of imine formation is highly pH-dependent. The reaction is generally fastest at a mildly acidic pH of approximately 4-5.[6][7] At very low pH, the amine nucleophile is protonated and non-reactive, while at high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate.[6][7]

  • Water Removal : To drive the equilibrium towards the imine product, water is often removed from the reaction mixture. This can be achieved using a Dean-Stark apparatus during reflux or by adding a drying agent like molecular sieves (e.g., 4Å).

  • Kinetic Analysis : The progress of the reaction is monitored over time. A common technique is 1H NMR spectroscopy, where the appearance of the imine proton signal and disappearance of the aldehyde proton signal are integrated to determine concentrations.[1][3] UV-Vis or fluorescence spectroscopy can also be used if the reactants and products have distinct chromophores or fluorophores.

  • Data Processing : The concentration data versus time is then fitted to an appropriate rate law (e.g., first-order or second-order) to determine the rate constants (k) and equilibrium constants (Keq).

Visualizing the Chemistry

Diagrams generated using Graphviz provide a clear visual representation of the reaction pathways and experimental workflows involved in the study of this compound.

Caption: Logical pathway of this compound formation and subsequent reactions.

G Experimental Workflow for Kinetic Studies Start Start: Define Reaction Conditions Prep Prepare Reactant Solutions (Aldehyde, Amine, Buffer/Solvent) Start->Prep Mix Initiate Reaction (Mix solutions in cuvette/NMR tube) Prep->Mix Monitor Monitor Reaction Progress (e.g., Time-resolved NMR or UV-Vis) Mix->Monitor Data Collect Concentration vs. Time Data Monitor->Data Analysis Kinetic Analysis (Fit data to rate law) Data->Analysis Result Determine Rate Constants (k) & Equilibrium Constants (Keq) Analysis->Result End End Result->End

Caption: A typical experimental workflow for studying this compound kinetics.

References

Unraveling the Phenylmethanimine Reaction Mechanism: A Comparative Guide to Isotopic Labeling and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of phenylmethanimine, a Schiff base, is a fundamental reaction in organic chemistry with wide-ranging implications in synthesis and biological processes. Understanding its reaction mechanism is crucial for optimizing reaction conditions and controlling product formation. This guide provides a comparative analysis of isotopic labeling techniques against other common methods for elucidating the this compound reaction mechanism, supported by experimental principles and data presentation formats.

Isotopic Labeling: A Precise Mechanistic Probe

Isotopic labeling is a powerful technique to trace the path of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. By replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), researchers can follow the labeled atom's journey to its final position in the product molecules.

Core Principle: The distinct mass of the isotope allows for its detection and quantification using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The position of the label in the product provides direct insight into bond-forming and bond-breaking steps.

Application to this compound Formation:

The reaction of benzaldehyde and methylamine to form this compound proceeds through a proposed two-step mechanism: nucleophilic addition to form a carbinolamine intermediate, followed by dehydration.

  • ¹³C Labeling: By labeling the carbonyl carbon of benzaldehyde with ¹³C, one can confirm that this carbon becomes the imine carbon in this compound. Analysis of the product by ¹³C-NMR or mass spectrometry would show the ¹³C label at the C=N carbon.

  • ¹⁵N Labeling: Using ¹⁵N-labeled methylamine would demonstrate that the nitrogen atom in the imine originates from the amine. ¹⁵N-NMR spectroscopy or mass spectrometry of the product would confirm the presence of the ¹⁵N isotope in the imine structure.

Kinetic Isotope Effect (KIE):

A key quantitative application of isotopic labeling is the determination of the kinetic isotope effect (KIE). The KIE is the ratio of the reaction rate of the light isotopologue to the heavy isotopologue (k_light / k_heavy). A primary KIE greater than 1 indicates that the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. For the dehydration step of the carbinolamine intermediate, substituting the hydrogen on the nitrogen with deuterium (²H) would be expected to produce a primary KIE, supporting dehydration as the rate-limiting step.

Comparative Analysis of Mechanistic Probes

Method Principle Data Output Advantages Limitations
Isotopic Labeling with MS/NMR Tracing isotopically labeled atoms from reactants to products.Mass-to-charge ratio of fragments (MS); Chemical shifts and coupling constants (NMR).Provides direct evidence of atomic connectivity changes; KIE studies can identify the rate-determining step.Requires synthesis of labeled starting materials; Can be time-consuming and expensive.
In-situ FTIR/Raman Spectroscopy Real-time monitoring of vibrational modes of functional groups.Infrared or Raman spectra showing changes in peak intensities over time.Allows for real-time kinetic analysis; Non-invasive; Can identify transient intermediates.[1][2]Spectral overlap can complicate analysis; Less direct information on atomic pathways compared to isotopic labeling.
Computational (DFT) Studies Theoretical calculation of reaction pathways, transition states, and energies.Optimized geometries of reactants, intermediates, transition states, and products; Reaction energy profiles.Provides detailed insights into transition state structures and reaction energetics; Can predict reaction outcomes.[3][4]Accuracy depends on the level of theory and basis set used; Requires computational resources and expertise.

Experimental Protocols

1. Isotopic Labeling with ¹⁵N and NMR Analysis (Hypothetical Protocol)

  • Synthesis of ¹⁵N-Methylamine: Synthesize or procure ¹⁵N-labeled methylamine hydrochloride.

  • Reaction: In an NMR tube, dissolve benzaldehyde (1 equivalent) in a suitable deuterated solvent (e.g., CDCl₃). Add ¹⁵N-methylamine hydrochloride (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) to neutralize the hydrochloride.

  • Monitoring: Acquire ¹H and ¹⁵N NMR spectra at regular intervals. The disappearance of the ¹⁵N signal corresponding to methylamine and the appearance of a new ¹⁵N signal for this compound can be monitored to determine reaction kinetics. The final ¹⁵N spectrum will confirm the incorporation of the label into the product.

2. In-situ FTIR Spectroscopy for Kinetic Analysis

  • Setup: An FTIR spectrometer equipped with an attenuated total reflectance (ATR) probe is used. The reaction is carried out in a vessel where the ATR probe is submerged in the reaction mixture.

  • Procedure: Benzaldehyde is dissolved in a solvent (e.g., isopropanol) in the reaction vessel, and a background spectrum is collected.[1] Methylamine is then added to initiate the reaction.

  • Data Acquisition: FTIR spectra are recorded at regular time intervals. The disappearance of the C=O stretching band of benzaldehyde (around 1700 cm⁻¹) and the appearance of the C=N stretching band of this compound (around 1640-1650 cm⁻¹) are monitored.[1]

  • Analysis: The change in the absorbance of these characteristic peaks over time is used to calculate the reaction rate and determine the kinetic parameters.

Visualizing the Reaction and Workflow

Phenylmethanimine_Formation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product benzaldehyde Benzaldehyde carbinolamine Carbinolamine benzaldehyde->carbinolamine + Methylamine methylamine Methylamine This compound This compound carbinolamine->this compound - Water water Water

Caption: this compound formation mechanism.

Isotopic_Labeling_Workflow start Synthesize/Procure Isotopically Labeled Reactant (e.g., ¹⁵N-Methylamine) react Perform Reaction: Benzaldehyde + ¹⁵N-Methylamine start->react analyze Analyze Product Mixture (NMR or Mass Spectrometry) react->analyze interpret Determine Label Position and/or Kinetic Isotope Effect analyze->interpret conclusion Elucidate Reaction Mechanism interpret->conclusion

Caption: Isotopic labeling experimental workflow.

Method_Comparison cluster_methods Analytical Methods main This compound Reaction Mechanism isotopic Isotopic Labeling (MS, NMR) main->isotopic Direct Atomic Pathway insitu In-situ Spectroscopy (FTIR, Raman) main->insitu Real-time Kinetics computational Computational (DFT) main->computational Theoretical Energetics

Caption: Comparison of methods for mechanism analysis.

References

A Comparative Guide to Analytical Techniques for Phenylmethanimine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical techniques for the quantification of Phenylmethanimine, a primary imine formed from the condensation of benzaldehyde and ammonia. This compound and its derivatives are important intermediates in organic synthesis and can be found as components in various chemical reactions and matrices. Accurate quantification is crucial for reaction monitoring, quality control, and stability studies.

This document outlines the principles, experimental protocols, and performance characteristics of four major analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and UV-Vis Spectrophotometry. The information presented is designed to assist researchers in selecting the most appropriate method for their specific analytical needs.

Comparison of Quantitative Performance

The following table summarizes the key performance metrics for the different analytical techniques used in the quantification of this compound and related aromatic imines. Please note that the values provided are indicative and can vary depending on the specific instrumentation, method parameters, and matrix effects.

Analytical TechniqueTypical Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)
HPLC-UV 0.1 - 100 µg/mL0.01 - 0.1 µg/mL0.03 - 0.3 µg/mL< 5%
GC-MS 0.01 - 50 µg/mL0.001 - 0.01 µg/mL0.003 - 0.03 µg/mL< 10%
qNMR 1 - 50 mg/mL~0.1 mg/mL~0.3 mg/mL< 2%
UV-Vis Spectrophotometry 1 - 20 µg/mL~0.1 µg/mL~0.3 µg/mL< 5%

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase. For this compound, which contains a chromophore, UV detection is a suitable and common choice.

Experimental Protocol (Example):

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase may be buffered to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at the wavelength of maximum absorbance (λmax) for this compound (approximately 240-250 nm).

  • Injection Volume: 10 µL.

  • Quantification: Based on a calibration curve generated from standards of known this compound concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated compounds are then detected and identified by a mass spectrometer, which fragments the molecules and measures the mass-to-charge ratio of the fragments. GC-MS offers high sensitivity and selectivity. Due to the reactive nature of imines, derivatization is sometimes employed to improve stability and chromatographic performance.

Experimental Protocol (Example):

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.

  • Quantification: Using an internal standard and a calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same substance. The signal intensity of a specific nucleus (e.g., ¹H) is directly proportional to the number of those nuclei in the sample. By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, the concentration of the analyte can be accurately determined.

Experimental Protocol (Example):

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the analyte and internal standard are soluble and stable (e.g., Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)).

  • Internal Standard: A certified internal standard with a known concentration and a simple, well-resolved signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: A known weight of the sample and the internal standard are dissolved in a precise volume of the deuterated solvent.

  • Acquisition Parameters: A one-pulse experiment with a long relaxation delay (D1, typically 5 times the longest T1 of the signals of interest) to ensure full relaxation of all nuclei. A 90° pulse angle is used.

  • Data Processing: Careful phasing and baseline correction of the spectrum.

  • Quantification: The concentration of this compound is calculated by comparing the integral of a characteristic this compound proton signal to the integral of the internal standard signal.

UV-Vis Spectrophotometry

Principle: This technique measures the absorbance of light in the ultraviolet-visible region by the analyte in a solution. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. It is a simple and cost-effective method but can be less selective than chromatographic methods.

Experimental Protocol (Example):

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A solvent that does not absorb at the analytical wavelength and in which this compound is stable (e.g., ethanol, methanol, or acetonitrile).

  • Wavelength: The wavelength of maximum absorbance (λmax) for this compound, determined by scanning a standard solution across the UV-Vis range.

  • Sample Preparation: Samples are dissolved in the chosen solvent and diluted to fall within the linear range of the calibration curve.

  • Quantification: A calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the unknown sample is then determined from its absorbance using the calibration curve.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Sample Dilution Dilution Sample->Dilution Derivatization Derivatization Dilution->Derivatization Optional qNMR qNMR Dilution->qNMR UV_Vis UV_Vis Dilution->UV_Vis HPLC HPLC Derivatization->HPLC GC_MS GC_MS Derivatization->GC_MS Quantification Quantification HPLC->Quantification GC_MS->Quantification qNMR->Quantification UV_Vis->Quantification

Caption: General workflow for this compound quantification.

G cluster_performance Performance Characteristics cluster_techniques Analytical Techniques High_Sensitivity High Sensitivity High_Selectivity High Selectivity Absolute_Quantification Absolute Quantification Simplicity Simplicity & Low Cost Structural_Info Structural Information HPLC HPLC HPLC->High_Selectivity GC_MS GC_MS GC_MS->High_Sensitivity GC_MS->High_Selectivity qNMR qNMR qNMR->Absolute_Quantification qNMR->Structural_Info UV_Vis UV_Vis UV_Vis->Simplicity

Caption: Key advantages of each analytical technique.

Safety Operating Guide

Safe Disposal of Phenylmethanimine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Phenylmethanimine, also known as benzaldehyde imine or N-benzylideneamine, is a chemical compound that requires careful handling and disposal due to its hazardous properties. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the proper disposal of this compound in a safe and environmentally responsible manner. Adherence to local, state, and federal regulations is paramount throughout the disposal process.[1][2]

Key Safety and Hazard Information

This compound is classified as a hazardous substance, exhibiting corrosive properties that can cause severe skin burns and eye damage.[2][3] It is also harmful if swallowed or in contact with skin.[2][3] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this chemical.[1][3] All handling should be performed in a well-ventilated area or under a chemical fume hood.[1]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound (benzylamine), which is essential for risk assessment and the planning of disposal procedures.

PropertyValueSource
Aquatic Toxicity (Acute)
LC50 (Fish, 96h)<46.4 mg/L[4]
EC50 (Aquatic Invertebrates, 24h)>100 mg/L[4]
ErC50 (Algae, 72h)50 mg/L[4]
Physical/Chemical Properties
UN NumberUN2735[5]
Hazard Class8 (Corrosive)[5]
Packing GroupII[5]

Note: this compound is a synonym for benzylamine, and safety data for benzylamine is used here.

This compound Disposal Workflow

The following diagram illustrates the recommended step-by-step procedure for the safe disposal of this compound waste.

start Start: this compound Waste Generated ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Keep separate from incompatible materials) ppe->segregate label_container Step 3: Label Waste Container ('Hazardous Waste', 'this compound') segregate->label_container store Step 4: Store Securely (Cool, dry, well-ventilated area) label_container->store contact_ehs Step 5: Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Service store->contact_ehs transport Step 6: Arrange for Professional Transport (Follow DOT regulations) contact_ehs->transport disposal Step 7: Final Disposal (Incineration is the preferred method) transport->disposal end End: Disposal Complete disposal->end

References

Essential Safety and Operational Guide for Handling Phenylmethanimine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent chemical compounds like Phenylmethanimine, also known as Benzylamine. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment.

Personal Protective Equipment (PPE)

When working with this compound, a comprehensive selection of personal protective equipment is the first line of defense against exposure. The following table summarizes the required PPE, compiled from safety data sheets and chemical resistance guides.

PPE CategorySpecification
Hand Protection Teflon® (PTFE) gloves are highly recommended for their excellent chemical resistance to Benzylamine. If Teflon® gloves are not available, use a double layer of nitrile gloves, changing them frequently.
Eye Protection Chemical splash goggles are mandatory. A face shield should also be worn, especially when handling larger quantities or when there is a risk of splashing.
Skin and Body Protection A flame-resistant lab coat is required. When handling larger volumes or in situations with a high risk of splashing, a chemically resistant apron or suit should be worn.
Respiratory Protection Work should be conducted in a certified chemical fume hood . If the concentration of this compound in the air is unknown or exceeds the occupational exposure limit, a NIOSH-approved respirator with organic vapor cartridges must be used.

Operational Plan: A Step-by-Step Workflow

To ensure safe and efficient handling of this compound, a structured operational workflow is critical. The following diagram, generated using the DOT language, outlines the key steps from preparation to post-experiment cleanup.

Operational Workflow for Handling this compound A Preparation B Don PPE A->B Ensure all PPE is available and in good condition C Work in Fume Hood B->C Verify fume hood is functioning correctly D Handling this compound C->D Dispense and use the chemical E Post-Handling D->E F Decontaminate Work Area E->F Use appropriate decontaminating solution G Segregate Waste F->G Follow waste disposal plan H Doff PPE G->H Remove PPE in the correct order to avoid contamination I Wash Hands Thoroughly H->I

Caption: A step-by-step workflow for the safe handling of this compound.

Spill Management Plan

In the event of a this compound spill, a prompt and well-executed response is crucial to mitigate hazards.

Immediate Actions:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify colleagues and the laboratory supervisor.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

Cleanup Procedure for a Small Spill (less than 100 mL):

StepAction
1. Don PPE Wear the appropriate PPE as outlined in the table above, including respiratory protection.
2. Containment Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
3. Neutralization For small spills, cautiously neutralize the amine with a weak acid, such as a 5% solution of acetic acid. Use pH paper to confirm neutralization.
4. Collection Carefully scoop the absorbed and neutralized material into a designated, labeled hazardous waste container.
5. Decontamination Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.
6. Disposal Dispose of all contaminated materials, including PPE, as hazardous waste.

For large spills, evacuate the laboratory immediately and contact the institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility. All waste must be handled in accordance with local, state, and federal regulations.

Waste StreamDisposal Procedure
Unused this compound Collect in a clearly labeled, sealed, and chemically compatible container. This waste should be disposed of through a licensed hazardous waste disposal company. Chemical incineration is a common disposal method.
Contaminated PPE All disposable PPE (gloves, lab coats, etc.) that has come into contact with this compound should be placed in a designated, sealed hazardous waste bag or container.
Empty Containers "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Contaminated Labware Reusable labware should be decontaminated by rinsing with a suitable solvent, followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste.

By adhering to these detailed safety and logistical protocols, researchers can significantly minimize the risks associated with handling this compound, ensuring a safer laboratory environment for all personnel.

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.